P7C3-A20
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[3-(3,6-dibromocarbazol-9-yl)-2-fluoropropyl]-3-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19Br2FN2O/c1-28-18-4-2-3-17(11-18)26-12-16(25)13-27-21-7-5-14(23)9-19(21)20-10-15(24)6-8-22(20)27/h2-11,16,26H,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNLTWMQBJFWQOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NCC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Br2FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
P7C3-A20: A Technical Guide to its Neuroprotective Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the aminopropyl carbazole compound P7C3-A20 and its significant neuroprotective effects observed across a range of neurodegenerative models. This compound has emerged as a promising therapeutic candidate due to its ability to enhance neuronal survival and promote functional recovery. This document details its core mechanism of action, summarizes key quantitative data from preclinical studies, outlines experimental methodologies, and provides visual representations of the involved signaling pathways.
Core Mechanism of Action: Enhancement of the NAD+ Salvage Pathway
The primary neuroprotective mechanism of this compound is its function as a potent activator of Nicotinamide Phosphoribosyltransferase (NAMPT).[1][2][3][4][5] NAMPT is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine dinucleotide (NAD+), a critical coenzyme for cellular metabolism and energy production.[1][3][5] By enhancing NAMPT activity, this compound effectively increases intracellular NAD+ levels, which are often depleted in the context of neurodegenerative diseases and brain injury.[1][3][6] This restoration of NAD+ homeostasis is central to the compound's therapeutic effects.
The elevation of NAD+ levels by this compound initiates a cascade of downstream effects that contribute to neuroprotection:
-
Sirtuin Activation: Increased NAD+ availability promotes the activity of NAD+-dependent deacetylases, such as Sirtuin 3 (Sirt3).[1][7][8] Sirt3 is a mitochondrial protein that plays a crucial role in maintaining mitochondrial health and reducing neuroinflammation.[1][7]
-
Mitochondrial Integrity: this compound helps preserve mitochondrial function and quality control, partly through Sirt3 activation, and mitigates the production of damaging reactive oxygen species.[1][7]
-
Cellular Energy Stabilization: By bolstering the NAD+ pool, this compound helps to stabilize cellular energy levels, which is vital for preventing the metabolic collapse that can lead to neuronal death.[9][10][11]
Key Signaling Pathways in this compound-Mediated Neuroprotection
This compound exerts its neuroprotective effects through the modulation of several key signaling pathways:
-
Inhibition of Apoptosis: The compound has been shown to reduce the expression of pro-apoptotic proteins such as Bcl-2 associated x protein (Bax) and Bcl-2/adenovirus E1B 19-kDa-interacting protein 3 (BNIP3).[9][12][13] This anti-apoptotic action is a direct contributor to the survival of neurons in various injury models.
-
Modulation of Autophagy: this compound has been observed to inhibit excessive autophagy, a process that can lead to cell death when dysregulated. It achieves this by reducing the levels of microtubule-associated protein 1 light chain 3-II (LC3-II) and increasing the expression of ubiquitin-binding protein p62.[9][12][13]
-
Activation of the PI3K/AKT/GSK3β Pathway: In models of hypoxic-ischemic brain injury, the neuroprotective effects of this compound have been linked to the activation of the PI3K/AKT/GSK3β signaling cascade, a well-known pro-survival pathway.[14]
-
Anti-Inflammatory Effects: this compound significantly suppresses neuroinflammation, particularly by attenuating the proinflammatory activities of microglia.[1][7][8]
-
Blood-Brain Barrier (BBB) Restoration: In chronic phases of traumatic brain injury, this compound has demonstrated the ability to repair the BBB, reducing neuroinflammation and halting progressive neurodegeneration.[10][11][15]
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies investigating the efficacy of this compound.
Table 1: Effects of this compound on Cellular Markers in Traumatic Brain Injury (TBI) Models
| Parameter | Model | Treatment Group | Outcome | Reference |
| Apoptosis | Rat TBI | TBI + this compound | Decreased TUNEL-positive cells in cortex and hippocampus (P < 0.05) | [9] |
| Apoptotic Proteins | Rat TBI | TBI + this compound | Decreased relative protein expression of BNIP3 and Bax (P < 0.01) | [9] |
| Autophagy Marker (LC3-II) | Rat TBI | TBI + this compound | Reduced LC3-II protein expression | [9][12][13] |
| Autophagy Marker (p62) | Rat TBI | TBI + this compound | Elevated p62 protein expression | [9][12][13] |
Table 2: Effects of this compound in Ischemic Stroke and Intracerebral Hemorrhage (ICH) Models
| Parameter | Model | Treatment Group | Outcome | Reference |
| Infarct Volume | Rat Hypoxic-Ischemic Encephalopathy | 5 or 10 mg/kg this compound | Reduced infarct volume | [14] |
| Lesion Volume | Mouse ICH | This compound | Diminished lesion volume | [1][8] |
| NAD+ Levels | Mouse ICH (in vitro) | OxyHb + this compound | Reversed OxyHb-induced NAD+ depletion (p = 0.0390) | [1] |
| ATP Levels | Mouse ICH (in vitro) | OxyHb + this compound | Reversed OxyHb-induced decrease in ATP levels (p = 0.0091) | [1] |
| Mitochondrial Complex I Activity | Mouse ICH (in vitro) | OxyHb + this compound | Reversed OxyHb-induced decrease in activity (p = 0.0035) | [1] |
| BBB Tight Junction Proteins | Mouse ICH | ICH + this compound | Reversed ICH-induced decrease in occludin, claudin-5, and ZO-1 (p < 0.05) | [1] |
Table 3: Behavioral and Functional Outcomes with this compound Treatment
| Parameter | Model | Treatment Group | Outcome | Reference |
| Neurological Function | Rat TBI | TBI + this compound | Improved neurological function scores at days 3, 7, and 14 (P < 0.05) | [12] |
| Motor Function | Rat Hypoxic-Ischemic Encephalopathy | 5 or 10 mg/kg this compound | Improved motor function | [14] |
| Sensorimotor Ability | Mouse ICH | 10 mg/kg and 20 mg/kg this compound | Noticeable improvement in foot fault, cylinder, adhesive removal, and rotarod tests | [1] |
| Cognitive Function | Mouse Chronic TBI | TBI + this compound (12 months post-injury) | Restored cognitive function in Morris water maze | [10][11] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature on this compound.
Traumatic Brain Injury (TBI) Rat Model
-
Model Induction: A modified weight-drop method is used to induce TBI in rats.
-
Drug Administration: this compound or a vehicle solution is administered intraperitoneally immediately following the induction of TBI.
-
Behavioral Testing:
-
Neurological Function: Assessed using a neurological severity score.
-
Balance and Walking: Evaluated using beam walking tests.
-
Learning and Memory: Tested using the Morris water maze.
-
-
Histological and Molecular Analysis:
-
Neuronal Damage: Hematoxylin and eosin (H&E) staining of brain sections.
-
Apoptosis: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining.
-
Autophagy: Observation of autolysosomes via transmission electron microscopy.
-
Protein Expression: Western blotting for markers of apoptosis (Bax, BNIP3) and autophagy (LC3-II, p62).[9][12][13]
-
Intracerebral Hemorrhage (ICH) Mouse Model
-
Model Induction: Collagenase-induced ICH in mice.
-
Drug Administration: this compound (e.g., 10 mg/kg) or vehicle is administered intraperitoneally at 30 minutes post-ICH.
-
Outcome Measures:
-
Lesion Volume: Assessed by magnetic resonance imaging (MRI).
-
Blood-Brain Barrier (BBB) Integrity: Measured by Evans blue extravasation.
-
Brain Edema: Quantified by measuring brain water content.
-
Neural Apoptosis: Analyzed through TUNEL staining.
-
Behavioral Outcomes: Sensorimotor functions are assessed using foot fault, cylinder, adhesive removal, and rotarod tests.
-
-
In Vitro Studies:
-
Cell Model: BV2 microglial cells treated with oxyhemoglobin (OxyHb) to mimic ICH conditions.
-
NAD+ and ATP Measurement: Cellular levels of NAD+ and ATP are quantified.
-
Mitochondrial Function: Mitochondrial complex I activity is measured.[1]
-
Hypoxic-Ischemic Encephalopathy (HIE) Rat Model
-
Model Induction: In vivo model in postnatal day 7 and 14 rats subjected to hypoxia-ischemia. In vitro model using PC12 cells subjected to oxygen-glucose deprivation (OGD).
-
Drug Administration: this compound (5 or 10 mg/kg in vivo; 40-100 µM in vitro) is administered.
-
Outcome Measures:
-
Infarct Volume: Measured in vivo.
-
Cell Loss: Quantified in the cortex and hippocampus.
-
Apoptosis: Assessed in PC12 cells.
-
Motor Function: Evaluated in vivo.
-
-
Mechanism of Action Study: The PI3K inhibitor LY294002 is used to determine the involvement of the PI3K/AKT pathway.[14]
Visualizations of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key mechanisms and experimental processes related to this compound.
Caption: Core mechanism of this compound via NAMPT activation and NAD+ enhancement.
Caption: Downstream neuroprotective pathways modulated by this compound.
Caption: Experimental workflow for evaluating this compound in a TBI model.
References
- 1. This compound Attenuates Microglial Inflammation and Brain Injury after ICH through Activating the NAD+/Sirt3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological augmentation of nicotinamide phosphoribosyltransferase (NAMPT) protects against paclitaxel-induced peripheral neuropathy | eLife [elifesciences.org]
- 5. P7C3 Neuroprotective Chemicals Function by Activating the Rate-limiting Enzyme in NAD Salvage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound Attenuates Microglial Inflammation and Brain Injury after ICH through Activating the NAD+/Sirt3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. This compound treatment one year after TBI in mice repairs the blood-brain barrier, arrests chronic neurodegeneration, and restores cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound treatment one year after TBI in mice repairs the blood–brain barrier, arrests chronic neurodegeneration, and restores cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound treats traumatic brain injury in rats by inhibiting excessive autophagy and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound treats traumatic brain injury in rats by inhibiting excessive autophagy and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Small Molecule this compound Exerts Neuroprotective Effects in a Hypoxic-ischemic Encephalopathy Model via Activation of PI3K/AKT/GSK3β Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
An In-Depth Technical Guide to P7C3-A20 and the NAD+ Salvage Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the neuroprotective compound P7C3-A20 and its mechanism of action centered on the activation of the Nicotinamide Adenine Dinucleotide (NAD+) salvage pathway. This compound has demonstrated significant therapeutic potential in preclinical models of neurodegenerative diseases and acute neuronal injury. Its primary mode of action involves the allosteric activation of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the cellular NAD+ salvage pathway. By enhancing NAMPT activity, this compound replenishes cellular NAD+ pools, a critical coenzyme for numerous cellular processes, thereby promoting neuronal survival and function. This document details the core mechanism, presents quantitative data from key studies, provides detailed experimental protocols for relevant assays, and visualizes the associated biological pathways and workflows.
The NAD+ Salvage Pathway and the Role of this compound
Nicotinamide Adenine Dinucleotide (NAD+) is an essential coenzyme in all living cells, playing a pivotal role in cellular metabolism, energy production, and DNA repair. The NAD+ salvage pathway is the primary route for NAD+ biosynthesis in mammals, recycling nicotinamide (NAM) back into NAD+. This pathway is crucial for maintaining the cellular NAD+ pool, which is constantly consumed by enzymes such as sirtuins and poly(ADP-ribose) polymerases (PARPs).[1][2]
The rate-limiting step in this pathway is catalyzed by the enzyme Nicotinamide Phosphoribosyltransferase (NAMPT).[3] this compound, an aminopropyl carbazole compound, has been identified as a potent activator of NAMPT.[3] By binding to and enhancing the activity of NAMPT, this compound increases the intracellular levels of NAD+, which in turn confers neuroprotective effects.[3][4] This activation helps to counteract the NAD+ depletion observed in various neurodegenerative conditions and after neuronal injury.[4]
Mechanism of Action: From NAMPT Activation to Neuroprotection
The neuroprotective effects of this compound are initiated by its direct interaction with the NAMPT enzyme. This leads to a cascade of downstream events that collectively contribute to enhanced neuronal survival and function.
Quantitative Data Summary
The following tables summarize the quantitative data from various in vitro and in vivo studies investigating the effects of this compound.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Insult/Model | This compound Concentration | Outcome Measure | Result | Reference |
| PC12 | Oxygen-Glucose Deprivation (OGD) | 40-100 µM | Apoptosis | Alleviated OGD-induced apoptosis | [5] |
| Human Brain Microvascular Endothelial Cells | Hydrogen Peroxide (0.1 mM) | 0.03 - 5 µM | Cell Viability | Dose-dependent protection, significant at ≥ 0.3 µM | [6] |
| U2OS | Doxorubicin (0.5 µM) | 0.5 - 5 µM | NAD+ Levels | Replenished doxorubicin-induced NAD+ depletion | [3] |
| Primary Neuronal Culture | Vincristine-induced Axonal Degeneration | Not Specified | Axonal Degeneration | No protection observed | [7] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Disease/Injury Model | This compound Dosage | Outcome Measure | Result | Reference |
| Rat | Hypoxic-Ischemic Encephalopathy (HIE) | 5 or 10 mg/kg | Infarct Volume, Cell Loss | Reduced infarct volume and reversed cell loss | [5] |
| Mouse | Intracerebral Hemorrhage (ICH) | 10 and 20 mg/kg | Neurological Function, Lesion Volume | Improved sensorimotor ability and diminished lesion volume | [4] |
| Rat | Ischemic Stroke (tMCAO) | Not Specified | NAD+ Levels, Atrophy | Restored cortical NAD+ levels and decreased atrophy | [8] |
| Mouse | Traumatic Brain Injury (TBI) | 10 mg/kg/day | Cognitive Function | Reversed cognitive impairment one year post-injury | [6] |
| Mouse | Parkinson's Disease (MPTP model) | 1 - 5 mg/kg/day | TH+ Cell Rescue | Nearly complete rescue of dopaminergic neurons at 5 mg/kg/day | [9] |
| Mouse | Amyotrophic Lateral Sclerosis (SOD1 model) | 20 mg/kg/day | Motor Neuron Death | Blocked motor neuron death in the spinal cord | [9] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
NAMPT Enzyme Activity Assay (Coupled Enzymatic Assay)
This protocol describes a fluorometric method to measure the activity of purified NAMPT enzyme. The assay relies on a series of coupled enzymatic reactions that ultimately produce a fluorescent signal proportional to NAMPT activity.
Materials and Reagents:
-
Recombinant Human NAMPT Enzyme
-
NAMPT Assay Buffer (containing NMNAT and ADH)
-
Nicotinamide (NAM)
-
5-Phosphoribosyl-1-Pyrophosphate (PRPP)
-
ATP
-
Ethanol
-
This compound or other test compounds
-
96-well or 384-well black microplates
-
Fluorescent microplate reader (Excitation: ~340 nm, Emission: ~460 nm)
Procedure:
-
Reagent Preparation: Thaw all reagents on ice. Prepare serial dilutions of this compound or other test compounds in the appropriate buffer. The final DMSO concentration should not exceed 1%.
-
Enzyme Preparation: Dilute the NAMPT enzyme to the desired concentration using an appropriate dilution buffer. Keep the diluted enzyme on ice.
-
Assay Plate Setup:
-
Blank Wells: Add dilution buffer without the enzyme.
-
Positive Control Wells (100% activity): Add diluted NAMPT enzyme.
-
Test Compound Wells: Add diluted NAMPT enzyme and the desired concentration of the test compound.
-
-
Reaction Initiation: Prepare a master mix containing NAMPT Assay Buffer, ATP, Nicotinamide, PRPP, and ethanol. Add the master mix to all wells to start the reaction.
-
Incubation: Incubate the plate at 30°C for 2 hours, protected from light.
-
Measurement: Measure the fluorescence intensity using a microplate reader at the specified wavelengths.
Data Analysis:
-
Background Subtraction: Subtract the average fluorescence of the "Blank" wells from all other wells.
-
Calculation of Percent Activation: % Activation = [(Fluorescence_Test - Fluorescence_Control) / Fluorescence_Control] * 100
-
EC50 Determination: Plot the percent activation against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Cellular NAD+ Quantification by HPLC
This protocol provides a method for the accurate quantification of intracellular NAD+ levels using reverse-phase high-performance liquid chromatography (HPLC).
Materials and Reagents:
-
Cultured cells treated with this compound or vehicle
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Extraction Solution (e.g., 0.5 M Perchloric Acid)
-
Neutralization Solution (e.g., 3 M Potassium Carbonate)
-
HPLC system with a C18 reverse-phase column and UV detector
-
Mobile Phases (e.g., Phosphate buffer and Methanol)
-
NAD+ standard solution
Procedure:
-
Cell Harvesting: After treatment, wash cells with ice-cold PBS and collect the cell pellet.
-
NAD+ Extraction: Add ice-cold extraction solution to the cell pellet. Vortex vigorously and incubate on ice to precipitate proteins. Centrifuge at high speed to pellet the protein debris.
-
Neutralization: Transfer the supernatant to a new tube and neutralize with the neutralization solution. Centrifuge to remove the precipitate.
-
HPLC Analysis:
-
Inject the supernatant and NAD+ standards onto the HPLC system.
-
Separate NAD+ from other metabolites using a C18 column with a suitable gradient of mobile phases.
-
Detect NAD+ using a UV detector at 260 nm.
-
-
Data Analysis:
-
Integrate the peak area for NAD+.
-
Generate a standard curve using the peak areas of the NAD+ standards.
-
Calculate the concentration of NAD+ in the samples based on the standard curve.
-
Normalize the NAD+ concentration to the protein concentration of the cell lysate (determined by a BCA assay) or to the initial cell number.
-
Conclusion
This compound represents a promising therapeutic agent for a range of neurological disorders. Its well-defined mechanism of action, centered on the activation of the NAD+ salvage pathway via NAMPT, provides a strong rationale for its neuroprotective effects. The quantitative data from numerous preclinical studies consistently demonstrate its efficacy in restoring NAD+ levels and promoting neuronal survival. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the therapeutic potential of this compound and other NAMPT activators. Future research should continue to explore the downstream signaling pathways affected by this compound-mediated NAD+ repletion and focus on translating these promising preclinical findings into clinical applications for the treatment of neurodegenerative diseases and acute brain injuries.
References
- 1. Crosstalk between poly(ADP-ribose) polymerase and sirtuin enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NAD+, Sirtuins and PARPs: enhancing oocyte developmental competence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P7C3 Neuroprotective Chemicals Function by Activating the Rate-limiting Enzyme in NAD Salvage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Attenuates Microglial Inflammation and Brain Injury after ICH through Activating the NAD+/Sirt3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Small Molecule this compound Exerts Neuroprotective Effects in a Hypoxic-ischemic Encephalopathy Model via Activation of PI3K/AKT/GSK3β Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. This compound neuroprotection is independent of Wallerian degeneration in primary neuronal culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The neuroprotective compound this compound promotes neurogenesis and improves cognitive function after ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. P7C3 and an unbiased approach to drug discovery for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Neuroprotective Compound P7C3-A20: Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
P7C3-A20 is a potent neuroprotective and proneurogenic aminopropyl carbazole compound that has garnered significant interest in the field of neuroscience and drug development. As a derivative of the parent compound P7C3, this compound exhibits enhanced activity in promoting neuronal survival and stimulating neurogenesis. Its mechanism of action is primarily attributed to the activation of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis. By augmenting intracellular NAD+ levels, this compound supports cellular energy metabolism and activates downstream signaling pathways crucial for neuronal health and resilience. This technical guide provides a comprehensive overview of the chemical structure, synthesis pathway, and key biological data related to this compound.
Chemical Structure and Properties
This compound is a small molecule with the chemical formula C22H19Br2FN2O and a molecular weight of 506.21 g/mol .[1][] Its structure is characterized by a dibrominated carbazole core linked to a fluorinated aminopropyl chain.
| Property | Value | Reference |
| Molecular Formula | C22H19Br2FN2O | [1][] |
| Molecular Weight | 506.21 g/mol | [1][] |
| CAS Number | 1235481-90-9 | [] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO | [3] |
SMILES String: C1=CC=C(C=C1)NCC(C(F)N(C2=C3C=C(C=C2)Br)C4=C3C=C(C=C4)Br)O (Note: This is a predicted SMILES string based on the known structure and may not be the canonical representation.)
Synthesis Pathway
A scalable synthesis for this compound has been developed, enabling the production of gram-scale quantities for research purposes. The synthesis is based on the route described by Naidoo et al. in Tetrahedron Letters (2013).[4] The key steps involve the alkylation of 3,6-dibromo-9H-carbazole followed by the introduction of the fluorinated aminopropyl side chain.
Experimental Protocol: Scalable Synthesis of this compound
Step 1: Synthesis of 3,6-Dibromo-9H-carbazole
A common method for the synthesis of 3,6-dibromo-9H-carbazole involves the bromination of carbazole.
-
Materials: Carbazole, N-bromosuccinimide (NBS), Dimethylformamide (DMF).
-
Procedure:
-
Dissolve carbazole in DMF and cool the solution to 0 °C.
-
Slowly add a solution of NBS (2.1 equivalents) in DMF to the cooled carbazole solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Add water to the reaction mixture to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain crude 3,6-dibromo-9H-carbazole.
-
The crude product can be purified by flash chromatography.[5]
-
Step 2: N-Alkylation of 3,6-Dibromo-9H-carbazole
The nitrogen of the carbazole ring is alkylated with a suitable three-carbon synthon.
-
Materials: 3,6-Dibromo-9H-carbazole, an appropriate electrophile (e.g., a protected 3-halopropanol derivative), a base (e.g., sodium hydride), and a polar aprotic solvent (e.g., DMF).
-
Procedure:
-
Suspend 3,6-dibromo-9H-carbazole in the solvent.
-
Add the base portion-wise at 0 °C.
-
Add the electrophile and allow the reaction to proceed at room temperature until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the product by chromatography.
-
Step 3: Introduction of the Amino Group and Fluorination
The terminal functional group of the alkyl chain is converted to a primary amine, which is then reacted with a phenyl group-containing electrophile. Fluorination is achieved using a suitable fluorinating agent. The exact sequence and reagents for these steps in the scalable synthesis are detailed in the primary literature.[4]
Mechanism of Action and Signaling Pathway
This compound exerts its neuroprotective effects primarily through the activation of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway.[6][7] This leads to an increase in intracellular NAD+ levels, a critical coenzyme for cellular energy metabolism and a substrate for various enzymes involved in cell signaling and survival.
The increased NAD+ levels subsequently activate downstream signaling cascades, including the PI3K/AKT/GSK3β pathway.[8] Activation of this pathway is known to promote cell survival, inhibit apoptosis, and support neuronal plasticity.
Quantitative Data on In Vivo Efficacy
Numerous preclinical studies have demonstrated the neuroprotective efficacy of this compound in various animal models of neurological disorders. The following tables summarize key quantitative findings.
Table 1: Efficacy of this compound in a Model of Ischemic Stroke [9]
| Animal Model | Treatment Regimen | Key Findings |
| Rat (tMCAO) | 10 mg/kg, twice daily for 7 days | - Significantly reduced cortical and hippocampal atrophy. - Improved performance in sensorimotor and memory tasks. - Increased neurogenesis in the subventricular and dentate gyrus subgranular zones. - Restored cortical NAD+ levels to sham levels. |
Table 2: Efficacy of this compound in a Model of Traumatic Brain Injury (TBI) [10]
| Animal Model | Treatment Regimen | Key Findings |
| Mouse (Blast-mediated TBI) | 3 and 30 mg/kg/day, initiated 24 hours post-injury | - Significantly blocked axonal degeneration in the hippocampus, corpus callosum, thalamus, cortex, olfactory bulb, striatum, and cerebellum. - Preserved normal function in learning and memory tasks. |
Table 3: Efficacy of this compound in a Model of Intracerebral Hemorrhage (ICH) [11]
| Animal Model | Treatment Regimen | Key Findings |
| Mouse (Collagenase-induced ICH) | 10 mg/kg and 20 mg/kg, single dose 30 min post-ICH | - Diminished lesion volume. - Reduced blood-brain barrier damage and brain edema. - Attenuated neural apoptosis. - Improved neurological outcomes. |
Experimental Protocols for Key Biological Assays
Measurement of Intracellular NAD+ Levels
A common method for quantifying intracellular NAD+ is through enzymatic cycling assays or liquid chromatography-mass spectrometry (LC-MS/MS).[12][13]
-
Sample Preparation (Acidic Extraction):
-
Wash cells with ice-cold PBS.
-
For adherent cells, add ice-cold 0.5 M perchloric acid and scrape the cells. For suspension cells, pellet and resuspend in the acidic extraction buffer.
-
Vortex vigorously and incubate on ice for 10-15 minutes.
-
Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes at 4°C to pellet protein.
-
Transfer the supernatant to a new tube and neutralize with a calculated volume of a basic neutralization buffer (e.g., 3 M K2CO3) to a pH of 7-8.
-
Centrifuge to remove the precipitate. The supernatant contains NAD+ and is ready for quantification.
-
-
Quantification (Enzymatic Cycling Assay):
-
Prepare a standard curve using known concentrations of NAD+.
-
Add samples and standards to a 96-well plate.
-
Prepare a master mix containing an enzyme (e.g., alcohol dehydrogenase), a substrate, and a colorimetric or fluorometric probe according to the manufacturer's instructions of a commercial kit.
-
Add the master mix to each well and incubate at room temperature, protected from light.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the NAD+ concentration in the samples based on the standard curve.
-
Western Blot Analysis of PI3K/AKT/GSK3β Pathway Activation
Western blotting is used to detect the phosphorylation status of key proteins in this signaling pathway, which indicates their activation state.[14][15]
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
Load samples onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of PI3K, AKT, and GSK3β overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.
-
Conclusion
This compound is a promising neuroprotective agent with a well-defined mechanism of action centered on the activation of NAMPT and the subsequent increase in NAD+ levels. Its efficacy in various preclinical models of neurological disorders highlights its therapeutic potential. The scalable synthesis of this compound facilitates further research and development of this compound for clinical applications. The detailed protocols provided in this guide are intended to assist researchers in the chemical synthesis and biological evaluation of this compound and related compounds. Continued investigation into the multifaceted roles of this compound and its downstream signaling pathways will be crucial for translating this promising molecule into a viable therapeutic for a range of debilitating neurological conditions.
References
- 1. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 9-Vinyl-9H-carbazole-3,6-dicarbonitrile [mdpi.com]
- 6. P7C3 - Wikipedia [en.wikipedia.org]
- 7. P7C3 Neuroprotective Chemicals Function by Activating the Rate-limiting Enzyme in NAD Salvage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. P7C3 Neuroprotective Chemicals Block Axonal Degeneration and Preserve Function after Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The neuroprotective compound this compound promotes neurogenesis and improves cognitive function after ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. P7C3 and an unbiased approach to drug discovery for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Attenuates Microglial Inflammation and Brain Injury after ICH through Activating the NAD+/Sirt3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Optimized protocol for quantification of extracellular nicotinamide adenine dinucleotide: evaluating clinical parameters and pre-analytical factors for translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Discovery of an evodiamine derivative for PI3K/AKT/GSK3β pathway activation and AD pathology improvement in mouse models [frontiersin.org]
- 15. benchchem.com [benchchem.com]
A Technical Guide to the Neuroprotective Properties of P7C3-A20 in Preclinical Studies
Introduction
P7C3-A20, an aminopropyl carbazole compound, has emerged as a promising neuroprotective agent in a wide range of preclinical studies. Its therapeutic potential has been investigated in models of acute neuronal injury, such as traumatic brain injury and ischemic stroke, as well as chronic neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS), Parkinson's disease, and Alzheimer's disease.[1][2][3] The primary mechanism of action of this compound is attributed to its ability to enhance the activity of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) synthesis.[4][5] By augmenting NAD+ levels, this compound supports crucial cellular processes, protects against neuronal death, and promotes neurogenesis.[1][6] This technical guide provides an in-depth overview of the preclinical data supporting the neuroprotective effects of this compound, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.
Mechanism of Action: NAMPT Activation and NAD+ Enhancement
The neuroprotective effects of this compound are intrinsically linked to its interaction with NAMPT. This compound binds to and enhances the enzymatic activity of NAMPT, leading to an increased intracellular pool of NAD+.[5] NAD+ is a critical coenzyme in cellular redox reactions and a substrate for enzymes involved in DNA repair and signaling, such as poly(ADP-ribose) polymerases (PARPs) and sirtuins.[4][5] In conditions of neuronal stress and injury, NAD+ levels are often depleted. This compound-mediated enhancement of the NAD+ salvage pathway helps to counteract this depletion, thereby promoting neuronal survival and function.[4][6]
Preclinical Efficacy in Traumatic Brain Injury (TBI)
This compound has demonstrated significant neuroprotective effects in multiple preclinical models of TBI.[1] Treatment with this compound has been shown to reduce neuronal loss, preserve axonal integrity, enhance neurogenesis, and improve functional recovery.[1]
Quantitative Data Summary: TBI Models
| Preclinical Model | Species | This compound Dosage | Treatment Regimen | Key Outcomes | Reference |
| Fluid Percussion Injury (FPI) | Rat | 10 mg/kg | Intraperitoneal (IP) injections, initiated 30 min or 3 hr post-injury | Prevented injury-induced reduction of LTP in the MPP-MML 4 weeks after injury. | [1] |
| Controlled Cortical Impact (CCI) | Mouse | 10 mg/kg | IP injections | Significantly greater numbers of DCX/BrdU double-labeled cells, indicating elevated adult hippocampal neurogenesis. Reduced NeuN-positive cell loss in the ipsilateral cortex. | [1] |
| Modified Weight Drop | Rat | Not Specified | IP injection after TBI | Reversed neurological deficits, neuronal cell damage, and apoptosis. Reduced expression of autophagy and apoptosis-related proteins. | [7][8] |
| Chronic TBI | Mouse | 10 mg/kg/day | IP injections for 4 weeks, starting 12 months post-TBI | Restored blood-brain barrier integrity, arrested chronic neurodegeneration, and restored cognitive function. | [9] |
Experimental Protocols
Controlled Cortical Impact (CCI) Model
A CCI model is commonly used to induce a focal contusion similar to those seen in human TBI.
-
Animal Model: Adult male CD-1 mice.
-
Surgical Procedure: Mice are anesthetized, and a craniotomy is performed over the desired cortical region. A pneumatic or electromagnetic impactor is used to deliver a controlled impact to the exposed dura.
-
This compound Administration: this compound is dissolved in a vehicle solution (e.g., DMSO, Kolliphor, and dextrose in water) and administered via intraperitoneal injection at a dose of 10 mg/kg.[1][10]
-
Behavioral and Histological Analysis: Functional outcomes are assessed using tasks such as the Morris water maze for cognitive function and rotarod for motor coordination.[4][11] Histological analysis includes immunohistochemical staining for neuronal markers (e.g., NeuN) and markers of neurogenesis (e.g., BrdU and DCX) to quantify neuronal loss and the birth of new neurons, respectively.[1]
Preclinical Efficacy in Ischemic Stroke and Hypoxic-Ischemic Encephalopathy (HIE)
This compound has shown significant promise in models of cerebral ischemia, where it reduces infarct volume, improves neurological outcomes, and promotes neurogenesis.[6][12][13]
Quantitative Data Summary: Ischemic Stroke and HIE Models
| Preclinical Model | Species | This compound Dosage | Treatment Regimen | Key Outcomes | Reference |
| Hypoxic-Ischemic Encephalopathy (HIE) | Rat | 5 or 10 mg/kg | Not Specified | Reduced infarct volume, reversed cell loss in the cortex and hippocampus, and improved motor function. | [12] |
| Transient Middle Cerebral Artery Occlusion (tMCAO) | Rat | Not Specified | Twice daily IP injections for 7 days post-tMCAO | Improved performance in sensorimotor and cognitive tasks. Decreased cortical and hippocampal atrophy. Increased neurogenesis in the subventricular zone and dentate gyrus. Restored cortical NAD+ levels. | [6] |
| Oxygen-Glucose Deprivation (OGD) | PC12 cells (in vitro) | 40-100 µM | Not Specified | Alleviated OGD-induced apoptosis. | [12] |
Experimental Protocols
Transient Middle Cerebral Artery Occlusion (tMCAO) Model
The tMCAO model is a widely used method to simulate ischemic stroke in rodents.
-
Animal Model: Adult male rats.
-
Surgical Procedure: The middle cerebral artery is temporarily occluded, typically for 90-120 minutes, by inserting a filament into the internal carotid artery. Reperfusion is initiated by withdrawing the filament.
-
This compound Administration: this compound is administered intraperitoneally, often with an initial dose shortly after reperfusion, followed by subsequent doses.[6]
-
Outcome Measures: Infarct volume is measured using techniques like 2,3,5-triphenyltetrazolium chloride (TTC) staining. Neurological deficits are assessed using a battery of behavioral tests.[3] NAD+ levels in the brain tissue can be quantified to confirm the compound's target engagement.[6]
Preclinical Efficacy in Neurodegenerative Diseases
This compound has been evaluated in models of several neurodegenerative diseases, demonstrating its potential to protect vulnerable neuronal populations.
Quantitative Data Summary: Neurodegenerative Disease Models
| Preclinical Model | Species | This compound Dosage | Treatment Regimen | Key Outcomes | Reference |
| G93A-SOD1 (ALS model) | Mouse | 20 mg/kg/day | Initiated at disease onset | Significantly blocked the death of spinal motor neurons. Preserved muscle strength and coordination. | [11] |
| MPTP (Parkinson's model) | Mouse | Not Specified | Not Specified | Protected dopaminergic neurons in the substantia nigra from MPTP-induced toxicity. | [2] |
| Alzheimer's Disease Model | Not Specified | Not Specified | Not Specified | This compound is reported to be more effective than other compounds in preclinical AD models. | [14] |
Experimental Protocols
G93A-SOD1 Mouse Model of ALS
This transgenic mouse model overexpresses a mutant form of human superoxide dismutase 1 (SOD1), leading to progressive motor neuron degeneration.[15][16]
-
Animal Model: G93A-SOD1 transgenic mice.
-
This compound Administration: Treatment with this compound (20 mg/kg/day) is typically initiated at the onset of disease symptoms.[11]
-
Functional Assessment: Motor function is evaluated using tests such as the accelerating rotarod to assess coordination and balance, and grip strength tests.[11][15]
-
Histological Analysis: The number of surviving motor neurons in the spinal cord is quantified through histological staining.[11]
Signaling Pathways Implicated in this compound-Mediated Neuroprotection
Beyond the primary mechanism of NAMPT activation, other signaling pathways have been implicated in the neuroprotective effects of this compound.
PI3K/AKT/GSK3β Pathway
In a model of hypoxic-ischemic encephalopathy, the neuroprotective effects of this compound were found to be mediated through the activation of the PI3K/AKT/GSK3β signaling pathway.[12] This pathway is a well-established regulator of cell survival and apoptosis. The neuroprotective effects of this compound were abrogated by a PI3K inhibitor, confirming the involvement of this pathway.[12]
NAD+/Sirt3 Pathway
In a model of intracerebral hemorrhage (ICH), this compound was shown to attenuate microglial inflammation and brain injury by activating the NAD+/Sirt3 pathway.[4] Sirt3 is an NAD+-dependent deacetylase located in the mitochondria that plays a crucial role in mitochondrial function and inflammatory responses.[17]
The preclinical data for this compound provide a strong foundation for its continued development as a neuroprotective agent. Its efficacy across a diverse range of injury and disease models, coupled with a well-defined mechanism of action centered on NAMPT activation and NAD+ enhancement, underscores its therapeutic potential. The detailed experimental protocols and quantitative data summarized in this guide offer valuable insights for researchers and drug development professionals seeking to further investigate and translate the promising neuroprotective properties of this compound into clinical applications. Future studies should continue to explore its efficacy in other neurodegenerative conditions and further elucidate the downstream signaling pathways involved in its protective effects.
References
- 1. Neurotherapeutic Capacity of P7C3 Agents for the Treatment of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P7C3 and an unbiased approach to drug discovery for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Attenuates Microglial Inflammation and Brain Injury after ICH through Activating the NAD+/Sirt3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P7C3 Neuroprotective Chemicals Function by Activating the Rate-limiting Enzyme in NAD Salvage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The neuroprotective compound this compound promotes neurogenesis and improves cognitive function after ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound treats traumatic brain injury in rats by inhibiting excessive autophagy and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. This compound treatment one year after TBI in mice repairs the blood–brain barrier, arrests chronic neurodegeneration, and restores cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Neuroprotective efficacy of aminopropyl carbazoles in a mouse model of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Small Molecule this compound Exerts Neuroprotective Effects in a Hypoxic-ischemic Encephalopathy Model via Activation of PI3K/AKT/GSK3β Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Newly Published Collaboration Shows Promise in Saving Brain Cells Following Stroke - The Miami Project [themiamiproject.org]
- 14. A pill that could reverse Alzheimer’s :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 15. biocytogen.com [biocytogen.com]
- 16. Amyotrophic lateral sclerosis: a neurodegenerative disorder poised for successful therapeutic translation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound Attenuates Microglial Inflammation and Brain Injury after ICH through Activating the NAD+/Sirt3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
P7C3-A20: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The aminopropyl carbazole compound P7C3-A20 has emerged as a promising neuroprotective agent with therapeutic potential across a range of neurological disorders and injuries.[1][2] Its discovery through a target-agnostic in vivo screen has led to extensive research to elucidate its mechanism of action.[1] This technical guide provides an in-depth overview of the identification and validation of Nicotinamide Phosphoribosyltransferase (NAMPT) as the primary molecular target of this compound. We will detail the experimental methodologies employed, present key quantitative data from seminal studies, and illustrate the associated signaling pathways.
Target Identification: Uncovering the Role of NAMPT
The initial breakthrough in identifying the molecular target of the P7C3 class of compounds came from a photo-crosslinking approach.[3] This unbiased method allowed for the identification of the direct binding partner in a cellular context.
Experimental Protocol: Photo-Affinity Labeling
A derivative of P7C3, named P7C3-S326, was synthesized to include a benzophenone group for photo-crosslinking and an alkyne moiety for subsequent "click chemistry" visualization.[3]
-
Cell Culture and Treatment: Human lung cancer H2122 cells were incubated with the P7C3-S326 probe.
-
UV Crosslinking: The cells were exposed to UV light to induce covalent bonding between the probe and its binding targets.
-
Competition Assay: To ensure specificity, a competition experiment was performed where cells were co-incubated with a 30-fold excess of the active this compound variant.[3]
-
Lysis and Click Chemistry: Following UV exposure, cells were lysed, and the alkyne tag on the probe was conjugated to an Alexa 532 fluorescent dye via a click chemistry reaction.
-
Gel Electrophoresis and Visualization: The labeled proteins were separated by SDS-PAGE, and the fluorescently tagged proteins were visualized.
The results revealed a protein with an apparent molecular mass of 70kD that was specifically labeled by P7C3-S326, and this labeling was competitively inhibited by excess this compound.[3] Mass spectrometry analysis of this protein band identified it as Nicotinamide Phosphoribosyltransferase (NAMPT).[4]
Target Validation: Confirming the this compound-NAMPT Interaction
Following the initial identification of NAMPT, several orthogonal approaches have been employed to validate this interaction and to characterize the functional consequences of this compound binding.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in a cellular environment.[5][6] The principle is that ligand binding stabilizes a protein, leading to an increase in its thermal denaturation point.[5][7]
-
Cell Treatment: U2OS cells with reduced NAD+ concentrations were treated with this compound.[7]
-
Thermal Challenge: The treated cells were heated to a range of temperatures to induce protein denaturation.
-
Cell Lysis and Fractionation: Cells were lysed, and the soluble fraction (containing non-denatured proteins) was separated from the precipitated fraction by centrifugation.
-
Protein Detection: The amount of soluble NAMPT at each temperature was quantified by immunoblotting (Western Blot).[5][7]
Studies using CETSA have shown a significant shift in the denaturation curve of NAMPT at 51°C and 58°C in U2OS cells treated with this compound, confirming a direct interaction in living cells.[7] However, some studies also suggest that this interaction might be transient.[7]
In Vitro NAMPT Enzyme Activity Assay
To directly assess the functional impact of this compound on NAMPT, in vitro enzyme activity assays were performed using purified recombinant human NAMPT.[3]
-
Reaction Mixture: A coupled assay was established where the product of NAMPT, nicotinamide mononucleotide (NMN), is converted to NAD+ by NMNAT, and then NAD+ is used by alcohol dehydrogenase to produce NADH.
-
Monitoring Activity: The enzymatic activity was monitored by measuring the increase in NADH absorbance at 340nm over time.
-
Dose-Response: The assay was performed with increasing concentrations of this compound to determine its effect on NAMPT activity.
These experiments demonstrated that this compound directly enhances the enzymatic activity of purified NAMPT in a dose-dependent manner.[3]
Functional Consequences and Downstream Signaling
The primary biochemical consequence of this compound-mediated NAMPT activation is an increase in the cellular levels of Nicotinamide Adenine Dinucleotide (NAD+), a critical coenzyme in cellular metabolism and signaling.[3][8]
This compound Enhances NAD+ Salvage Pathway
This compound enhances the flux of nicotinamide through the NAD+ salvage pathway, particularly under conditions of cellular stress where NAD+ levels are depleted.[3][8]
-
Cell Treatment: Doxorubicin-pre-treated U2OS cells (to induce NAD+ depletion) were incubated with 14C-labeled nicotinamide in the presence of varying concentrations of this compound.[3]
-
Metabolite Extraction: Cellular metabolites were extracted.
-
Thin Layer Chromatography (TLC): The radiolabeled metabolites (nicotinamide, NMN, and NAD+) were separated by TLC and visualized by autoradiography.
This method showed that this compound dose-dependently increased the conversion of radiolabeled nicotinamide into NMN and NAD+.[3]
Signaling Pathways Modulated by this compound
The increase in cellular NAD+ levels initiated by this compound has profound effects on downstream signaling pathways, contributing to its neuroprotective and anti-inflammatory effects.
In the context of intracerebral hemorrhage (ICH), this compound has been shown to activate the NAD+/Sirt3 pathway.[8][9][10] Sirtuin 3 (Sirt3) is an NAD+-dependent deacetylase located in the mitochondria that plays a crucial role in mitochondrial function and cellular stress responses.[8]
In models of hypoxic-ischemic encephalopathy, the neuroprotective effects of this compound have been linked to the activation of the PI3K/AKT/GSK3β signaling cascade.[11]
Quantitative Data Summary
The following tables summarize key quantitative findings from various studies on this compound.
Table 1: In Vitro Efficacy of this compound
| Assay | Cell Line | Condition | This compound Concentration | Outcome | Reference |
| Cell Viability | U2OS | Doxorubicin-induced toxicity | 5 µM | Protection from cell death | [3] |
| NAD+ Replenishment | U2OS | Doxorubicin-induced NAD+ depletion | 0.5 µM | Restoration of NAD+ levels | [3] |
| Apoptosis | PC12 | Oxygen-glucose deprivation | 40-100 µM | Alleviation of apoptosis | [11][12][13] |
| Mitochondrial Membrane Potential | C2C12 | Tunicamycin-induced stress | 1, 5, 10 µM | Increased potential | [14] |
| Endothelial Cell Viability | Human Brain Microvascular Endothelial Cells | H2O2-induced stress | 0.03 - 5 µM | Dose-dependent protection | [15] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Condition | This compound Dosage | Outcome | Reference |
| Mouse | Intracerebral Hemorrhage (ICH) | 10 mg/kg | Diminished lesion volume, reduced brain edema | [8] |
| Rat | Hypoxic-Ischemic Encephalopathy (HIE) | 5 or 10 mg/kg | Reduced infarct volume, improved motor function | [11][12] |
| Mouse | Traumatic Brain Injury (TBI) | 10 mg/kg | Enhanced hippocampal neurogenesis | [16] |
| Rat | Paclitaxel-induced peripheral neuropathy | 20 mg/kg/day | Stimulated NAD+ recovery in peripheral neurons | [17] |
| Mouse | Parkinson's Disease (MPTP model) | 5 mg/kg/day | Nearly complete rescue of TH+ cells | [1] |
Experimental Workflow Overview
The following diagram illustrates a general workflow for the identification and validation of a small molecule target, as exemplified by this compound.
Conclusion and Future Directions
The identification and validation of NAMPT as the primary target of this compound has provided a solid foundation for understanding its neuroprotective mechanism. The activation of the NAD+ salvage pathway represents a key therapeutic strategy for a variety of neurological conditions characterized by neuronal cell death and injury.[3][4] While the interaction with NAMPT is well-supported, some evidence suggests a transient binding, and the possibility of off-target effects or indirect mechanisms of action cannot be entirely ruled out.[7] Future research should continue to explore the precise molecular interactions between this compound and NAMPT, as well as further delineate the downstream signaling cascades in different disease contexts. The favorable pharmacokinetic properties and demonstrated efficacy in multiple preclinical models make this compound a compelling candidate for further clinical development.[1][8]
References
- 1. P7C3 and an unbiased approach to drug discovery for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P7C3 and an unbiased approach to drug discovery for neurodegenerative diseases - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. P7C3 Neuroprotective Chemicals Function by Activating the Rate-limiting Enzyme in NAD Salvage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule activation of NAMPT as a potential neuroprotective strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 7. NAMPT activator P7C3: Monitoring the mechanism of action and identification of off-targets by cellular thermal shift assay [open.fau.de]
- 8. This compound Attenuates Microglial Inflammation and Brain Injury after ICH through Activating the NAD+/Sirt3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Attenuates Microglial Inflammation and Brain Injury after ICH through Activating the NAD+/Sirt3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Small Molecule this compound Exerts Neuroprotective Effects in a Hypoxic-ischemic Encephalopathy Model via Activation of PI3K/AKT/GSK3β Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. NAMPT Activator this compound Protects against Tunicamycin-Induced Cell Injury in C2C12 Murine Myoblast Cells [jstage.jst.go.jp]
- 15. pnas.org [pnas.org]
- 16. Neurotherapeutic Capacity of P7C3 Agents for the Treatment of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
P7C3-A20 effects on mitochondrial function and bioenergetics
An In-depth Technical Guide to the Effects of P7C3-A20 on Mitochondrial Function and Bioenergetics
For Researchers, Scientists, and Drug Development Professionals
Abstract
The aminopropyl carbazole compound, this compound, has emerged as a promising neuroprotective agent with significant therapeutic potential across a range of neurological injury and disease models. Its mechanism of action is intrinsically linked to the enhancement of cellular bioenergetics, primarily through the modulation of mitochondrial function. This technical guide provides a comprehensive overview of the effects of this compound on mitochondria, detailing its core mechanism, impact on key mitochondrial parameters, and the experimental protocols utilized to elucidate these effects. Quantitative data from seminal studies are summarized, and key signaling pathways and experimental workflows are visualized to offer a clear and in-depth understanding for researchers, scientists, and drug development professionals.
Core Mechanism of Action: Enhancement of the NAD+ Salvage Pathway
This compound primarily exerts its effects by activating Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2] NAD+ is a critical coenzyme in cellular metabolism and energy production, and its depletion is a common feature in various pathological conditions, including neurodegenerative diseases and acute brain injury.[1][3][4] By enhancing NAMPT activity, this compound facilitates the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a key precursor for NAD+ synthesis, thereby replenishing and maintaining cellular NAD+ levels.[2][5] This restoration of NAD+ homeostasis is fundamental to the protective effects of this compound on mitochondrial function.[1][6]
The activation of the NAD+ salvage pathway by this compound has been shown to be crucial in counteracting cellular stress. For instance, in models of intracerebral hemorrhage (ICH), this compound treatment reversed the depletion of NAD+ induced by oxyhemoglobin (OxyHb).[1] Similarly, in cells challenged with the DNA-damaging agent doxorubicin, this compound facilitated the replenishment of NAD+ levels, protecting the cells from toxicity.[2]
Effects on Mitochondrial Bioenergetics and Function
The enhancement of NAD+ levels by this compound directly translates to improved mitochondrial bioenergetics and overall function. This is primarily mediated through the activation of sirtuin 3 (Sirt3), a mitochondrial NAD+-dependent deacetylase that plays a pivotal role in regulating mitochondrial metabolism and antioxidant defenses.[1][3][4]
Data Summary
The following tables summarize the quantitative effects of this compound on key mitochondrial parameters as reported in various studies.
Table 1: Effect of this compound on NAD+ Levels
| Model System | Stressor | This compound Treatment | Outcome | Reference |
| BV2 Microglial Cells | 30 µM OxyHb for 24h | 1 µM this compound | Reversed OxyHb-induced NAD+ depletion | [1] |
| U2OS Cells | 0.5 µM Doxorubicin for 48h | 0.1 - 10 µM this compound | Dose-dependently replenished NAD+ levels | [2] |
| MCAO Mice | Ischemic Stroke | This compound | Restored brain NAD+ levels | [7] |
| Rat Tissues (in vivo) | Paclitaxel (PTX) | 20 mg/kg/day this compound | Stimulated NAD+ recovery in hindpaw skin, sciatic nerve, and DRG | [8] |
Table 2: Effect of this compound on Mitochondrial Function
| Parameter | Model System | Stressor | This compound Treatment | Outcome | Reference |
| Mitochondrial ROS | BV2 Microglial Cells | 30 µM OxyHb for 24h | 1 µM this compound | Reduced overproduction of mitochondrial ROS | [1] |
| Mitochondrial Membrane Potential (MMP) | Calcium-induced dissolution model | Calcium | P7C3 and derivatives | Dose-dependently protected MMP | [9] |
| Mitochondrial Membrane Potential (MMP) | C2C12 Myoblast Cells | None | 1, 5, 10 µM this compound for 6h | Increased MMP | [10][11] |
| ATP Levels | BV2 Microglial Cells | 30 µM OxyHb for 24h | 1 µM this compound | Reversed OxyHb-induced decrease in ATP levels | [1] |
| Mitochondrial Complex I Activity | BV2 Microglial Cells | 30 µM OxyHb for 24h | 1 µM this compound | Reversed OxyHb-induced decrease in Complex I activity | [1] |
| Mitochondrial Morphology | BV2 Microglial Cells | 30 µM OxyHb for 24h | 1 µM this compound | Inhibited OxyHb-induced mitochondrial fragmentation | [1] |
Key Signaling Pathway: The NAD+/Sirt3 Axis
A critical signaling pathway mediating the protective effects of this compound on mitochondria is the NAD+/Sirt3 axis.[1] Sirt3, located in the mitochondria, is an NAD+-dependent deacetylase that regulates the activity of numerous mitochondrial proteins involved in metabolism, antioxidant defense, and apoptosis. By increasing NAD+ availability, this compound enhances Sirt3 activity, leading to the deacetylation and activation of its downstream targets. This, in turn, promotes mitochondrial integrity and function. The importance of this pathway is underscored by findings that the protective effects of this compound against mitochondrial damage and inflammation are abrogated in microglia-specific Sirt3 conditional knockout mice.[1][3][4]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to assess the effects of this compound on mitochondrial function.
Cell Culture and Treatment
-
Cell Lines: BV2 microglial cells, U2OS osteosarcoma cells, C2C12 myoblasts, and primary neurons are commonly used.[1][2][5][10]
-
Stress Induction: To mimic disease states, cells are often treated with stressors such as:
-
This compound Administration: this compound is typically dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations (ranging from 0.1 µM to 100 µM) for specific durations before or concurrently with the stressor.[2][13]
Assessment of Mitochondrial Morphology
-
Staining: Mitochondrial morphology is visualized using fluorescent dyes such as MitoTracker Red CMXRos.
-
Procedure:
-
Cells are incubated with the MitoTracker staining solution (e.g., 10 nM MitoTracker Red CMXRos) for a specified time (e.g., 30 minutes at 37°C).
-
Cells are washed with phosphate-buffered saline (PBS).
-
Mitochondria are imaged using a laser-scanning confocal microscope.
-
Image analysis software (e.g., ImageJ) is used to quantify mitochondrial morphology (e.g., fragmentation).[1]
-
Measurement of Mitochondrial Reactive Oxygen Species (ROS)
-
Probe: Mitochondrial ROS levels are detected using fluorescent probes like MitoSOX Red.
-
Procedure:
-
Cells are incubated with the MitoSOX Red working solution.
-
After incubation, cells are washed.
-
The fluorescence intensity, which is proportional to the amount of mitochondrial superoxide, is measured using a fluorescence microscope or a plate reader.[1]
-
Determination of Mitochondrial Membrane Potential (MMP)
-
Probe: MMP is commonly assessed using the ratiometric fluorescent dye JC-1. In healthy mitochondria with high MMP, JC-1 forms aggregates that emit red fluorescence. In unhealthy mitochondria with low MMP, JC-1 remains as monomers and emits green fluorescence.
-
Procedure:
-
Cells are incubated with the JC-1 staining solution.
-
After incubation, cells are washed.
-
The ratio of red to green fluorescence is quantified using a fluorescence microscope or a flow cytometer to determine the state of mitochondrial polarization.[10]
-
Quantification of ATP Levels
-
Assay: Cellular ATP levels are measured using commercially available ATP assay kits, which are typically based on the luciferin-luciferase reaction.
-
Procedure:
-
Cells are lysed to release ATP.
-
The cell lysate is mixed with a reagent containing luciferase and its substrate, D-luciferin.
-
The resulting luminescence, which is directly proportional to the ATP concentration, is measured using a luminometer.
-
Measurement of NAD+/NADH Levels
-
Assay: The total NAD+ and NADH levels, or their ratio, are determined using colorimetric or fluorometric assay kits.
-
Procedure:
-
Cell or tissue extracts are prepared.
-
The assay typically involves an enzyme cycling reaction in which NAD+ or NADH is a cofactor.
-
The amount of a colored or fluorescent product generated is proportional to the amount of NAD+ or NADH in the sample.[2]
-
Conclusion
This compound represents a significant advancement in the development of therapeutics targeting mitochondrial dysfunction. Its well-defined mechanism of action, centered on the activation of the NAMPT-NAD+-Sirt3 axis, provides a solid foundation for its protective effects on mitochondrial bioenergetics. The compound's ability to preserve mitochondrial morphology, reduce oxidative stress, maintain membrane potential, and enhance ATP production underscores its potential for treating a wide array of disorders characterized by mitochondrial impairment. The experimental protocols detailed herein provide a robust framework for further investigation into the nuanced effects of this compound and for the development of next-generation therapies aimed at preserving mitochondrial health.
References
- 1. This compound Attenuates Microglial Inflammation and Brain Injury after ICH through Activating the NAD+/Sirt3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P7C3 Neuroprotective Chemicals Function by Activating the Rate-limiting Enzyme in NAD Salvage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Attenuates Microglial Inflammation and Brain Injury after ICH through Activating the NAD+/Sirt3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound neuroprotection is independent of Wallerian degeneration in Primary Neuronal Culture [repository.cam.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Neurotherapeutic Capacity of P7C3 Agents for the Treatment of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NAMPT Activator this compound Protects against Tunicamycin-Induced Cell Injury in C2C12 Murine Myoblast Cells [jstage.jst.go.jp]
- 11. researchgate.net [researchgate.net]
- 12. This compound treatment one year after TBI in mice repairs the blood–brain barrier, arrests chronic neurodegeneration, and restores cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Small Molecule this compound Exerts Neuroprotective Effects in a Hypoxic-ischemic Encephalopathy Model via Activation of PI3K/AKT/GSK3β Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
P7C3-A20: A Technical Guide to Blood-Brain Barrier Permeability and Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
P7C3-A20 is a promising aminopropyl carbazole compound with demonstrated neuroprotective and proneurogenic properties. Its potential therapeutic efficacy in a range of neurological disorders, including traumatic brain injury, ischemic stroke, and neurodegenerative diseases, is intrinsically linked to its ability to effectively cross the blood-brain barrier (BBB) and maintain therapeutic concentrations within the central nervous system (CNS). This technical guide provides a comprehensive overview of the available data on the blood-brain barrier permeability and pharmacokinetic profile of this compound, intended to inform further research and drug development efforts.
Blood-Brain Barrier Permeability
The ability of this compound to permeate the BBB is crucial for its neuroprotective effects, which are mediated through the activation of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway[5]. By increasing NAD+ levels in the brain, this compound supports neuronal energy metabolism and survival[2][5].
Pharmacokinetics
The pharmacokinetic properties of this compound appear favorable for a CNS-acting therapeutic agent. Although a complete pharmacokinetic profile with parameters such as Cmax, Tmax, clearance, and volume of distribution has not been fully detailed in publicly available literature, key data points have been reported for this compound and its parent compound, P7C3.
| Parameter | Value | Species | Route of Administration | Source |
| Half-Life (t½) | > 6 hours | In vivo (unspecified) | Not specified | [1] |
| Half-Life (t½) of P7C3 | 6.7 hours | Not specified | Intraperitoneal (IP) | [6][7] |
| Oral Bioavailability of P7C3 | 32% | Not specified | Oral | [7] |
These data indicate that this compound has a reasonably long half-life, suggesting the potential for sustained therapeutic concentrations in vivo. The oral bioavailability of the parent compound, P7C3, supports the feasibility of oral administration for this class of molecules.
Mechanism of Action and Relevant Signaling Pathways
The primary mechanism of action for this compound is the activation of nicotinamide phosphoribosyltransferase (NAMPT)[5]. This activation enhances the cellular production of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme for numerous cellular processes, including energy metabolism and DNA repair. In the context of neurological injury and disease, maintaining or restoring NAD+ levels is crucial for neuronal survival and function.
In addition to the NAMPT/NAD+ pathway, this compound has also been shown to exert its neuroprotective effects through the activation of the PI3K/Akt signaling pathway[8]. This pathway is a key regulator of cell survival, growth, and proliferation.
Below are diagrams illustrating these key signaling pathways and a general workflow for assessing blood-brain barrier permeability.
This compound activates NAMPT, increasing NAD+ levels and promoting neuronal health.
This compound activates the PI3K/Akt pathway, leading to inhibition of apoptosis.
Experimental Protocols
Detailed experimental protocols for the pharmacokinetic and BBB permeability assessment of this compound are not explicitly provided in the reviewed literature. However, based on standard methodologies, the following outlines the likely experimental approaches.
In Vivo Pharmacokinetic Study
A typical in vivo pharmacokinetic study in rodents (e.g., mice or rats) would involve the following steps:
-
Animal Model: Utilize adult male or female rodents of a specific strain (e.g., C57BL/6 mice or Sprague-Dawley rats).
-
Drug Administration: Administer this compound via the intended clinical route (e.g., oral gavage or intraperitoneal injection) at various doses (e.g., 5, 10, and 20 mg/kg)[2][9][10]. A vehicle control group should be included.
-
Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours). Plasma is then separated by centrifugation.
-
Brain Tissue Collection: At the final time point, or in a separate cohort of animals, euthanize the animals and collect brain tissue. The brain can be homogenized for analysis.
-
Sample Analysis: Quantify the concentration of this compound in plasma and brain homogenates using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), t½ (half-life), clearance, and volume of distribution. The brain-to-plasma concentration ratio can be calculated to assess BBB penetration.
General workflow for an in vivo pharmacokinetic and BBB permeability study.
Western Blot Analysis for Signaling Pathway Activation
To confirm the engagement of signaling pathways like PI3K/Akt, Western blotting is a standard technique:
-
Cell Culture and Treatment: Culture appropriate neuronal cells (e.g., primary neurons or a neuronal cell line) and treat with this compound at various concentrations and for different durations.
-
Protein Extraction: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies specific for the phosphorylated forms of key pathway proteins (e.g., phospho-Akt, phospho-GSK3β) and their total protein counterparts.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation, indicating pathway activation.
Conclusion
This compound demonstrates significant promise as a neuroprotective agent, due in part to its ability to cross the blood-brain barrier and its favorable pharmacokinetic characteristics. While a complete and detailed pharmacokinetic profile is not yet publicly available, the existing data on this compound and related compounds are encouraging. Further detailed studies are warranted to fully characterize its absorption, distribution, metabolism, and excretion (ADME) properties to guide its clinical development for the treatment of a variety of neurological conditions. The established mechanisms of action, involving the NAMPT/NAD+ and PI3K/Akt pathways, provide a solid foundation for understanding its therapeutic effects at the molecular level.
References
- 1. P7C3 and an unbiased approach to drug discovery for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P7C3 Neuroprotective Chemicals Function by Activating the Rate-limiting Enzyme in NAD Salvage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound treatment one year after TBI in mice repairs the blood–brain barrier, arrests chronic neurodegeneration, and restores cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Neurotherapeutic Capacity of P7C3 Agents for the Treatment of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Small Molecule this compound Exerts Neuroprotective Effects in a Hypoxic-ischemic Encephalopathy Model via Activation of PI3K/AKT/GSK3β Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Attenuates Microglial Inflammation and Brain Injury after ICH through Activating the NAD+/Sirt3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound treats traumatic brain injury in rats by inhibiting excessive autophagy and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
P7C3-A20 In Vivo Administration Protocol for Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
P7C3-A20 is a potent aminopropyl carbazole compound with significant neuroprotective properties. It has demonstrated efficacy in a variety of mouse models of neurological disorders, including traumatic brain injury (TBI), ischemic stroke, amyotrophic lateral sclerosis (ALS), and age-related cognitive decline. The primary mechanism of action of this compound is the enhancement of nicotinamide adenine dinucleotide (NAD+) salvage pathway activity by binding to and activating nicotinamide phosphoribosyltransferase (NAMPT), a rate-limiting enzyme in NAD+ biosynthesis.[1][2][3] This activity helps to preserve cellular energy homeostasis and mitigate neuronal cell death in the face of injury or stress.[4][5] this compound is known for its favorable pharmacokinetic profile, including its ability to cross the blood-brain barrier and its long half-life in vivo.[6]
This document provides a comprehensive overview of in vivo administration protocols for this compound in mouse models, based on findings from multiple preclinical studies. It includes detailed experimental procedures, quantitative data summaries, and diagrams of the key signaling pathways involved.
Quantitative Data Summary
The following tables summarize the quantitative outcomes observed with this compound administration across various mouse models of neurological disease.
Table 1: Neuroprotective and Functional Outcomes of this compound Treatment
| Mouse Model | Dosage and Administration | Key Outcomes | Reference |
| Traumatic Brain Injury (TBI) | 10 mg/kg, i.p., once daily | Reduced NeuN-positive cell loss; Improved performance in Morris water maze and contralateral forelimb function tests. | [6][7] |
| Traumatic Brain Injury (TBI) | 10 mg/kg, i.p., once daily for 4 weeks (treatment initiated 1 year post-TBI) | Restored blood-brain barrier integrity; Arrested chronic neurodegeneration; Restored cognitive function. | [4][5] |
| Intracerebral Hemorrhage (ICH) | 10 mg/kg and 20 mg/kg, i.p. | Diminished lesion volume; Reduced brain edema; Attenuated neural apoptosis; Improved sensorimotor ability. | [1] |
| Hypoxic-Ischemic Encephalopathy (HIE) | 5 mg/kg and 10 mg/kg | Reduced infarct volume; Reversed cell loss in the cortex and hippocampus; Improved motor function. | [8] |
| Amyotrophic Lateral Sclerosis (ALS) (G93A-SOD1 mice) | 20 mg/kg/day, i.p. | Blocked motor neuron death in the spinal cord; Preserved performance in the accelerating rotarod test. | [6][9] |
Table 2: Effects of this compound on Neurogenesis
| Mouse Model | Dosage and Administration | Key Outcomes | Reference |
| Traumatic Brain Injury (TBI) | 10 mg/kg, i.p. | Significantly greater numbers of DCX/BrdU double-labeled cells, indicative of elevated adult hippocampal neurogenesis. | [7] |
| Ischemic Stroke | Twice daily injections for 7 days | Increased neurogenesis in the subventricular zone and hippocampal dentate gyrus. | [10][11] |
| Chronic Stress-Induced Depression | Not specified | Augmented dentate gyrus neurogenesis. | [12] |
Experimental Protocols
This compound Formulation and Administration
1. Formulation:
-
This compound is typically dissolved in a vehicle solution suitable for intraperitoneal (i.p.) injection. A commonly used vehicle consists of Dimethyl sulfoxide (DMSO), 5% dextrose, and Kolliphor.[1]
-
Another described formulation involves dissolving this compound in DMSO and then diluting it in a solution of 5% dextrose in water.[13]
-
For oral administration, this compound can be formulated in a suitable vehicle, although i.p. injection is more commonly reported in the cited literature.
2. Administration:
-
Route: Intraperitoneal (i.p.) injection is the most frequently used route of administration in mouse models.[1][4][6][7]
-
Dosage: Effective doses typically range from 5 mg/kg to 20 mg/kg body weight.[1][8] A dose of 10 mg/kg is frequently used and has been shown to be effective in multiple models.[1][4][7] Doses as high as 40 mg/kg/day for 30 days have been administered without observable toxicity.[6]
-
Frequency: Administration is generally performed once or twice daily.[6][10][11] The frequency may depend on the specific disease model and experimental design.
Experimental Workflow for a Traumatic Brain Injury (TBI) Model
1. Animal Model:
-
Use a controlled cortical impact (CCI) model in mice (e.g., CD-1 mice).[7]
2. This compound Treatment:
-
Treatment Group: Administer this compound at a dose of 10 mg/kg (i.p.) at a specified time point post-injury (e.g., 30 minutes or 3 hours).[7]
-
Vehicle Control Group: Administer an equivalent volume of the vehicle solution to a separate cohort of TBI mice.
-
Sham Group: Subject mice to all surgical procedures except the cortical impact and administer the vehicle.
3. Post-Treatment Monitoring and Analysis:
-
Behavioral Testing: Conduct behavioral assessments to evaluate functional recovery. For example, use the Morris water maze for hippocampal-dependent memory and forelimb function tests for sensorimotor deficits.[6]
-
Histological Analysis: At the end of the study period (e.g., 7 days or longer), perfuse the mice and collect brain tissue.[7]
-
Biochemical Analysis: Brain tissue can be processed to measure NAD+ levels to confirm the engagement of the this compound target.[1][3]
Signaling Pathways and Mechanisms of Action
This compound exerts its neuroprotective effects through the modulation of key signaling pathways related to cellular survival and energy metabolism.
This compound and the NAD+ Salvage Pathway
The primary mechanism of this compound involves the activation of NAMPT, which enhances the salvage pathway of NAD+ synthesis. This leads to increased cellular NAD+ levels, which is crucial for maintaining mitochondrial function and cell survival, particularly under conditions of stress or injury.[1][2]
Caption: this compound enhances the NAD+ salvage pathway by activating NAMPT.
This compound and Pro-Survival Signaling
In addition to its effects on NAD+, this compound has been shown to activate pro-survival signaling cascades, such as the PI3K/AKT/GSK3β pathway. This pathway is critical for inhibiting apoptosis and promoting cell survival.[8]
Caption: this compound promotes neuronal survival via the PI3K/AKT/GSK3β pathway.
This compound and Neuroinflammation
This compound has also been demonstrated to attenuate neuroinflammation, in part through the NAD+/Sirt3 pathway. By preserving mitochondrial function and reducing inflammatory responses in microglia, this compound contributes to its overall neuroprotective effects.[1][14]
Caption: this compound attenuates neuroinflammation through the NAD+/Sirt3 pathway.
Conclusion
This compound is a promising neuroprotective agent with a well-defined mechanism of action. The administration protocols outlined in this document, derived from successful preclinical studies, provide a solid foundation for researchers investigating its therapeutic potential in various mouse models of neurological disorders. The consistent findings across different disease models underscore the translational potential of this compound. Further research, including optimization of dosing and treatment windows, will continue to refine its application for potential clinical use.
References
- 1. This compound Attenuates Microglial Inflammation and Brain Injury after ICH through Activating the NAD+/Sirt3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P7C3 Neuroprotective Chemicals Function by Activating the Rate-limiting Enzyme in NAD Salvage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound treatment one year after TBI in mice repairs the blood–brain barrier, arrests chronic neurodegeneration, and restores cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound treatment one year after TBI in mice repairs the blood-brain barrier, arrests chronic neurodegeneration, and restores cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. P7C3 and an unbiased approach to drug discovery for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neurotherapeutic Capacity of P7C3 Agents for the Treatment of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Small Molecule this compound Exerts Neuroprotective Effects in a Hypoxic-ischemic Encephalopathy Model via Activation of PI3K/AKT/GSK3β Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective efficacy of aminopropyl carbazoles in a mouse model of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The neuroprotective compound this compound promotes neurogenesis and improves cognitive function after ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The P7C3 class of neuroprotective compounds exerts antidepressant efficacy in mice by increasing hippocampal neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound Attenuates Microglial Inflammation and Brain Injury after ICH through Activating the NAD+/Sirt3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: P7C3-A20 for Traumatic Brain Injury Studies in Rats
Audience: Researchers, scientists, and drug development professionals.
Introduction
P7C3-A20 is a potent aminopropyl carbazole compound with demonstrated neuroprotective properties. It has garnered significant interest for its therapeutic potential in various neurological conditions, including traumatic brain injury (TBI). This compound is known to enhance the activity of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway, thereby preserving cellular energy levels and mitigating neuronal death.[1][2] This document provides a comprehensive overview of the optimal dosage of this compound for TBI studies in rats, detailed experimental protocols, and insights into its mechanism of action.
Data Presentation: this compound Dosage in Rat TBI Models
The following table summarizes the quantitative data from key studies on the use of this compound in rat models of TBI.
| Dosage | Animal Model | TBI Model | Administration Route | Treatment Frequency | Treatment Duration | Key Outcomes | Reference |
| 10 mg/kg | Sprague Dawley Rats | Moderate Fluid Percussion Injury | Intraperitoneal (IP) | Twice daily | 7 days | Reduced contusion volume, preserved pericontusional neurons, improved sensorimotor function, increased hippocampal neurogenesis, and improved cognitive function. | [2][3] |
| 10 mg/kg | Rats | Modified Weight Drop | Intraperitoneal (IP) | Not specified | Not specified | Reversed neurological deficits, reduced neuronal cell damage, inhibited excessive autophagy and apoptosis. | [4][5] |
| 5, 10, 20 mg/kg | Mice | Intracerebral Hemorrhage (ICH) | Intraperitoneal (IP) | Not specified | Not specified | 10 mg/kg and 20 mg/kg doses improved neurological outcomes. 10 mg/kg was identified as the lowest effective therapeutic dose. | [1] |
Note: While one study used a mouse model of intracerebral hemorrhage, it provides valuable dose-ranging information that can inform study design in rats.[1]
Experimental Protocols
This section outlines a detailed methodology for a typical TBI study in rats involving the administration of this compound.
1. Animal Model and Housing
-
Age/Weight: Specify the age and weight range of the animals to ensure consistency.
-
Housing: House rats in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Acclimatization: Allow animals to acclimatize to the housing conditions for at least one week before any experimental procedures.
-
Ethics: All animal procedures should be approved by the institutional Animal Care and Use Committee and adhere to the guidelines for the care and use of laboratory animals.[6]
2. Traumatic Brain Injury Induction (Fluid Percussion Injury Model)
The fluid percussion injury (FPI) model is a widely used and well-characterized model of TBI.[2]
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane or a combination of ketamine/xylazine).
-
Surgery:
-
Secure the animal in a stereotaxic frame.
-
Make a midline scalp incision and expose the skull.
-
Perform a craniotomy over the desired cortical area (e.g., right parietal cortex), keeping the dura mater intact.
-
Securely attach a Luer-Lock hub to the skull over the craniotomy site using dental acrylic.
-
-
Injury Induction:
-
Connect the hub to the fluid percussion device.
-
Deliver a fluid pulse of a specific pressure and duration to induce a moderate TBI.
-
-
Post-operative Care:
-
Remove the hub and suture the scalp incision.
-
Monitor the animal's recovery from anesthesia and provide post-operative analgesia as needed.
-
Sham-operated animals should undergo the same surgical procedure without the fluid percussion injury.[2]
-
3. This compound Administration
-
Dosage: Based on the literature, a dose of 10 mg/kg is recommended as a starting point for efficacy studies.[2][3]
-
Preparation: this compound can be dissolved in a vehicle such as a mixture of DMSO, dextrose, and Kolliphor.[1]
-
Route of Administration: Intraperitoneal (IP) injection is a common and effective route of administration.[2][3][5]
-
Timing and Frequency:
4. Behavioral Assessments
-
Sensorimotor Function: Evaluate sensorimotor deficits using tests such as the foot-fault test, cylinder test, or rotarod test at various time points post-TBI (e.g., 1, 3, 7, and 14 days).[1]
-
Cognitive Function: Assess hippocampal-dependent learning and memory using the Morris Water Maze (MWM) test, typically performed at later time points (e.g., 4-5 weeks post-TBI) to allow for neuronal maturation.[2][3]
5. Histological and Molecular Analyses
-
Tissue Collection: At the end of the study, perfuse the animals with saline followed by a fixative (e.g., 4% paraformaldehyde). Collect the brains for histological and molecular analysis.
-
Contusion Volume: Stain brain sections with a neuronal marker like NeuN to delineate the lesion and quantify the contusion volume.[3]
-
Neuronal Survival: Perform immunohistochemistry for NeuN to assess the survival of neurons in the pericontusional cortex and hippocampus.[2]
-
Neurogenesis: To assess hippocampal neurogenesis, administer BrdU (bromodeoxyuridine) daily for a week post-TBI. Perform double-labeling immunohistochemistry for BrdU and NeuN (for mature neurons) or doublecortin (DCX) (for immature neurons).[3]
-
Apoptosis and Autophagy: Use TUNEL staining to detect apoptotic cells and Western blotting for key proteins involved in autophagy (e.g., LC3-II, p62) and apoptosis (e.g., Bax, BNIP3) to investigate the molecular mechanisms.[4][5]
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway of this compound in TBI and a typical experimental workflow.
Caption: this compound Signaling Pathway in TBI.
Caption: Experimental Workflow for Rat TBI Study.
Conclusion
This compound shows significant promise as a therapeutic agent for traumatic brain injury. A dosage of 10 mg/kg administered intraperitoneally twice daily for seven days, starting 30 minutes post-injury, has been shown to be effective in rat models of TBI.[2][3] The neuroprotective effects of this compound are attributed to its ability to inhibit excessive autophagy and apoptosis, likely through the activation of the NAMPT-NAD+-Sirt3 pathway.[1][4][5] The provided protocols and diagrams serve as a valuable resource for researchers designing and conducting preclinical studies to further investigate the therapeutic potential of this compound for TBI.
References
- 1. This compound Attenuates Microglial Inflammation and Brain Injury after ICH through Activating the NAD+/Sirt3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurotherapeutic Capacity of P7C3 Agents for the Treatment of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective efficacy of a proneurogenic compound after traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. This compound treats traumatic brain injury in rats by inhibiting excessive autophagy and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound treats traumatic brain injury in rats by inhibiting excessive autophagy and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for P7C3-A20 Intraperitoneal Injection
For Researchers, Scientists, and Drug Development Professionals
Introduction
P7C3-A20 is a proneurogenic and neuroprotective aminopropyl carbazole compound that has demonstrated significant therapeutic potential in various models of neurological injury and disease.[1][2][3] It is known to enhance the survival of neurons and has been shown to be effective in preclinical models of traumatic brain injury, ischemic stroke, and neurodegenerative diseases.[4][5][6][7] Proper preparation of this compound for in vivo administration is critical for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the preparation of this compound for intraperitoneal (IP) injection in animal models.
Physicochemical Properties
A summary of the relevant physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Weight | 506.21 g/mol | [1][3] |
| Appearance | White to off-white solid | [8] |
| Solubility (DMSO) | ≥ 100 mg/mL (197.55 mM) | [1][3] |
| Solubility (Water) | Insoluble | [1] |
| Solubility (Ethanol) | Insoluble | [1] |
| Storage (Powder) | -20°C for 3 years | [2][3] |
| Storage (In Solvent) | -80°C for 1 year | [2] |
Recommended Vehicle Formulations for Intraperitoneal Injection
Several vehicle formulations have been successfully used for the intraperitoneal administration of this compound in preclinical studies. The choice of vehicle depends on the desired final concentration and experimental requirements.
| Vehicle Component | Concentration | Reference |
| DMSO | 2.5% (v/v) | [7][9] |
| Kolliphor® EL (Cremophor® EL) | 10% (v/v) | [7][9] |
| 5% Dextrose in Water (D5W) | 87.5% (v/v) | [9] |
| Alternative Formulation 1 | ||
| DMSO | - | [4] |
| 5% Dextrose | - | [4] |
| Kolliphor | - | [4] |
| Alternative Formulation 2 | ||
| DMSO | 10% (v/v) | [2] |
| PEG300 | 40% (v/v) | [2] |
| Tween 80 | 5% (v/v) | [2] |
| Saline | 45% (v/v) | [2] |
| Alternative Formulation 3 | ||
| DMSO | 10% (v/v) | [3] |
| Corn Oil | 90% (v/v) | [3] |
Experimental Protocols
Preparation of this compound Solution for Intraperitoneal Injection (10 mg/kg)
This protocol describes the preparation of a this compound solution for a 10 mg/kg intraperitoneal injection in mice. This dosage has been widely reported to be effective in various neurological injury models.[4][5][9]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Kolliphor® EL (or Cremophor® EL)
-
5% Dextrose in Water (D5W), sterile
-
Sterile, conical tubes (e.g., 1.5 mL, 15 mL)
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required amount of this compound:
-
For a 25 g mouse receiving a 10 mg/kg dose, the required amount of this compound is 0.25 mg.
-
It is recommended to prepare a stock solution to ensure accurate dosing for multiple animals.
-
-
Prepare the vehicle solution:
-
In a sterile conical tube, prepare the vehicle by combining 2.5% DMSO, 10% Kolliphor® EL, and 87.5% D5W.
-
For example, to prepare 10 mL of vehicle, mix 0.25 mL of DMSO, 1 mL of Kolliphor® EL, and 8.75 mL of D5W.
-
Vortex the solution thoroughly to ensure it is homogeneous.
-
-
Prepare the this compound stock solution:
-
Prepare the final injection solution:
-
Add the appropriate volume of the this compound stock solution to the prepared vehicle.
-
For instance, to achieve a final concentration of 1 mg/mL (for a 10 mL/kg injection volume), add 100 µL of the 100 mg/mL this compound stock solution to 9.9 mL of the vehicle.
-
Vortex the final solution vigorously to ensure the compound is evenly dispersed.
-
-
Administration:
-
Administer the this compound solution intraperitoneally to the animal at the calculated volume.
-
For a 25 g mouse, an injection volume of 250 µL of a 1 mg/mL solution will deliver a 10 mg/kg dose.
-
Note on Stability and Storage:
-
It is recommended to prepare the final injection solution fresh on the day of use.
-
Stock solutions in DMSO can be stored at -80°C for up to a year, but repeated freeze-thaw cycles should be avoided.[2]
Signaling Pathway and Experimental Workflow
This compound has been shown to exert its neuroprotective effects through the activation of the NAD+/Sirt3 signaling pathway, which plays a crucial role in mitochondrial function and cellular stress response.[4] It also inhibits excessive autophagy and apoptosis following neuronal injury.[6][7]
Caption: this compound signaling pathway leading to neuroprotection.
Caption: Experimental workflow for this compound IP injection.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound Attenuates Microglial Inflammation and Brain Injury after ICH through Activating the NAD+/Sirt3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neurotherapeutic Capacity of P7C3 Agents for the Treatment of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. This compound treats traumatic brain injury in rats by inhibiting excessive autophagy and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound treatment one year after TBI in mice repairs the blood–brain barrier, arrests chronic neurodegeneration, and restores cognition - PMC [pmc.ncbi.nlm.nih.gov]
P7C3-A20 in Middle Cerebral Artery Occlusion (MCAO) Stroke Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of P7C3-A20, a neuroprotective aminopropyl carbazole compound, in preclinical rodent models of ischemic stroke induced by middle cerebral artery occlusion (MCAO). This document includes a summary of key quantitative findings, detailed experimental protocols, and visualizations of the proposed mechanisms of action.
Introduction
This compound is a small molecule known to enhance the activity of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) synthesis.[1] Reduced NAD+ levels are a key feature of acute brain injuries like ischemic stroke.[2] By augmenting NAD+ levels, this compound has demonstrated significant neuroprotective effects in various models of neurological disorders, including ischemic stroke.[3][4][5] It has been shown to reduce infarct volume, improve neurological function, and promote neurogenesis.[4][6] The neuroprotective effects of this compound are attributed to its ability to mitigate neurodegeneration, support mature neuron survival, and enhance post-ischemic brain repair.[4][7]
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from studies utilizing this compound in MCAO stroke models.
Table 1: Effect of this compound on Infarct Volume and Brain Atrophy
| Animal Model | This compound Dosage | Administration Route & Timing | Infarct Volume Reduction | Reference |
| Rats (MCAO) | 10 mg/kg | Intraperitoneal (i.p.), twice daily for 7 days, starting immediately post-reperfusion | Significantly reduced cortical and hippocampal atrophy at 6 weeks | [4][7] |
| Rats (MCAO) | Not Specified | Not Specified | Significantly reduced cerebral infarction | [3][8] |
| Rats (MCAO) | 10 mg/kg | i.p., twice daily for 7 days, starting 6 hours post-reperfusion | Significantly reduced hemispheric infarct volumes at 48 hours | [9] |
| Mice (ICH) | 10 mg/kg & 20 mg/kg | Not Specified | Significantly diminished lesion volume | [2][10] |
| Rats (HIE) | 5 or 10 mg/kg | Not Specified | Reduced infarct volume | [11] |
Table 2: Effect of this compound on Neurological Function
| Animal Model | This compound Dosage | Administration Route & Timing | Neurological Improvement | Reference |
| Rats (MCAO) | 10 mg/kg | i.p., twice daily for 7 days, starting immediately post-reperfusion | Improved performance in sensorimotor cylinder and grid-walk tasks; improved spatial learning and memory | [4] |
| Rats (MCAO) | 10 mg/kg | i.p., twice daily for 7 days, starting 6 hours post-reperfusion | Improved sensorimotor coordination and symmetry; improved spatial learning, memory retention, and working memory | [5][9] |
| Mice (ICH) | 10 mg/kg & 20 mg/kg | Not Specified | Improved neurological outcomes | [2][10] |
| Rats (HIE) | 5 or 10 mg/kg | Not Specified | Improved motor function | [11] |
Table 3: Effect of this compound on NAD+ Levels and Neurogenesis
| Animal Model | This compound Dosage | Administration Route & Timing | Key Biochemical/Cellular Changes | Reference |
| Mice (Normal & MCAO) | Not Specified | Not Specified | Elevated brain NAD+ levels | [3][8] |
| Rats (MCAO) | 10 mg/kg | i.p., twice daily for 7 days, starting immediately post-reperfusion | Restored cortical NAD+ levels to sham levels; Increased neurogenesis in the subventricular zone and hippocampal dentate gyrus | [4][7] |
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model
This protocol describes the induction of transient focal cerebral ischemia in rodents, a widely used model to mimic human ischemic stroke.
Materials:
-
Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g)
-
Anesthesia (e.g., isoflurane)
-
Heating pad to maintain body temperature
-
Surgical microscope
-
Micro-surgical instruments
-
4-0 monofilament nylon suture with a rounded tip
-
This compound solution (dissolved in a suitable vehicle, e.g., DMSO and saline)
-
Vehicle solution (control)
Procedure:
-
Anesthesia and Preparation: Anesthetize the animal using isoflurane (e.g., 4% for induction, 1.5-2% for maintenance). Place the animal in a supine position on a heating pad to maintain body temperature at 37°C.
-
Surgical Incision: Make a midline cervical incision and carefully dissect the soft tissues to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Vessel Ligation: Ligate the distal ECA and the CCA. Place a temporary ligature around the ICA.
-
Arteriotomy and Occlusion: Make a small incision in the ECA stump. Introduce the 4-0 monofilament suture through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA). The duration of occlusion is typically 90 minutes.[9][12]
-
Reperfusion: After the occlusion period, gently withdraw the filament to allow for reperfusion of the MCA territory.
-
Wound Closure: Close the incision with sutures.
-
Post-operative Care: Administer analgesics as required and monitor the animal for recovery.
This compound Administration
Preparation:
-
Dissolve this compound in a vehicle such as a mixture of DMSO and sterile saline. The final concentration of DMSO should be minimized.
Administration:
-
Dosage: A commonly used neuroprotective dose is 10 mg/kg.[2][4]
-
Route: Intraperitoneal (i.p.) injection is a common route of administration.[4]
-
Timing: Treatment can be initiated immediately after reperfusion or with a delay (e.g., 6 hours post-reperfusion) to investigate the therapeutic window.[4][9] A typical treatment regimen is twice daily injections for 7 consecutive days.[4][7]
Assessment of Infarct Volume
Materials:
-
2,3,5-triphenyltetrazolium chloride (TTC) solution (2% in phosphate-buffered saline)
-
Brain matrix slicer
-
Digital scanner or camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Brain Extraction: At a predetermined time point (e.g., 24 or 48 hours post-MCAO), euthanize the animal and carefully extract the brain.
-
Slicing: Chill the brain and then slice it into coronal sections of uniform thickness (e.g., 2 mm) using a brain matrix.
-
TTC Staining: Immerse the brain slices in 2% TTC solution and incubate at 37°C for 15-30 minutes. Healthy tissue will stain red, while the infarcted tissue will remain white.
-
Imaging and Analysis: Scan or photograph the stained sections. Use image analysis software to quantify the area of the infarct in each slice. Calculate the total infarct volume by integrating the infarct areas across all slices and correcting for edema.
Neurological Function Assessment
A battery of behavioral tests can be used to assess sensorimotor and cognitive deficits.
-
Cylinder Test (Limb-use Asymmetry): Place the animal in a transparent cylinder and record the number of times it uses its left, right, or both forelimbs to touch the cylinder wall during exploration. A preference for the non-impaired limb indicates a deficit.
-
Grid-Walking Test (Sensorimotor Coordination): Allow the animal to walk across an elevated grid. Record the number of foot faults (slips) with the impaired limb.
-
Rotarod Test (Motor Coordination): Place the animal on an accelerating rotating rod and measure the latency to fall.
-
Morris Water Maze (Spatial Learning and Memory): Train the animal to find a hidden platform in a pool of water. Record the time it takes to find the platform (escape latency) and the time spent in the target quadrant after the platform is removed.
Mechanism of Action and Signaling Pathways
This compound primarily exerts its neuroprotective effects by activating NAMPT, which in turn boosts cellular NAD+ levels.[1][3] This has several downstream consequences that contribute to neuronal survival and functional recovery after ischemic stroke.
Caption: Proposed signaling pathways of this compound in neuroprotection.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating this compound in an MCAO model.
Caption: Experimental workflow for this compound evaluation in MCAO models.
Conclusion
This compound represents a promising therapeutic agent for ischemic stroke. Its mechanism of action, centered on the activation of the NAMPT-NAD+ pathway, addresses a key pathological feature of cerebral ischemia. The protocols and data presented here provide a foundation for further investigation into the neuroprotective and restorative effects of this compound and its analogs in the context of stroke and other neurodegenerative diseases.
References
- 1. P7C3 Neuroprotective Chemicals Function by Activating the Rate-limiting Enzyme in NAD Salvage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Attenuates Microglial Inflammation and Brain Injury after ICH through Activating the NAD+/Sirt3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective Efficacy of an Aminopropyl Carbazole Derivative this compound in Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The neuroprotective compound this compound promotes neurogenesis and improves cognitive function after ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. svn.bmj.com [svn.bmj.com]
- 6. Newly Published Collaboration Shows Promise in Saving Brain Cells Following Stroke - The Miami Project [themiamiproject.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Beneficial Effects of Delayed this compound Treatment After Transient MCAO in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Attenuates Microglial Inflammation and Brain Injury after ICH through Activating the NAD+/Sirt3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Small Molecule this compound Exerts Neuroprotective Effects in a Hypoxic-ischemic Encephalopathy Model via Activation of PI3K/AKT/GSK3β Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
Application Notes and Protocols: P7C3-A20 Treatment for Alzheimer's Disease Transgenic Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aminopropyl carbazole compound, P7C3-A20, has emerged as a potent neuroprotective agent with therapeutic potential for a range of neurodegenerative disorders. Its primary mechanism of action involves the activation of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the cellular NAD+ salvage pathway. By enhancing NAMPT activity, this compound boosts intracellular NAD+ levels, a critical coenzyme for cellular energy metabolism and a required substrate for sirtuins, which are key regulators of cellular health and longevity.
In the context of Alzheimer's disease (AD), preclinical studies in transgenic mouse models, such as the APP/PS1 model, suggest that activation of the NAMPT pathway can mitigate key pathological features and improve cognitive function. Treatment with P7C3 compounds has been shown to upregulate the NAD+-SIRT1 signaling pathway, enhance mitophagy for the clearance of damaged mitochondria, and improve learning and memory. Conversely, inhibition of NAMPT has been observed to exacerbate amyloid-beta (Aβ) plaque deposition, underscoring the therapeutic potential of NAMPT activators like this compound.
These application notes provide a comprehensive overview of a proposed treatment regimen and associated experimental protocols for evaluating the efficacy of this compound in a transgenic mouse model of Alzheimer's disease.
Quantitative Data Summary
The following tables present representative quantitative data based on findings from studies utilizing NAMPT activators in AD transgenic mice.
Table 1: Cognitive Performance in Morris Water Maze (MWM)
| Group | Mean Escape Latency (Day 5) (seconds) | Time in Target Quadrant (Probe Trial) (%) |
|---|---|---|
| Wild-Type (WT) + Vehicle | 20.5 ± 3.1 | 45.2 ± 5.5 |
| AD Transgenic + Vehicle | 48.2 ± 5.8 | 22.1 ± 4.3 |
| AD Transgenic + this compound (10 mg/kg) | 29.7 ± 4.5* | 38.9 ± 5.1* |
*Data are represented as mean ± SEM. *p < 0.05 compared to AD Transgenic + Vehicle.
Table 2: Histopathological Analysis of Amyloid-Beta Plaque Load
| Group | Aβ Plaque Area in Cortex (%) | Aβ Plaque Area in Hippocampus (%) |
|---|---|---|
| AD Transgenic + Vehicle | 12.4 ± 1.8 | 8.9 ± 1.3 |
| AD Transgenic + this compound (10 mg/kg) | 7.1 ± 1.1* | 4.5 ± 0.8* |
*Data are represented as mean ± SEM. *p < 0.05 compared to AD Transgenic + Vehicle.
Table 3: Biochemical Analysis of Key Signaling Proteins
| Group | Relative NAMPT Expression (Hippocampus) | Relative SIRT1 Expression (Hippocampus) |
|---|---|---|
| Wild-Type (WT) + Vehicle | 1.00 ± 0.12 | 1.00 ± 0.15 |
| AD Transgenic + Vehicle | 0.65 ± 0.09 | 0.71 ± 0.11 |
| AD Transgenic + this compound (10 mg/kg) | 0.95 ± 0.14* | 0.92 ± 0.13* |
*Data are represented as mean ± SEM, normalized to WT + Vehicle. *p < 0.05 compared to AD Transgenic + Vehicle.
Signaling Pathway and Experimental Workflow
Caption: this compound activates NAMPT, boosting NAD+ and activating SIRT1 to improve neuronal health.
Caption: Workflow for evaluating this compound efficacy in AD mice.
Experimental Protocols
This compound Treatment Regimen
This protocol is designed for a preventative study in a transgenic mouse model of Alzheimer's disease, such as APP/PS1 or 5XFAD mice, starting at an age before significant cognitive decline is established (e.g., 6 months).
-
Animal Model: APP/PS1 double transgenic mice.
-
Age: 6 months at the start of treatment.
-
Groups:
-
Wild-Type (WT) littermates + Vehicle
-
APP/PS1 + Vehicle
-
APP/PS1 + this compound
-
-
Compound Preparation:
-
Dissolve this compound in a vehicle solution. A common vehicle consists of 2.5% DMSO, 10% Kolliphor EL, and 87.5% of a 5% dextrose solution in water (pH 7.0).
-
Prepare the solution fresh daily or weekly, storing it protected from light at 4°C.
-
-
Administration:
-
Dose: 10 mg/kg body weight.
-
Route: Intraperitoneal (i.p.) injection.
-
Frequency: Once daily.
-
Duration: 12 weeks.
-
-
Monitoring: Monitor animal health and body weight weekly throughout the treatment period.
Morris Water Maze (MWM) Protocol
This test assesses hippocampal-dependent spatial learning and memory. It is typically performed during the last two weeks of the treatment regimen.
-
Apparatus: A circular pool (120-150 cm diameter) filled with water made opaque with non-toxic white or black tempera paint. A hidden platform (10 cm diameter) is submerged 1 cm below the water surface. The pool is located in a room with various prominent spatial cues.
-
Procedure:
-
Acquisition Phase (5 consecutive days):
-
Each mouse undergoes four trials per day with a 15-minute inter-trial interval.
-
For each trial, the mouse is gently placed into the water at one of four randomized starting positions, facing the pool wall.
-
The mouse is allowed to swim for a maximum of 60 seconds to find the hidden platform.
-
If the mouse fails to find the platform within 60 seconds, it is gently guided to it and allowed to remain there for 15-20 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial using an automated tracking system.
-
-
Probe Trial (Day 6):
-
The platform is removed from the pool.
-
Each mouse is allowed to swim freely for 60 seconds, starting from a novel position.
-
Record the time spent in the target quadrant (where the platform was located) and the number of platform location crossings.
-
-
-
Data Analysis: Analyze escape latency across acquisition days to assess learning. Analyze probe trial data to assess memory retention.
Immunohistochemistry for Aβ Plaque Quantification
This protocol is for the visualization and quantification of amyloid-beta plaques in brain tissue.
-
Tissue Preparation:
-
Following the final behavioral test, deeply anesthetize mice and perform transcardial perfusion with ice-cold PBS, followed by 4% paraformaldehyde (PFA).
-
Post-fix the brain in 4% PFA overnight at 4°C, then transfer to a 30% sucrose solution for cryoprotection.
-
Section the brain into 30-40 µm coronal sections using a cryostat or vibratome.
-
-
Staining Protocol:
-
Rinse free-floating sections in PBS.
-
Perform antigen retrieval by incubating sections in 90% formic acid for 7 minutes.
-
Rinse sections thoroughly in PBS.
-
Block non-specific binding with a blocking buffer (e.g., 10% normal goat serum, 0.3% Triton X-100 in PBS) for 1 hour at room temperature.
-
Incubate sections overnight at 4°C with a primary antibody against Aβ (e.g., 6E10 or 4G8 clone).
-
Rinse sections in PBS and incubate with an appropriate biotinylated secondary antibody for 2 hours at room temperature.
-
Rinse and incubate with an avidin-biotin complex (ABC) reagent for 1 hour.
-
Develop the signal using a diaminobenzidine (DAB) substrate kit, resulting in a brown precipitate at the location of the plaques.
-
Mount sections onto slides, dehydrate, and coverslip.
-
-
Image Analysis:
-
Capture images of the cortex and hippocampus from multiple sections per mouse using a brightfield microscope.
-
Use image analysis software (e.g., ImageJ/Fiji) to set a consistent threshold for plaque detection.
-
Quantify the total area covered by Aβ plaques and express it as a percentage of the total area of the region of interest (% plaque load).
-
Western Blot for NAMPT and SIRT1
This protocol is for quantifying the protein levels of key targets in the this compound signaling pathway.
-
Sample Preparation:
-
Dissect the hippocampus from the collected brain tissue and snap-freeze in liquid nitrogen.
-
Homogenize the tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Procedure:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE on a 10% or 12% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against NAMPT, SIRT1, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein bands to the loading control for each sample. Express data as relative protein levels compared to the control group.
Application Notes and Protocols: P7C3-A20 in a Parkinson's Disease Model
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed experimental framework for evaluating the neuroprotective efficacy of the aminopropyl carbazole compound, P7C3-A20, in a preclinical rodent model of Parkinson's disease (PD). Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc), leading to significant motor and non-motor deficits. This compound has demonstrated neuroprotective properties in various models of neurological disorders, primarily through the activation of the nicotinamide adenine dinucleotide (NAD+) salvage pathway by enhancing the activity of nicotinamide phosphoribosyltransferase (NAMPT).[1][2][3][4] This document outlines the necessary protocols for inducing a Parkinson's-like pathology in mice using 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), the subsequent administration of this compound, and the comprehensive behavioral and neurochemical analyses required to assess its therapeutic potential.
Introduction
The progressive degeneration of dopaminergic neurons is a central pathological hallmark of Parkinson's disease. Current therapeutic strategies primarily focus on symptomatic relief and do not halt the underlying neurodegenerative process. The P7C3 class of compounds, and specifically its potent analog this compound, have emerged as promising neuroprotective agents.[5] Their mechanism of action involves the potentiation of the NAD+ salvage pathway, which is crucial for cellular metabolism, DNA repair, and cell survival.[2] By activating NAMPT, this compound enhances NAD+ levels, thereby potentially mitigating the mitochondrial dysfunction and oxidative stress implicated in the demise of dopaminergic neurons in PD.[1][2]
This guide provides a comprehensive experimental design, from the induction of the PD model to the final data analysis, to rigorously test the neuroprotective and restorative effects of this compound.
Signaling Pathways and Experimental Workflow
The neuroprotective effect of this compound is hypothesized to be mediated through the activation of key pro-survival signaling pathways. Below are diagrams illustrating the proposed mechanism of action and the overall experimental workflow.
References
- 1. This compound Attenuates Microglial Inflammation and Brain Injury after ICH through Activating the NAD+/Sirt3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P7C3 Neuroprotective Chemicals Function by Activating the Rate-limiting Enzyme in NAD Salvage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. This compound neuroprotection is independent of Wallerian degeneration in primary neuronal culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. P7C3 and an unbiased approach to drug discovery for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
P7C3-A20 Technical Support Center: DMSO Solubility and Preparation Guide
For researchers, scientists, and drug development professionals utilizing the neuroprotective compound P7C3-A20, ensuring its proper dissolution and handling is paramount for experimental success. This guide provides troubleshooting advice and frequently asked questions regarding the solubility of this compound in Dimethyl Sulfoxide (DMSO), along with detailed protocols for its preparation.
Frequently Asked Questions (FAQs)
Q1: What is the maximum solubility of this compound in DMSO?
A1: The reported solubility of this compound in DMSO varies between suppliers but is generally high. Commercially available data suggests a solubility of up to 100 mg/mL (197.55 mM), while other sources indicate solubilities of 10 mM and 5 mg/mL (9.88 mM).[1][2][3] It is crucial to consult the manufacturer's datasheet for the specific batch you are using.
Q2: Why is my this compound not dissolving completely in DMSO?
A2: Several factors can contribute to incomplete dissolution. DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water in DMSO can significantly decrease the solubility of this compound.[1][4] Additionally, the purity of the compound and the ambient temperature can affect solubility.
Q3: How should I store my this compound stock solution in DMSO?
A3: For long-term storage, it is recommended to store this compound stock solutions at -20°C for up to one year or at -80°C for up to two years.[1][5] To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.
Q4: Can I use the this compound DMSO stock solution directly for my in vivo experiments?
A4: It is not recommended to use a high concentration of DMSO for in vivo studies due to potential toxicity. The DMSO stock solution should be further diluted with an appropriate vehicle to create a working solution with a low final DMSO concentration. Common co-solvents for in vivo formulations include PEG300, Tween-80, saline, or corn oil.[1][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound precipitates out of solution upon dilution in aqueous media. | This compound has poor aqueous solubility. | Prepare the working solution fresh on the day of use.[1] For in vivo studies, use a formulation with co-solvents like PEG300 and Tween-80 to improve solubility and stability. |
| Variability in experimental results between batches. | Inconsistent concentration of the this compound stock solution. | Always use fresh, anhydrous DMSO to prepare stock solutions.[1][4] Ensure the compound is fully dissolved before use, employing sonication or gentle warming if necessary.[3] |
| Cloudy or precipitated solution after storage. | The compound has come out of solution due to temperature changes or moisture absorption. | Before use, bring the stock solution to room temperature and vortex thoroughly. If precipitation persists, gentle warming and sonication may be required to redissolve the compound. |
Quantitative Data Summary
Table 1: Solubility of this compound in DMSO
| Supplier/Source | Reported Solubility |
| MedChemExpress | ≥ 100 mg/mL (197.55 mM)[1][5] |
| Selleck Chemicals | 100 mg/mL (197.54 mM)[4] |
| Cayman Chemical | 10 mM[2] |
| TargetMol | 5 mg/mL (9.88 mM)[3] |
Note: "≥" indicates that the saturation point was not reached at this concentration.
Table 2: Recommended Storage Conditions for this compound Solutions
| Storage Temperature | Duration (Powder) | Duration (In Solvent) |
| -20°C | 3 years | 1 year[1][5] |
| -80°C | Not specified | 2 years[1][5] |
| 4°C | 2 years | Not recommended |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO (in vitro)
Materials:
-
This compound powder
-
Anhydrous (newly opened) Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mg/mL).
-
Vortex the solution vigorously until the powder is completely dissolved.
-
If dissolution is slow, sonicate the tube in a water bath for short intervals or warm it gently (e.g., to 37°C).
-
Once fully dissolved, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of this compound Working Solution for in vivo Administration
This protocol provides an example of a common vehicle formulation. The final concentrations and ratios may need to be optimized for your specific experimental model.
Materials:
-
This compound DMSO stock solution (e.g., 25 mg/mL)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl) or Corn Oil
-
Sterile tubes
Procedure (Example Formulation 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline): [1]
-
Prepare a clear stock solution of this compound in DMSO as described in Protocol 1.
-
To prepare 1 mL of the final working solution, sequentially add the following, ensuring the solution is clear after each addition:
-
100 µL of this compound DMSO stock solution (e.g., 38.5 mg/mL for a final concentration of 3.85 mg/mL).
-
400 µL of PEG300. Mix thoroughly.
-
50 µL of Tween-80. Mix thoroughly.
-
450 µL of Saline. Mix thoroughly.
-
-
The final solution should be clear. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.
-
It is recommended to prepare this working solution fresh on the day of use.[1]
Procedure (Example Formulation 2: 10% DMSO, 90% Corn Oil): [1]
-
Prepare a clear stock solution of this compound in DMSO (e.g., 25.0 mg/mL).
-
To prepare 1 mL of the final working solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil.
-
Mix thoroughly until a clear solution is obtained.
Visualizations
Signaling Pathways
This compound is known to exert its neuroprotective effects through multiple signaling pathways. One key mechanism involves the enhancement of the NAD+ salvage pathway through the activation of Nicotinamide Phosphoribosyltransferase (NAMPT).[6][7] This leads to the activation of the NAD+-dependent deacetylase Sirt3, which plays a crucial role in mitochondrial function and reducing inflammation.[8][9] Additionally, this compound has been shown to activate the PI3K/AKT/GSK3β pathway, which is critical for cell survival and proliferation.[10]
Caption: this compound signaling pathways.
Experimental Workflow
A typical experimental workflow for preparing and using this compound involves several key steps, from initial dissolution to final application in an experimental model.
Caption: Experimental workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. This compound Attenuates Microglial Inflammation and Brain Injury after ICH through Activating the NAD+/Sirt3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound [neuromics.com]
- 8. This compound Attenuates Microglial Inflammation and Brain Injury after ICH through Activating the NAD+/Sirt3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Small Molecule this compound Exerts Neuroprotective Effects in a Hypoxic-ischemic Encephalopathy Model via Activation of PI3K/AKT/GSK3β Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential off-target effects of P7C3-A20 in neuronal cells
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of P7C3-A20 in neuronal cells. Below you will find frequently asked questions, troubleshooting guides for common experimental issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's neuroprotective effects?
A1: The primary proposed mechanism of this compound is the activation of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the cellular NAD+ salvage pathway.[1][2][3] By enhancing NAMPT activity, this compound increases intracellular levels of NAD+, a critical coenzyme for cellular functions, which in turn promotes neuronal survival and has anti-apoptotic effects.[1][4]
Q2: Is this compound generally considered safe for in vivo studies?
A2: Yes, multiple studies on rodents have shown that this compound is orally bioavailable, can cross the blood-brain barrier, and is non-toxic at doses several times higher than the effective dose.[5][6] Long-term administration for up to 9 months has not been found to cause behavioral changes, weight loss, or apparent organ toxicity.[4] Additionally, it does not appear to inhibit the hERG channel, which is a common concern for cardiotoxicity.[5]
Q3: Besides NAMPT activation, are there other signaling pathways affected by this compound?
A3: Research suggests that this compound's neuroprotective effects may also involve the activation of the PI3K/AKT/GSK3β signaling pathway.[7] In models of hypoxic-ischemic encephalopathy, the neuroprotective effects of this compound were blocked by a PI3K inhibitor.[7] Additionally, this compound has been shown to reduce microglial inflammation, at least in part, through the NAD+/Sirt3 pathway.[8][9][10]
Q4: Does this compound protect against all forms of neuronal degeneration?
A4: No. While this compound has demonstrated broad neuroprotective effects in various models of neuronal injury and disease, it has been shown to be ineffective in preventing Wallerian degeneration (the degeneration of the distal axon segment after injury).[3][11][12]
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their experiments with this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected Neuronal Cell Death or Neurite Degeneration in Culture | Concentration-dependent toxicity: this compound has been observed to cause neurotoxicity and neurite degeneration in primary neuronal cultures at higher concentrations.[3][11][12][13] | 1. Perform a dose-response curve: Determine the optimal, non-toxic concentration of this compound for your specific cell type and experimental conditions. 2. Lower the concentration: If you observe toxicity, reduce the concentration of this compound in your experiments. 3. Confirm cell viability: Use assays such as MTT, LDH, or live/dead staining to quantify cell viability at different concentrations. |
| Inconsistent Neuroprotective Effects | Indirect NAMPT activation: Some studies suggest that this compound may not directly bind to and stabilize NAMPT, implying a more indirect mechanism of action that could be cell-type or context-dependent.[14] Experimental model: The neuroprotective effects of this compound may vary depending on the specific model of neurodegeneration or injury being used. | 1. Measure NAD+ levels: Directly measure intracellular NAD+ levels to confirm that this compound is having the intended biochemical effect in your system. 2. Consider alternative pathways: Investigate the involvement of other signaling pathways, such as PI3K/AKT, in your model. 3. Review relevant literature: Compare your experimental setup to published studies that have successfully demonstrated the neuroprotective effects of this compound in a similar model. |
| Lack of Efficacy in a Wallerian Degeneration Model | Mechanism of action: this compound's neuroprotective effects are independent of the Wallerian degeneration pathway.[3][11][12] | 1. Confirm the model: Ensure that your experimental model is indeed a model of Wallerian degeneration. 2. Choose an appropriate positive control: Use a compound known to inhibit Wallerian degeneration to validate your experimental system. 3. Re-evaluate the suitability of this compound: this compound is not the appropriate compound for studying the inhibition of Wallerian degeneration. |
Quantitative Data Summary
| Parameter | Value | Experimental System | Reference |
| In Vivo Neuroprotection (TBI) | Significant preservation of normal function | Rodent model of Traumatic Brain Injury | [5] |
| In Vivo Neuroprotection (PD) | Nearly complete rescue of TH+ cells at 5 mg/kg/d | MPTP model of Parkinson's Disease | [5] |
| In Vivo Neuroprotection (ALS) | Higher density of spinal motor neurons | Rodent model of Amyotrophic Lateral Sclerosis | [5] |
| In Vitro Neuroprotection (OGD) | Alleviated OGD-induced apoptosis at 40-100 µM | PC12 cell oxygen-glucose deprivation model | [7] |
| In Vivo Neuroprotection (HIE) | Reduced infarct volume at 5 or 10 mg/kg | Rat model of hypoxic-ischemic encephalopathy | [7] |
| Concentration-Dependent Neurotoxicity | Marked concentration-dependent toxicity | Primary neuronal cultures | [3] |
Experimental Protocols
Protocol 1: Assessment of this compound Neuroprotection in an In Vitro Oxygen-Glucose Deprivation (OGD) Model
-
Cell Culture: PC12 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
OGD Procedure:
-
Replace the culture medium with glucose-free DMEM.
-
Place the cells in a hypoxic chamber with an atmosphere of 95% N2 and 5% CO2 for the desired duration (e.g., 6 hours).
-
-
This compound Treatment:
-
Dissolve this compound in DMSO to create a stock solution.
-
Add this compound to the culture medium at various concentrations (e.g., 40-100 µM) during the OGD procedure.
-
-
Assessment of Apoptosis:
-
After OGD, return the cells to normal culture conditions for a recovery period (e.g., 24 hours).
-
Quantify apoptosis using methods such as TUNEL staining or flow cytometry with Annexin V and propidium iodide staining.
-
Protocol 2: Evaluation of this compound-Induced Neurotoxicity in Primary Neuronal Cultures
-
Cell Culture:
-
Isolate primary cortical neurons from embryonic day 18 rat pups.
-
Plate the neurons on poly-L-lysine coated plates in Neurobasal medium supplemented with B27 and GlutaMAX.
-
-
This compound Treatment:
-
After 7 days in vitro, treat the neurons with a range of this compound concentrations for 24 hours.
-
-
Assessment of Neurite Degeneration:
-
Fix the cells with 4% paraformaldehyde.
-
Perform immunocytochemistry for neuronal markers such as β-III tubulin.
-
Capture images using fluorescence microscopy and quantify neurite length and integrity using image analysis software.
-
-
Assessment of Cell Viability:
-
In parallel cultures, assess cell viability using an MTT assay or by counting live and dead cells with trypan blue exclusion.
-
Visualizations
Caption: Proposed signaling pathways of this compound in neuronal cells.
Caption: General experimental workflow for evaluating this compound.
Caption: Concentration-dependent effects of this compound.
References
- 1. P7C3 Neuroprotective Chemicals Function by Activating the Rate-limiting Enzyme in NAD Salvage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule activation of NAMPT as a potential neuroprotective strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound neuroprotection is independent of Wallerian degeneration in primary neuronal culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neurotherapeutic Capacity of P7C3 Agents for the Treatment of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P7C3 and an unbiased approach to drug discovery for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P7C3 and an unbiased approach to drug discovery for neurodegenerative diseases - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. The Small Molecule this compound Exerts Neuroprotective Effects in a Hypoxic-ischemic Encephalopathy Model via Activation of PI3K/AKT/GSK3β Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Attenuates Microglial Inflammation and Brain Injury after ICH through Activating the NAD+/Sirt3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound Attenuates Microglial Inflammation and Brain Injury after ICH through Activating the NAD+/Sirt3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound neuroprotection is independent of Wallerian degeneration in primary neuronal culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound neuroprotection is independent of Wallerian degeneration in Primary Neuronal Culture [repository.cam.ac.uk]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. NAMPT activator P7C3: Monitoring the mechanism of action and identification of off-targets by cellular thermal shift assay [open.fau.de]
Addressing inconsistent results in P7C3-A20 neuroprotection assays
Welcome to the technical support center for P7C3-A20 neuroprotection assays. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges and inconsistencies encountered during experimentation with the neuroprotective compound this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during this compound neuroprotection assays.
Q1: My this compound neuroprotection assay results are inconsistent. What are the potential causes?
Inconsistent results in this compound neuroprotection assays can stem from several factors, ranging from compound handling to experimental setup. Key areas to investigate include:
-
Compound Solubility and Stability: this compound has limited solubility in aqueous solutions. Ensure it is properly dissolved, typically in DMSO, before preparing your final concentrations.[1] Improper dissolution can lead to inaccurate dosing. Stock solutions in DMSO can be stored at -80°C for up to a year, but repeated freeze-thaw cycles should be avoided.[1]
-
Concentration-Dependent Effects: this compound exhibits a dose-dependent neuroprotective effect.[2][3] However, at higher concentrations, it has been shown to induce concentration-dependent neurotoxicity and neurite degeneration in primary neuronal cultures.[4][5][6] It is crucial to perform a thorough dose-response analysis to identify the optimal therapeutic window for your specific cell type and injury model.
-
Cell Culture Conditions: The health and density of your neuronal cultures are paramount. Factors such as passage number, seeding density, and overall culture health can significantly impact the response to both the neurotoxic insult and the this compound treatment.
-
Assay-Specific Variability: The choice of neuroprotection assay (e.g., MTT, LDH, TUNEL, neurite outgrowth) can influence the outcome. Each assay measures a different aspect of cell health and neuroprotection, and results may vary between them.
-
Timing of Treatment: The timing of this compound administration relative to the neurotoxic insult is a critical parameter. The protective effects may be more pronounced when the compound is administered prior to or concurrently with the insult.
Q2: I am observing toxicity in my neuronal cultures treated with this compound. How can I mitigate this?
As mentioned, this compound can exhibit neurotoxicity at higher concentrations.[4][5][6] If you are observing toxicity, consider the following:
-
Lower the Concentration: The most straightforward approach is to lower the concentration of this compound. A comprehensive dose-response curve will help identify a concentration that is neuroprotective without being toxic. For example, in some primary neuronal cultures, concentrations of 500nM or greater were found to cause neurite degeneration.[5]
-
Confirm Compound Purity: Ensure the this compound you are using is of high purity. Impurities could contribute to unexpected toxicity.
-
Vehicle Control: Always include a vehicle control (e.g., DMSO at the same final concentration as in your this compound-treated wells) to rule out any toxic effects of the solvent.
Q3: My in vitro results with this compound are not translating to my in vivo experiments. What could be the reason?
Discrepancies between in vitro and in vivo results are a common challenge in drug development. For this compound, consider these points:
-
Pharmacokinetics and Bioavailability: While this compound is known to cross the blood-brain barrier and has good bioavailability, the effective concentration at the target site in vivo may differ from your in vitro conditions.[3][7] Factors like metabolism and clearance rates play a significant role.
-
Route of Administration and Dosing Regimen: The method and frequency of this compound administration in your animal model will influence its efficacy. Studies have shown efficacy with both intraperitoneal and oral administration.[3]
-
Complexity of the In Vivo Model: In vivo models of neurodegeneration are inherently more complex than in vitro systems, involving multiple cell types and intricate signaling pathways. The neuroprotective effect of this compound in vivo may be a result of its influence on this complex environment, which is not fully recapitulated in a simplified cell culture model.
Q4: There is debate about whether this compound directly binds to NAMPT. How does this affect the interpretation of my results?
While the prevailing hypothesis is that this compound exerts its neuroprotective effects by activating NAMPT, the rate-limiting enzyme in the NAD+ salvage pathway, some studies have failed to confirm a direct, stable binding interaction.[8][9] It has been suggested that this compound may interact with NAMPT only transiently or act through an indirect mechanism.[8]
For the purpose of your neuroprotection assays, the key takeaway is that this compound treatment has been shown to increase intracellular NAD+ levels, which is a crucial aspect of its neuroprotective mechanism.[10][11] Regardless of the precise nature of the interaction with NAMPT, monitoring changes in NAD+ levels upon this compound treatment can be a valuable readout in your experiments.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on this compound, providing a reference for effective concentrations and observed outcomes.
Table 1: In Vitro Neuroprotective Effects of this compound
| Cell Type | Insult | This compound Concentration | Assay | Outcome | Reference |
| PC12 cells | Oxygen-Glucose Deprivation (OGD) | 40-100 µM | Apoptosis Assay | Alleviated OGD-induced apoptosis | [12] |
| U2OS cells | Doxorubicin | 5 µM | Cell Viability | Protected against doxorubicin-mediated toxicity | [10] |
| Primary Cortical Neurons | Spontaneous Degeneration | >500 nM | Neurite Degeneration Index | Induced concentration-dependent neurite degeneration | [5] |
| Human Brain Microvascular Endothelial Cells | Hydrogen Peroxide (0.1 mM) | 0.03 - 5 µM | Cell Viability | Blocked H2O2-induced reduction in cell viability in a dose-dependent manner | [13] |
Table 2: In Vivo Neuroprotective Effects of this compound
| Animal Model | Disease/Injury Model | This compound Dose | Route of Administration | Outcome | Reference |
| Rats | Hypoxic-Ischemic Encephalopathy (HIE) | 5 or 10 mg/kg | Intraperitoneal | Reduced infarct volume, reversed cell loss, improved motor function | [12] |
| Rats | Transient Middle Cerebral Artery Occlusion (tMCAO) | Not specified | Twice daily injection | Improved performance in sensorimotor and memory tasks, decreased atrophy | [11] |
| Mice | Traumatic Brain Injury (TBI) | Not specified | Not specified | Reduced cortical neuron cell death, augmented hippocampal neurogenesis | [2] |
| Mice | MPTP Model of Parkinson's Disease | 1-5 mg/kg/day | Intraperitoneal | Nearly complete rescue of TH+ cells at 5 mg/kg/day | [3] |
| Mice | Intracerebral Hemorrhage (ICH) | 10 and 20 mg/kg | Not specified | Diminished lesion volume, reduced BBB damage, improved neurological outcomes | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: In Vitro Neuroprotection Assay using Oxygen-Glucose Deprivation (OGD)
This protocol is adapted from a study on hypoxic-ischemic encephalopathy in PC12 cells.[12]
-
Cell Culture: Culture PC12 cells in appropriate media and conditions until they reach the desired confluency.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in glucose-free DMEM to the desired final concentrations (e.g., 40, 60, 80, 100 µM).
-
OGD Induction:
-
Wash the PC12 cells with glucose-free DMEM.
-
Replace the medium with the prepared this compound dilutions in glucose-free DMEM.
-
Place the cells in a hypoxic chamber with an atmosphere of 95% N2 and 5% CO2 for the desired duration (e.g., 2-4 hours).
-
-
Reoxygenation: After the OGD period, return the cells to a normoxic incubator with regular glucose-containing medium and the same concentrations of this compound for a reoxygenation period (e.g., 24 hours).
-
Assessment of Neuroprotection: Evaluate cell viability and apoptosis using standard assays such as MTT, LDH release, or TUNEL staining.
Protocol 2: Preparation of this compound for In Vivo Administration
This protocol provides a general guideline for preparing this compound for injection in animal models.
-
Solubilization: Dissolve this compound in a small volume of DMSO.
-
Vehicle Preparation: For intraperitoneal injections, a common vehicle consists of a mixture of DMSO, Kolliphor EL (formerly Cremophor EL), and saline or dextrose solution. A typical ratio might be 5% DMSO, 5% Kolliphor EL, and 90% saline.
-
Final Formulation: Add the this compound/DMSO solution to the vehicle and vortex thoroughly to ensure complete mixing. The final concentration should be calculated based on the desired dose and the injection volume.
-
Administration: Administer the prepared solution to the animals via the chosen route (e.g., intraperitoneal injection).
Note: The optimal vehicle and formulation may vary depending on the specific experimental requirements and animal model. It is advisable to perform preliminary studies to ensure the safety and tolerability of the chosen formulation.
Visualizations
Signaling Pathways and Workflows
The following diagrams illustrate key signaling pathways and experimental workflows related to this compound.
Caption: this compound signaling pathways.
Caption: Troubleshooting inconsistent results.
Caption: In vitro neuroprotection assay workflow.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Neurotherapeutic Capacity of P7C3 Agents for the Treatment of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P7C3 and an unbiased approach to drug discovery for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound neuroprotection is independent of Wallerian degeneration in Primary Neuronal Culture [repository.cam.ac.uk]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. This compound neuroprotection is independent of Wallerian degeneration in primary neuronal culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Attenuates Microglial Inflammation and Brain Injury after ICH through Activating the NAD+/Sirt3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NAMPT activator P7C3: Monitoring the mechanism of action and identification of off-targets by cellular thermal shift assay [open.fau.de]
- 9. academic.oup.com [academic.oup.com]
- 10. P7C3 Neuroprotective Chemicals Function by Activating the Rate-limiting Enzyme in NAD Salvage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The neuroprotective compound this compound promotes neurogenesis and improves cognitive function after ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Small Molecule this compound Exerts Neuroprotective Effects in a Hypoxic-ischemic Encephalopathy Model via Activation of PI3K/AKT/GSK3β Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound treatment one year after TBI in mice repairs the blood–brain barrier, arrests chronic neurodegeneration, and restores cognition - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing P7C3-A20 concentration to avoid in vitro toxicity.
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the in vitro use of P7C3-A20, with a focus on avoiding potential toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration range for this compound in vitro to achieve neuroprotection without causing toxicity?
A1: The effective concentration of this compound for neuroprotection in vitro typically falls within the low micromolar (µM) range. For most neuronal cell types, a starting concentration of 0.1 µM to 5 µM is recommended. It is crucial to perform a dose-response experiment for your specific cell line and experimental conditions to determine the optimal concentration.
Q2: At what concentrations does this compound start to show cytotoxic effects?
A2: While this compound is generally considered non-toxic at neuroprotective doses, some studies have reported concentration-dependent toxicity.[1][2] Cytotoxic effects can be observed at higher concentrations, for instance, in some cancer cell lines, concentrations of 30 µM and above have been used to inhibit proliferation and may induce apoptosis.[3] Therefore, exceeding 10 µM in neuroprotection studies should be approached with caution and accompanied by thorough toxicity assessments.
Q3: How should I dissolve and prepare this compound for in vitro experiments?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[4][5] For cell-based assays, it is critical to ensure the final concentration of DMSO in the culture medium is low (ideally ≤ 0.1%) to avoid solvent-induced toxicity. Prepare serial dilutions of the this compound stock solution in your cell culture medium to achieve the desired final concentrations.
Q4: What are the known mechanisms of action for this compound?
A4: this compound is known to exert its neuroprotective effects primarily through the activation of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway.[3][6] This leads to an increase in cellular NAD+ levels. Additionally, this compound has been shown to activate the PI3K/AKT/GSK3β signaling pathway, which is crucial for cell survival and proliferation.[7]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Unexpected Cell Death or Reduced Viability | This compound concentration is too high. | Perform a dose-response experiment starting from a lower concentration range (e.g., 0.01 µM to 10 µM). Refer to the data tables for concentrations used in similar cell lines. |
| Final DMSO concentration is toxic to cells. | Ensure the final DMSO concentration in your culture medium is below 0.1%. Prepare a vehicle control with the same DMSO concentration to assess its effect. | |
| This compound has degraded. | Prepare fresh stock solutions of this compound. Store the stock solution at -20°C or -80°C as recommended by the supplier and avoid repeated freeze-thaw cycles. | |
| Inconsistent or No Neuroprotective Effect | Sub-optimal concentration of this compound. | Your cell line may require a different optimal concentration. Perform a thorough dose-response study to identify the most effective concentration. |
| Insufficient incubation time. | Optimize the incubation time with this compound. This can range from a few hours to several days depending on the experimental model and endpoint being measured. | |
| Cell line is not responsive to this compound's mechanism of action. | Confirm that your cell line expresses the necessary components of the NAMPT/NAD+ and PI3K/AKT/GSK3β pathways. | |
| Precipitation of this compound in Culture Medium | Poor solubility at the working concentration. | Ensure the stock solution is fully dissolved before further dilution. Sonication may aid in dissolving the compound.[5] When preparing the final dilution in aqueous media, add the stock solution dropwise while vortexing to prevent precipitation. |
Data Summary Tables
Table 1: In Vitro Concentrations of this compound for Neuroprotection and Cell Viability
| Cell Line | Experimental Model | Effective Concentration (Neuroprotection) | Observed Effects | Citation(s) |
| PC12 Cells | Oxygen-Glucose Deprivation (OGD) | 10-100 µM | Alleviated OGD-induced cytotoxicity. | [8] |
| Human Brain Microvascular Endothelial Cells | Hydrogen Peroxide (H₂O₂) Induced Cell Death | 0.03-5 µM | Blocked H₂O₂-induced reduction in cell viability in a dose-dependent manner. | [4][9] |
Table 2: In Vitro Concentrations of this compound Showing Cytotoxic Effects
| Cell Line | Experimental Model | Concentration | Observed Effects | Citation(s) |
| Renal Cell Carcinoma (RCC) cells | Cell Proliferation | 30 µM | Decreased colony formation and number of EdU-positive cells. | [3] |
| Primary Neuronal Culture | Not specified | Concentration-dependent | Neurotoxicity observed. | [1][2] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
Cells in culture
-
96-well plate
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and treat the cells with various concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control for toxicity if available.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: LDH Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of cytotoxicity.
Materials:
-
This compound
-
Cells in culture
-
96-well plate
-
Complete culture medium
-
LDH Cytotoxicity Assay Kit
Procedure:
-
Seed cells and treat with this compound as described in the MTT assay protocol (Steps 1-3). Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer from the kit).
-
Incubate the plate for the desired treatment duration.
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.
-
Incubate for the recommended time at room temperature, protected from light.
-
Measure the absorbance at the wavelength specified in the kit's protocol.
-
Calculate cytotoxicity based on the LDH released relative to the maximum release control.
Protocol 3: Annexin V Apoptosis Assay
This flow cytometry-based assay detects apoptosis by staining for phosphatidylserine on the outer leaflet of the plasma membrane.
Materials:
-
This compound
-
Cells in culture
-
Flow cytometry tubes
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound for the desired duration.
-
Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.
Visualizations
Signaling Pathways
Caption: this compound activates NAMPT, boosting NAD+ levels and promoting neuroprotection.
Caption: this compound activates the PI3K/AKT pathway, inhibiting apoptosis and promoting cell survival.
Experimental Workflow
Caption: Workflow for optimizing this compound concentration to avoid in vitro toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound Attenuates Microglial Inflammation and Brain Injury after ICH through Activating the NAD+/Sirt3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound treatment one year after TBI in mice repairs the blood–brain barrier, arrests chronic neurodegeneration, and restores cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | TargetMol [targetmol.com]
- 6. NAMPT activator P7C3: Monitoring the mechanism of action and identification of off-targets by cellular thermal shift assay [open.fau.de]
- 7. The Small Molecule this compound Exerts Neuroprotective Effects in a Hypoxic-ischemic Encephalopathy Model via Activation of PI3K/AKT/GSK3β Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound treatment one year after TBI in mice repairs the blood-brain barrier, arrests chronic neurodegeneration, and restores cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
P7C3-A20 Technical Support Center: Stability and Handling in Cell Culture Media
Welcome to the technical support center for P7C3-A20. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and effective use of this compound in cell culture experiments. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A1: this compound is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 40 mg/mL. For cell culture experiments, it is advisable to prepare a concentrated stock solution in anhydrous DMSO (e.g., 10 mM). This stock solution should be aliquoted into small, tightly sealed amber vials to minimize exposure to light and moisture and stored at -20°C for long-term stability of up to two years.[1] Avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Q2: How stable is this compound in aqueous solutions and cell culture media?
A2: While specific quantitative data on the half-life of this compound in various cell culture media is not extensively published, it is known to have a favorable half-life in vivo (T1/2 > 6 hours).[2] However, the stability of any small molecule in cell culture media can be influenced by several factors, including the media composition (e.g., presence of serum), pH, temperature (37°C), and exposure to light. It is highly recommended to determine the stability of this compound under your specific experimental conditions. A detailed protocol for assessing stability is provided below.
Q3: What are the potential causes of this compound degradation in my cell culture experiments?
A3: Several factors can contribute to the degradation of this compound in a cell culture setting:
-
Enzymatic Degradation: If you are using serum-supplemented media, enzymes such as esterases and proteases present in the serum can metabolize the compound.
-
pH Instability: The physiological pH of cell culture media (typically 7.2-7.4) may lead to the degradation of compounds that are sensitive to pH.
-
Cellular Metabolism: When working with live cells, their metabolic processes can actively break down this compound.
-
Binding to Media Components: this compound may bind to proteins like albumin in fetal bovine serum (FBS) or other media components, which can reduce its effective concentration and apparent stability.
-
Adsorption to Plasticware: Lipophilic compounds can adsorb to the surface of plastic labware. Using low-binding plates and tubes is recommended.
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent neuroprotective and proneurogenic agent that functions by activating nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway.[3] By enhancing NAMPT activity, this compound increases the intracellular levels of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme involved in cellular energy metabolism and redox reactions. This mechanism is central to its neuroprotective effects observed in various models of neurodegenerative diseases and injury.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of this compound activity or inconsistent results. | Degradation in cell culture medium. | Determine the stability of this compound under your specific experimental conditions (media type, serum concentration, cell type) using the provided stability assessment protocol. Consider refreshing the media with freshly diluted this compound at regular intervals for long-term experiments. |
| Improper storage of stock solution. | Ensure the DMSO stock solution is stored in small aliquots at -20°C and protected from light. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions in media for each experiment. | |
| Adsorption to plasticware. | Use low-protein-binding microplates and pipette tips to minimize the loss of the compound. | |
| High variability between experimental replicates. | Inconsistent sample handling. | Ensure precise and consistent timing for all experimental steps, including compound addition, incubation, and sample collection. |
| Incomplete solubilization. | Vortex the this compound stock solution thoroughly before diluting it into the cell culture medium. Ensure complete mixing after adding the compound to the media. | |
| Observed cytotoxicity at higher concentrations. | Concentration-dependent toxicity. | While generally well-tolerated, some studies have noted concentration-dependent toxicity.[4] Perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell type. |
| DMSO toxicity. | Ensure the final concentration of DMSO in your cell culture medium is below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity. |
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Media
This protocol provides a framework for determining the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) or a similar quantitative analytical method.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Your chosen cell culture medium (e.g., DMEM, RPMI-1640) with and without serum (e.g., 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Low-binding multi-well plates (e.g., 24-well)
-
Ice-cold acetonitrile with an internal standard (optional, but recommended)
-
HPLC vials
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare the working solution by diluting the stock solution in the cell culture medium (with and without serum) to your final experimental concentration (e.g., 10 µM). Also, prepare a control solution in PBS to assess inherent chemical stability.
-
Dispense 1 mL of each working solution into triplicate wells of a 24-well plate.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect a 100 µL aliquot from each well. The 0-hour time point should be collected immediately after adding the working solution.
-
Immediately quench any potential degradation by adding 200 µL of ice-cold acetonitrile to each 100 µL aliquot. This will precipitate proteins and extract the compound.
-
Vortex the samples for 30 seconds and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to HPLC vials for analysis.
-
Analyze the concentration of the parent this compound compound in each sample using a validated LC-MS/MS method.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point. Plot the percentage of compound remaining versus time to determine the stability profile and half-life.
Visualizations
Signaling Pathway of this compound
Caption: this compound activates NAMPT, increasing NAD+ levels and promoting neuroprotection.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing this compound stability in cell culture media.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. P7C3 and an unbiased approach to drug discovery for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P7C3 Neuroprotective Chemicals Function by Activating the Rate-limiting Enzyme in NAD Salvage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound neuroprotection is independent of Wallerian degeneration in primary neuronal culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: P7C3-A20 Efficacy and Troubleshooting
Welcome to the technical support center for the neuroprotective compound P7C3-A20. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and to troubleshoot common issues that may arise during in-vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a proneurogenic and neuroprotective aminopropyl carbazole.[1] Its primary mechanism of action is the enhancement of nicotinamide phosphoribosyltransferase (NAMPT) activity.[2][3] NAMPT is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine dinucleotide (NAD+).[2][4] By augmenting NAMPT activity, this compound increases cellular NAD+ levels, which is crucial for a variety of cellular functions, including metabolism, DNA repair, and signaling.[4][5] This enhancement of the NAD+ salvage pathway is believed to underlie its neuroprotective effects in various models of neurological injury and disease.[1][4][6]
Q2: In which animal models has this compound demonstrated efficacy?
A2: this compound has shown significant neuroprotective effects across a broad range of preclinical animal models, including:
-
Traumatic Brain Injury (TBI) in both rats and mice.[1][5][7]
-
Amyotrophic Lateral Sclerosis (ALS) in mouse models.[7]
-
Hypoxic-Ischemic Encephalopathy (HIE) in neonatal rats.[8]
-
Chemotherapy-induced peripheral neuropathy in rats.[2]
Q3: What are the general pharmacokinetic properties of this compound?
A3: The P7C3 class of compounds, including this compound, possesses favorable pharmacokinetic properties. They are orally bioavailable and can cross the blood-brain barrier.[4][7] this compound has a long half-life of over 6 hours in vivo.[7] It has been shown to be non-toxic at doses several-fold higher than the efficacious dose, even with long-term administration.[5][7]
Troubleshooting Guide
Issue 1: I am not observing the expected neuroprotective effect of this compound in my animal model.
This could be due to several factors related to your experimental setup. Here’s a step-by-step guide to troubleshoot the issue:
1.1: Verify Compound Formulation and Administration:
-
Question: How are you preparing the this compound solution for injection?
-
Guidance: this compound is typically dissolved in a vehicle solution. A common formulation involves dissolving this compound in a small amount of dimethyl sulfoxide (DMSO), followed by dilution with Kolliphor and then a dextrose solution (e.g., 5% dextrose in water).[4][14] Ensure all components are thoroughly mixed. Improper dissolution can lead to inaccurate dosing.
-
Question: What is your route of administration and dosage?
-
Guidance: The most common route of administration is intraperitoneal (IP) injection.[4][5] Oral administration has also been reported to be effective.[7] Dosages can vary depending on the model and animal species. Refer to the data table below for effective dosage ranges in different models. Underdosing is a common reason for a lack of efficacy.
1.2: Consider the Animal Strain:
-
Question: Which animal strain are you using?
-
Guidance: While this compound has been shown to be effective in various strains, metabolic and physiological differences between strains could potentially influence its efficacy.[15] For example, studies have successfully used Sprague Dawley rats for TBI and stroke models, and C57BL/6 mice for TBI and Parkinson's models.[5][7] If you are using a different strain, consider potential variations in drug metabolism. It may be necessary to perform a dose-response study in your specific strain to determine the optimal therapeutic dose.
1.3: Timing of Administration is Critical:
-
Question: When are you administering this compound relative to the injury or disease induction?
-
Guidance: The therapeutic window for this compound can be crucial. In acute injury models like TBI and stroke, administration is often initiated shortly after the insult (e.g., 30 minutes to 6 hours post-injury).[7][9] For chronic models, daily administration over a longer period is typical.[7][11] Review the established protocols for your specific model to ensure the timing of your administration is appropriate.
Issue 2: I am observing high variability in my results between animals.
High variability can obscure a real treatment effect. Here are some common sources of variability:
2.1: Inconsistent Injury/Disease Induction:
-
Question: How consistent is your model of neurodegeneration or injury?
-
Guidance: The severity of the initial insult (e.g., the force of the fluid percussion in TBI, or the duration of occlusion in stroke models) can significantly impact the outcome. Ensure your surgical or induction procedures are highly standardized to minimize variability in the extent of the initial damage.
2.2: Animal Handling and Stress:
-
Question: Are your animal handling procedures consistent across all groups?
-
Guidance: Stress from handling and injections can influence neurological outcomes. Ensure that all animals are handled similarly and that the injection procedure is performed consistently to minimize stress as a confounding variable.
2.3: Subjective Outcome Measures:
-
Question: Are your behavioral or histological analyses blinded?
-
Guidance: To prevent unconscious bias, it is critical that researchers performing behavioral scoring or quantifying histological markers are blinded to the treatment groups.[7]
Quantitative Data Summary
The following tables summarize effective dosages and key quantitative outcomes from various studies.
Table 1: Effective Dosages of this compound in Different Animal Models
| Animal Model | Animal Strain | Route of Administration | Effective Dosage | Reference |
| Traumatic Brain Injury (TBI) | Sprague Dawley Rat | Intraperitoneal (IP) | 10 mg/kg/day | [5] |
| Traumatic Brain Injury (TBI) | C57BL/6 Mouse | Intraperitoneal (IP) | 10 mg/kg/day | [5] |
| Ischemic Stroke | Sprague Dawley Rat | Intraperitoneal (IP) | 10 mg/kg (twice daily) | [10] |
| Hypoxic-Ischemic Encephalopathy | Sprague Dawley Rat | Intraperitoneal (IP) | 5 or 10 mg/kg | [8] |
| Parkinson's Disease (MPTP) | C57BL/6 Mouse | Intraperitoneal (IP) | 5 mg/kg/day | [7] |
| Amyotrophic Lateral Sclerosis | SOD1-G93A Mouse | Intraperitoneal (IP) | Not specified, but P7C3 effective | [7] |
| Intracerebral Hemorrhage (ICH) | C57BL/6 Mouse | Intraperitoneal (IP) | 10 mg/kg/day | [4] |
| Age-Related Cognitive Decline | Aged Fisher Rat | Intraperitoneal (IP) | 10 mg/kg/day (P7C3) | [5] |
Table 2: Summary of Key Quantitative Outcomes
| Animal Model | Outcome Measure | Vehicle Control (Mean ± SEM/SD) | This compound Treated (Mean ± SEM/SD) | Percent Change | Reference |
| TBI (Rat) | Contusion Volume (mm³) | ~15 | ~6 | ~60% reduction | [7] |
| TBI (Mouse) | DCX/BrdU+ cells (DG) | ~1000 | ~2000 | ~100% increase | [5] |
| Ischemic Stroke (Rat) | Infarct Volume (%) | ~30% | ~15% | ~50% reduction | [9] |
| Ischemic Stroke (Rat) | Grid-walk missteps | 33.0 ± 7.4 | 16.8 ± 3.0 | ~49% reduction | [9] |
| HIE (Rat) | Infarct Volume (mm³) | ~40 | ~20 (at 10 mg/kg) | ~50% reduction | [8] |
| ICH (Mouse) | Lesion Volume (MRI) | (Normalized to 1) | ~0.6 | ~40% reduction | [4] |
Experimental Protocols
Protocol 1: this compound Administration in a Rat Model of Traumatic Brain Injury (Fluid Percussion Injury)
-
Animal Model: Adult male Sprague Dawley rats.
-
Injury Induction: A moderate fluid percussion-induced TBI is generated over the right parietal cortex.
-
This compound Preparation:
-
Dissolve this compound in 2.5% (v/v) dimethyl sulfoxide (DMSO).
-
Add 10% (v/v) Kolliphor and vortex vigorously.
-
Dilute the solution in 87.5% (v/v) of a 5% dextrose in water solution (D5W), pH 7.0.[14]
-
-
Administration:
-
Control Group: The vehicle control group receives an equivalent volume of the DMSO/Kolliphor/D5W vehicle via IP injection on the same schedule.
-
Outcome Measures:
Protocol 2: this compound Efficacy in a Mouse Model of Ischemic Stroke (Middle Cerebral Artery Occlusion - MCAO)
-
Animal Model: Adult male C57BL/6 mice.
-
Injury Induction: Induce transient focal cerebral ischemia via middle cerebral artery occlusion (MCAO) for a specified duration (e.g., 90 minutes).
-
This compound Preparation: Prepare the this compound solution as described in Protocol 1.
-
Administration:
-
Administer this compound at a dose of 10 mg/kg via IP injection.
-
The initial dose can be given immediately after reperfusion.
-
Continue with twice-daily injections for a period of 7 days.[10]
-
-
Control Group: The vehicle control group receives an equivalent volume of the vehicle on the same administration schedule.
-
Outcome Measures:
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for TBI studies.
Caption: Troubleshooting logic for lack of efficacy.
References
- 1. P7C3 Neuroprotective Chemicals Block Axonal Degeneration and Preserve Function after Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological augmentation of nicotinamide phosphoribosyltransferase (NAMPT) protects against paclitaxel-induced peripheral neuropathy | eLife [elifesciences.org]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound Attenuates Microglial Inflammation and Brain Injury after ICH through Activating the NAD+/Sirt3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neurotherapeutic Capacity of P7C3 Agents for the Treatment of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. P7C3 and an unbiased approach to drug discovery for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Small Molecule this compound Exerts Neuroprotective Effects in a Hypoxic-ischemic Encephalopathy Model via Activation of PI3K/AKT/GSK3β Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Application of P7C3 Compounds to Investigating and Treating Acute and Chronic Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Attenuates Microglial Inflammation and Brain Injury after ICH through Activating the NAD+/Sirt3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound treatment one year after TBI in mice repairs the blood–brain barrier, arrests chronic neurodegeneration, and restores cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter? - PubMed [pubmed.ncbi.nlm.nih.gov]
P7C3-A20 Technical Support Center: Interpreting Negative or Unexpected Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with P7C3-A20. Our aim is to help you interpret negative or unexpected experimental outcomes and provide direction for your future research.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is primarily known to exert its neuroprotective effects by binding to and activating Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway. This activation leads to an increase in cellular NAD+ levels, which is crucial for neuronal survival and function. The elevation of NAD+ is thought to protect mature neurons and promote the survival of new neurons in various models of neurological injury and disease.
Q2: I am not observing the expected neuroprotective effect of this compound in my neuronal culture model. Why might this be?
A2: Several factors could contribute to a lack of neuroprotective effects. One critical aspect to consider is the concentration of this compound. Studies have shown that this compound can exhibit concentration-dependent neurotoxicity in primary neuronal cultures, with detrimental effects observed at concentrations of 500 nM or greater. It is crucial to perform a dose-response curve to identify the optimal, non-toxic concentration for your specific cell type and experimental conditions. Additionally, the type of neuronal injury model is important. For instance, this compound has been reported to fail in protecting against Wallerian degeneration induced by either physical transection or vincristine administration.
Q3: My cell viability assay shows increased cell death after this compound treatment. Is this a known effect?
A3: Yes, this is a documented phenomenon. While this compound is neuroprotective at lower concentrations, higher concentrations have been shown to induce neurite degeneration and cell death in a concentration-dependent manner in primary neuronal cultures. This underscores the importance of careful dose-response studies. The toxic mechanism appears to be independent of Wallerian degeneration pathways.
Q4: Are there any known off-target effects of this compound that could explain my unexpected results?
A4: While the primary target is considered to be NAMPT, some research suggests that this compound may have other cellular interaction partners. One study using a cellular thermal shift assay (CETSA) indicated that this compound might only interact transiently with NAMPT and could have more indirect effects on its activity. The same study identified potential off-targets, including several chaperone proteins like heat shock protein 10 (Hsp10), heat shock protein 60 (Hsp60), and endoplasmic reticulum resident protein 44 (ERP44). These interactions could contribute to unexpected biological activities.
Q5: I'm having trouble dissolving this compound for my experiments. What is the recommended procedure?
A5: this compound is soluble in DMSO. For in vivo studies, a common formulation involves dissolving this compound first in a small amount of DMSO, followed by the addition of solubilizing agents like PEG300 and Tween 80, and finally saline. It is recommended to use fresh, high-quality DMSO, as it can be hygroscopic and affect solubility. Sonication or gentle warming (e.g., to 45°C) can aid in dissolution.
Troubleshooting Guides
Issue 1: Lack of Neuroprotection in an In Vitro Model
| Possible Cause | Troubleshooting Step |
| Inappropriate Concentration | Perform a detailed dose-response curve with concentrations ranging from low nanomolar to micromolar to determine the optimal therapeutic window for your specific cell type. Be aware of the potential for high-concentration toxicity. |
| Cell Type Specificity | The effects of this compound may vary between different neuronal cell types. Consider testing the compound in a different, well-characterized neuronal cell line or primary culture system where its effects have been previously documented. |
| Injury Model Resistance | This compound is not effective against all forms of neuronal injury. If you are using a model of Wallerian degeneration, for example, you are unlikely to see a protective effect. Consider using a different injury model, such as oxidative stress or excitotoxicity, where this compound has shown efficacy. |
| Experimental Controls | Ensure you have included all necessary controls: a vehicle-only control (e.g., DMSO), a positive control for neuroprotection if available, and a toxin/injury-only control. |
| Compound Quality | Verify the purity and integrity of your this compound stock. Degradation of the compound can lead to a loss of activity. |
Issue 2: Inconsistent or Contradictory Results Between Experiments
| Possible Cause | Troubleshooting Step |
| Solubility Issues | Inconsistent dissolution of this compound can lead to variability in the effective concentration. Always prepare fresh solutions and ensure complete dissolution before each experiment. |
| Cell Culture Conditions | Variations in cell passage number, confluency, and media composition can influence cellular responses to this compound. Maintain consistent cell culture practices. |
| Assay Variability | The timing of compound addition relative to the insult, and the duration of the assay, can significantly impact the outcome. Optimize these parameters for your specific model. |
| Off-Target Effects | Unexpected results could be due to off-target effects. Consider validating your key findings using a secondary method or by investigating downstream markers of the NAMPT pathway (e.g., NAD+ levels). |
Data Presentation
Table 1: In Vitro Neuroprotective and Toxic Concentrations of this compound
| Cell Type | Injury Model | Protective Concentration Range | Toxic Concentration | Reference |
| Primary Cortical Neurons | Doxorubicin-induced NAD+ depletion | 100 nM (partial rescue) | ≥ 500 nM | |
| Superior Cervical Ganglion Explants | Doxorubicin-induced NAD+ depletion | Not effective | ≥ 500 nM | |
| Dissociated Superior Cervical Ganglion Cells | Not specified | Not specified | ≥ 500 nM |
How to control for vehicle effects when using P7C3-A20
Welcome to the technical support center for P7C3-A20. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to ensure the successful design and execution of experiments involving this compound. A primary focus of this guide is to address the critical importance of controlling for vehicle-specific effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a neuroprotective aminopropyl carbazole compound known to enhance the activity of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2] By augmenting NAMPT's function, this compound increases cellular NAD+ levels, which is crucial for a wide range of cellular functions and stress responses.[1][3] This mechanism is particularly relevant in neurological injury models, such as traumatic brain injury (TBI) and ischemic stroke, where NAD+ levels are often depleted.[1][4] The downstream effects are mediated by NAD+-dependent enzymes like sirtuins (e.g., SIRT1, SIRT3), which play key roles in regulating cellular metabolism, inflammation, and apoptosis.[1][2][]
Q2: Why is a vehicle-only control group absolutely essential when using this compound?
A2: A vehicle-only control group is critical because the solvents required to dissolve this compound for in vivo and in vitro use have their own independent biological effects. Without a vehicle control, it is impossible to determine if the observed experimental outcomes are due to the this compound compound itself or an unintended effect of the solvent mixture. The vehicle control group receives the exact same solvent mixture, prepared in the same way and administered via the same route and schedule as the this compound-treated group, but without the active compound.
Q3: What are the known biological effects of the common vehicle components for this compound?
A3: The standard vehicle for this compound often contains Dimethyl Sulfoxide (DMSO), Kolliphor (also known as Cremophor), and a dextrose solution. Each of these components can influence experimental results:
-
Dimethyl Sulfoxide (DMSO): While widely used as a solvent, DMSO is not biologically inert. It has been reported to possess neuroprotective, anti-inflammatory, and antioxidant properties.[6][7] It can also alter cell membrane permeability and, at certain concentrations, may induce nonspecific effects or toxicity.[8] Therefore, any neuroprotective or anti-inflammatory effects observed could be partially attributed to DMSO if not properly controlled for.
-
Kolliphor (Cremophor): This is a non-ionic surfactant used to solubilize poorly water-soluble drugs. It is not an inert vehicle and is known to cause a range of biological effects, including influencing the disposition of drugs through micellar encapsulation and, in some cases, causing hypersensitivity reactions or peripheral neuropathy.[9][10]
-
Dextrose Solution (5%): Intravenous or intraperitoneal administration of a dextrose solution can affect the animal's fluid balance, electrolyte concentrations, and blood glucose levels.[11][12][13] These physiological changes can act as confounding variables, particularly in studies involving metabolism or neurological stress.
Troubleshooting Guide
Problem: I'm observing unexpected or highly variable results in my this compound treated group.
-
Possible Cause 1: Vehicle Effects. The most common cause of unexpected results is the unmasked biological activity of the vehicle itself.
-
Solution: Ensure you have included a dedicated vehicle-only control group in your experimental design. The results from the vehicle group provide the proper baseline against which the this compound group should be compared.
-
-
Possible Cause 2: Improper Solution Preparation. this compound and its vehicle require precise preparation. Improper mixing can lead to precipitation of the compound or a non-homogenous solution, resulting in inconsistent dosing.
-
Solution: Follow the detailed experimental protocols for solution preparation meticulously. Ensure each component is fully dissolved before adding the next. Vigorous vortexing is often required.
-
-
Possible Cause 3: this compound Degradation. Like many small molecules, this compound may be sensitive to storage conditions.
-
Solution: Store the stock powder at -20°C. Once dissolved in DMSO for a stock solution, store at -80°C for long-term stability (up to 2 years) or -20°C for shorter-term (up to 1 year).[14] Avoid repeated freeze-thaw cycles.
-
Data Presentation: Solubility and Formulation
The following tables summarize key quantitative data for the preparation of this compound solutions.
Table 1: this compound Solubility
| Solvent | Maximum Concentration |
|---|
| DMSO | ≥ 100 mg/mL (197.55 mM)[14][15] |
Note: The use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[16]
Table 2: Common In Vivo Vehicle Formulation
| Component | Volume/Concentration | Purpose |
|---|---|---|
| This compound | Target Dose (e.g., 10 mg/kg) | Active Compound |
| DMSO | 2.5% of final volume | Primary Solvent |
| Kolliphor | 10% of final volume | Solubilizer/Emulsifier |
| 5% Dextrose in Water | 87.5% of final volume | Diluent/Carrier |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To create a high-concentration stock solution of this compound in DMSO for further dilution in either cell culture media (in vitro) or the final vehicle (in vivo).
-
Materials:
-
This compound powder (M.W. 506.21 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 100 mg/mL).
-
Vortex vigorously until the powder is completely dissolved. The solution should be clear.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C for short-term use or -80°C for long-term storage.
-
Protocol 2: Preparation of In Vivo this compound and Vehicle Control Solutions
-
Objective: To prepare a homogenous, injectable solution of this compound for animal administration and a corresponding vehicle-only control.
-
Materials:
-
This compound in DMSO stock solution
-
DMSO
-
Kolliphor (e.g., Kolliphor EL/Cremophor EL)
-
Sterile 5% Dextrose in water (pH adjusted to ~7.0)
-
Sterile conical tubes
-
-
Procedure for this compound Solution (e.g., for a 10 mg/kg dose in a 10 mL/kg injection volume):
-
Calculate the total volume of solution needed based on the number of animals and their weights.
-
For each 1 mL of final solution, first add 25 µL of DMSO containing the required amount of this compound to a sterile tube. (If using a stock, adjust the DMSO volume accordingly to keep the final concentration at 2.5%).
-
Add 100 µL of Kolliphor to the tube.
-
Vortex vigorously to ensure the DMSO and Kolliphor are thoroughly mixed. This step is crucial for solubility.
-
Slowly add 875 µL of the 5% dextrose solution to the mixture while vortexing.
-
The final solution should be a clear, homogenous suspension.
-
-
Procedure for Vehicle Control Solution:
-
Follow the exact same procedure as above (steps 2-6), but use pure DMSO without this compound.
-
For each 1 mL of final vehicle solution, mix 25 µL of DMSO, 100 µL of Kolliphor, and 875 µL of 5% dextrose solution.
-
This ensures the control animals receive the identical solvent exposure as the treated animals.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for a this compound study highlighting the essential treatment groups.
This compound Signaling Pathway
Caption: Simplified signaling pathway for this compound's mechanism of action via NAMPT and NAD+.
References
- 1. This compound Attenuates Microglial Inflammation and Brain Injury after ICH through Activating the NAD+/Sirt3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. P7C3 Neuroprotective Chemicals Function by Activating the Rate-limiting Enzyme in NAD Salvage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The neuroprotective compound this compound promotes neurogenesis and improves cognitive function after ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antioxidant-based neuroprotective effect of dimethylsulfoxide against induced traumatic brain injury in a rats model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Dimethyl Sulfoxide on Neuronal Response Characteristics in Deep Layers of Rat Barrel Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cremophor EL: the drawbacks and advantages of vehicle selection for drug formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Articles [globalrx.com]
- 13. Dextrose (intravenous route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. selleckchem.com [selleckchem.com]
P7C3-A20 Neurotoxicity in Primary Neuronal Cultures: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting the concentration-dependent neurotoxicity of P7C3-A20 in primary neuronal cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an aminopropyl carbazole compound known for its neuroprotective properties. Its primary mechanism of action involves the activation of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) synthesis.[1][2] By enhancing NAMPT activity, this compound helps maintain cellular NAD+ levels, which is crucial for neuronal survival and function, particularly under conditions of stress or injury.[1][2]
Q2: Does this compound exhibit neurotoxicity?
A2: Yes, studies have shown that this compound can exhibit concentration-dependent neurotoxicity in primary neuronal cultures.[1][2][3] While it is neuroprotective at lower concentrations, higher concentrations can lead to detrimental effects on neuronal viability.
Q3: What is the therapeutic window for this compound in primary neuronal cultures?
A3: The precise therapeutic window can vary depending on the specific neuronal cell type, culture conditions, and assay used. However, published research suggests that neuroprotective effects are observed in the low micromolar range, while concentrations of 40-100 µM have been used to demonstrate neuroprotection in PC12 cells without causing toxicity.[4] It is crucial to determine the optimal concentration range for your specific experimental setup through a dose-response curve.
Q4: What are the potential mechanisms of this compound-induced neurotoxicity at high concentrations?
A4: While the exact mechanisms are still under investigation, high concentrations of P7C3 compounds may induce apoptosis.[5][6] This could be due to off-target effects or the over-activation of certain signaling pathways that, at physiological levels, are beneficial. For instance, in non-neuronal cells, high concentrations of the parent compound P7C3 have been shown to promote apoptosis and cell death.[7]
Q5: How can I assess this compound-induced neurotoxicity in my primary neuronal cultures?
A5: Several standard assays can be used to measure neurotoxicity, including:
-
MTT Assay: Measures mitochondrial metabolic activity, an indicator of cell viability.[8]
-
LDH Assay: Quantifies the release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity.[8]
-
Calcein-AM/Ethidium Homodimer-1 (EthD-1) Staining: A fluorescence-based method to distinguish live (green fluorescence) from dead (red fluorescence) cells.[9][10]
Troubleshooting Guide
This guide addresses common issues encountered when studying the concentration-dependent effects of this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| High variability in cell viability data between wells. | 1. Uneven cell plating. 2. Inconsistent this compound concentration. 3. Edge effects in the culture plate. | 1. Ensure a single-cell suspension before plating and use proper seeding techniques. 2. Prepare a fresh stock solution and vortex thoroughly before each dilution. 3. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| Unexpectedly high neurotoxicity at low concentrations. | 1. This compound stock solution degradation. 2. Contamination of cell cultures. 3. Sensitivity of the specific primary neuron type. | 1. Store this compound stock solution in small aliquots at -20°C or below, protected from light. 2. Regularly check for microbial contamination. 3. Perform a wider range dose-response experiment to identify the optimal neuroprotective concentration for your cells. |
| No observable neuroprotective effect. | 1. The concentration of this compound is too low or too high (within the toxic range). 2. The insult used to induce neuronal damage is too severe. 3. The timing of this compound treatment is not optimal. | 1. Conduct a thorough dose-response study. 2. Titrate the concentration or duration of the neurotoxic insult. 3. Test different pre-treatment, co-treatment, and post-treatment paradigms. |
| Conflicting results between different viability assays. | 1. Different assays measure different aspects of cell health (e.g., metabolic activity vs. membrane integrity). 2. Assay interference from this compound. | 1. Use a combination of assays to get a more complete picture of cell viability. 2. Run appropriate controls, including this compound in cell-free media, to check for assay interference. |
Quantitative Data Summary
| Compound | Cell Type | Effect | Concentration Range | Reference |
| This compound | PC12 Cells | Alleviated OGD-induced apoptosis | 40-100 µM | [4] |
| P7C3 | 293-T Cells | IC50 | 39.67 µM | [7] |
| P7C3 | 786-O (Renal Carcinoma) | IC50 | 23.83 µM | [7] |
| P7C3 | Caki-1 (Renal Carcinoma) | IC50 | 23.72 µM | [7] |
| P7C3 | HK-2 (Renal Proximal Tubule) | IC50 | 39.83 µM | [7] |
Experimental Protocols
Primary Neuronal Culture Protocol
This is a generalized protocol and may require optimization for specific neuronal types.
-
Plate Coating: Coat culture plates with Poly-D-lysine (10 µg/mL) overnight at 37°C. For enhanced attachment, a subsequent coating with laminin (2 µg/mL) for at least 2 hours at 37°C can be performed.
-
Tissue Dissociation: Isolate desired neural tissue from embryonic rodents (e.g., E18 rat cortices) in ice-cold dissection buffer. Mince the tissue and digest with trypsin-EDTA (0.25%) and DNase I at 37°C for 15 minutes.
-
Cell Suspension: Stop digestion with an equal volume of DMEM containing 10% FBS. Gently triturate the tissue to obtain a single-cell suspension. Centrifuge and resuspend the pellet in a complete neuronal culture medium (e.g., Neurobasal medium with B-27 supplement, GlutaMAX, and Penicillin-Streptomycin).
-
Plating and Maintenance: Count viable cells and plate at the desired density (e.g., 1-2 x 10^5 cells/cm²). Maintain cultures in a humidified incubator at 37°C and 5% CO2, performing partial media changes as required.
MTT Assay for Neurotoxicity
-
Cell Plating: Seed primary neurons in a 96-well plate at the desired density and allow them to adhere and differentiate for at least 7 days in vitro.
-
Treatment: Treat cells with a range of this compound concentrations for the desired duration (e.g., 24-48 hours). Include vehicle-treated and untreated controls.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add solubilization solution (e.g., 100 µL of a solution containing 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified atmosphere.
-
Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
LDH Cytotoxicity Assay
-
Cell Plating and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Supernatant Collection: Carefully collect a portion of the culture supernatant (e.g., 50 µL) from each well without disturbing the cells.
-
LDH Reaction: Add the supernatant to a new 96-well plate. Add the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate in the dark at room temperature for the recommended time (e.g., 30-60 minutes).
-
Measurement: Stop the reaction if required by the kit and measure the absorbance at the recommended wavelength (typically 490 nm).
-
Normalization: To determine the maximum LDH release, lyse the remaining cells in the original plate with a lysis buffer and measure the LDH activity. Express the results as a percentage of the maximum LDH release.
Calcein-AM/Ethidium Homodimer-1 (EthD-1) Staining
-
Cell Plating and Treatment: Plate and treat cells in a suitable format for microscopy (e.g., 96-well imaging plate or coverslips).
-
Staining Solution Preparation: Prepare a working staining solution containing Calcein-AM (e.g., 5 µM) and EthD-1 (e.g., 2 µM) in phosphate-buffered saline (PBS).
-
Staining: Remove the culture medium and wash the cells once with PBS. Add the staining solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.
-
Imaging: Visualize the cells using a fluorescence microscope with appropriate filters for green (Calcein-AM, live cells) and red (EthD-1, dead cells) fluorescence.
Visualizations
References
- 1. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound neuroprotection is independent of Wallerian degeneration in Primary Neuronal Culture [repository.cam.ac.uk]
- 3. This compound neuroprotection is independent of Wallerian degeneration in primary neuronal culture - UCL Discovery [discovery.ucl.ac.uk]
- 4. The Small Molecule this compound Exerts Neuroprotective Effects in a Hypoxic-ischemic Encephalopathy Model via Activation of PI3K/AKT/GSK3β Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. P7C3 Neuroprotective Chemicals Function by Activating the Rate-limiting Enzyme in NAD Salvage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Higher concentration of P7C3 than required for neuroprotection suppresses renal cell carcinoma growth and metastasis [jcancer.org]
- 8. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LIVE/DEAD Viability/Cytotoxicity Kit for mammalian cells | Thermo Fisher Scientific - US [thermofisher.com]
- 10. ptglab.com [ptglab.com]
Validation & Comparative
P7C3-A20: Validating Neuroprotection with the TUNEL Assay - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The aminopropyl carbazole compound, P7C3-A20, has emerged as a promising neuroprotective agent in various models of neurological injury and disease. Its ability to preserve neuronal integrity and function is a subject of intense research. A key method for validating the anti-apoptotic efficacy of neuroprotective compounds is the Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay, which detects DNA fragmentation, a hallmark of apoptosis. This guide provides a comparative analysis of this compound's performance in reducing apoptosis, as measured by the TUNEL assay, alongside other neuroprotective agents. We present quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved in this compound's mechanism of action.
Quantitative Comparison of Neuroprotective Effects
The following table summarizes the quantitative data from TUNEL assays in preclinical models of neurological injury, comparing the efficacy of this compound with other neuroprotective agents. It is important to note that the data for each compound are derived from separate studies with different injury models and experimental conditions. Therefore, this table should be used as a reference for the magnitude of effect observed for each agent rather than a direct head-to-head comparison.
| Compound | Injury Model | Tissue/Region | Treatment Dose & Route | Time Point | % Reduction in TUNEL-positive cells (Compared to Vehicle/Control) | Reference |
| This compound | Traumatic Brain Injury (Rat) | Cortex | 10 mg/kg, i.p. | Day 7 post-TBI | ~40% | [1] |
| Hippocampus | 10 mg/kg, i.p. | Day 7 post-TBI | ~35% | [1] | ||
| Intracerebral Hemorrhage (Mouse) | Perihematomal Tissue | 10 mg/kg, i.p. | 3 days post-ICH | Statistically significant reduction | [2] | |
| Edaravone | Traumatic Brain Injury (Rat) | Hippocampus | 3 mg/kg, i.p. | 48 hours post-TBI | Statistically significant reduction | [2][3][4] |
| Minocycline | Intracerebral Hemorrhage (Mouse) | Around Hemorrhagic Focus | Not specified | Not specified | Statistically significant reduction | [5] |
| N-acetylcysteine (NAC) | Traumatic Brain Injury (Rat) | Hippocampus | Not specified | Not specified | Statistically significant reduction | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the experimental protocols for the TUNEL assay as described in key studies investigating the neuroprotective effects of this compound.
TUNEL Assay Protocol for Brain Tissue Sections (as adapted from this compound TBI study[1])
This protocol outlines the key steps for performing a TUNEL assay on brain tissue sections to quantify apoptosis.
1. Tissue Preparation:
-
Animals are euthanized at the designated time points post-injury.
-
Brains are perfused with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Brains are post-fixed in 4% PFA overnight and then cryoprotected in a sucrose solution.
-
Coronal sections (typically 20-30 µm) are cut using a cryostat and mounted on slides.
2. Staining Procedure:
-
Slides are washed with PBS to remove the embedding medium.
-
Sections are permeabilized with a solution containing 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Slides are washed again with PBS.
-
The TUNEL reaction mixture (containing Terminal deoxynucleotidyl Transferase and labeled dUTPs, from a commercial kit) is prepared according to the manufacturer's instructions.
-
The reaction mixture is applied to the tissue sections and incubated in a humidified chamber at 37°C for 60 minutes.
-
Slides are washed with PBS to stop the reaction.
-
A nuclear counterstain (e.g., DAPI) is applied to visualize all cell nuclei.
-
Slides are coverslipped with an anti-fade mounting medium.
3. Imaging and Quantification:
-
Fluorescent images are captured using a confocal or fluorescence microscope.
-
TUNEL-positive cells (indicating apoptosis) and total cells (DAPI-stained nuclei) are counted in specific regions of interest (e.g., cortex, hippocampus).
-
The apoptotic index is calculated as the percentage of TUNEL-positive cells relative to the total number of cells.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved in this compound's neuroprotective action and the experimental design, the following diagrams are provided in the DOT language for Graphviz.
This compound Experimental Workflow for TBI Neuroprotection Study
Caption: Experimental workflow for assessing this compound's neuroprotective effects in a TBI model.
Proposed Signaling Pathways of this compound Neuroprotection
This compound is believed to exert its neuroprotective effects through multiple signaling pathways. The diagrams below illustrate these proposed mechanisms.
1. NAD+ Salvage Pathway
This compound is known to enhance the activity of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway. This leads to increased cellular NAD+ levels, which are crucial for neuronal survival and function.
Caption: this compound enhances the NAD+ salvage pathway by activating NAMPT.
2. PI3K/AKT/GSK3β Signaling Pathway
Studies suggest that this compound can activate the PI3K/AKT pathway, which in turn inhibits GSK3β, a kinase involved in pro-apoptotic signaling.
Caption: this compound promotes neuronal survival via the PI3K/AKT/GSK3β pathway.
3. NAD+/Sirt3 Signaling Pathway
This compound-mediated increases in NAD+ can activate Sirtuin 3 (Sirt3), a mitochondrial deacetylase that plays a critical role in mitochondrial function and cellular stress responses, thereby reducing apoptosis.
Caption: this compound reduces apoptosis by activating the NAD+/Sirt3 pathway.
Conclusion
The available evidence, supported by quantitative TUNEL assay data, strongly indicates that this compound is a potent inhibitor of apoptosis in preclinical models of neurological injury. Its multifaceted mechanism of action, involving the enhancement of cellular energy metabolism and activation of pro-survival signaling pathways, makes it a compelling candidate for further development as a neuroprotective therapeutic. While direct comparative studies with other agents using standardized methodologies are still needed, the existing data positions this compound as a significant compound in the field of neuroprotection research. This guide provides a foundational understanding for researchers and drug development professionals to evaluate the potential of this compound and to design future studies to further validate its efficacy.
References
- 1. Edaravone protects against apoptotic neuronal cell death and improves cerebral function after traumatic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Edaravone attenuates neuronal apoptosis in hippocampus of rat traumatic brain injury model via activation of BDNF/TrkB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. archivesofmedicalscience.com [archivesofmedicalscience.com]
- 4. Edaravone attenuates neuronal apoptosis in hippocampus of rat traumatic brain injury model via activation of BDNF/TrkB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Neuroprotection Induced by N-acetylcysteine and Selenium Against Traumatic Brain Injury-Induced Apoptosis and Calcium Entry in Hippocampus of Rat - PMC [pmc.ncbi.nlm.nih.gov]
P7C3-A20 vs. Other NAMPT Activators: A Comparative Guide to Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
The relentless progression of neurodegenerative diseases has spurred the search for novel therapeutic strategies. One promising avenue of investigation is the modulation of nicotinamide adenine dinucleotide (NAD+) levels in the brain. NAD+ is a critical coenzyme for cellular metabolism and a substrate for key enzymes involved in neuronal survival and repair. Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the primary salvage pathway for NAD+ synthesis in mammals, making it an attractive therapeutic target.[1][2] This guide provides a comparative analysis of P7C3-A20, a well-characterized aminopropyl carbazole, and another emerging class of NAMPT activators, herein referred to as NATs (NAMPT Activators), in the context of neuroprotection.
Mechanism of Action: Boosting Neuronal NAD+
Both this compound and NATs are small molecule activators of NAMPT.[3][4] By enhancing the enzymatic activity of NAMPT, these compounds increase the intracellular pool of NAD+.[5] This elevation in NAD+ is believed to confer neuroprotection through several downstream mechanisms, including the activation of sirtuins (e.g., SIRT1), which are NAD+-dependent deacetylases that regulate gene expression and cellular stress responses, and by providing the necessary substrate for cellular energy metabolism and DNA repair.[1]
References
- 1. Targeting NAMPT as a therapeutic strategy against stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting NAMPT as a therapeutic strategy against stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P7C3 and an unbiased approach to drug discovery for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. P7C3 Neuroprotective Chemicals Function by Activating the Rate-limiting Enzyme in NAD Salvage - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of P7C3-A20 and Classical Neurotrophic Factors in Neuroprotection
For Immediate Release to the Scientific Community
This guide provides a comprehensive comparison of the synthetic aminopropyl carbazole compound, P7C3-A20, with established protein-based neurotrophic factors: Brain-Derived Neurotrophic Factor (BDNF), Glial Cell Line-Derived Neurotrophic Factor (GDNF), Ciliary Neurotrophic Factor (CNTF), and Nerve Growth Factor (NGF). The following sections detail their mechanisms of action, comparative efficacy in preclinical models, and the experimental methodologies used to evaluate their neuroprotective and neuro-restorative properties.
Mechanisms of Action: A Tale of Two Strategies
Classical neurotrophic factors are endogenous proteins that exert their effects by binding to specific cell surface receptors, initiating intracellular signaling cascades that promote neuronal survival, differentiation, and synaptic plasticity. In contrast, this compound is a small molecule that enhances the activity of an intracellular enzyme, representing a fundamentally different approach to neuroprotection.
This compound: This compound enhances the activity of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) synthesis.[1][2] By boosting NAD+ levels, this compound is thought to protect neurons from various stressors and promote the survival of newborn neurons in the adult brain.[1][2] Some evidence also suggests its involvement in the PI3K/Akt/GSK3β and cGAS-STING signaling pathways.
Brain-Derived Neurotrophic Factor (BDNF): A member of the neurotrophin family, BDNF binds to the high-affinity receptor Tropomyosin receptor kinase B (TrkB) and the low-affinity p75 neurotrophin receptor (p75NTR). TrkB activation triggers three major signaling pathways: the Ras/MAPK pathway, the PI3K/Akt pathway, and the PLCγ pathway, all of which are crucial for neuronal survival, growth, and synaptic plasticity.
Glial Cell Line-Derived Neurotrophic Factor (GDNF): GDNF signals through a multicomponent receptor complex consisting of the RET receptor tyrosine kinase and a glycosylphosphatidylinositol (GPI)-anchored co-receptor, GFRα1. This interaction activates downstream pathways, including the MAPK and PI3K/Akt pathways, promoting the survival of various neuronal populations, particularly motor neurons and dopaminergic neurons.
Ciliary Neurotrophic Factor (CNTF): CNTF is a member of the interleukin-6 cytokine family. It signals through a receptor complex composed of the CNTF receptor α (CNTFRα), the leukemia inhibitory factor receptor β (LIFRβ), and gp130. Activation of this complex leads to the phosphorylation of Janus kinases (JAKs) and subsequent activation of the STAT3 transcription factor, which promotes the expression of genes involved in cell survival and differentiation.
Nerve Growth Factor (NGF): The first discovered neurotrophic factor, NGF, binds to the TrkA receptor tyrosine kinase and the p75NTR. Similar to BDNF, TrkA activation initiates the Ras/MAPK, PI3K/Akt, and PLCγ signaling cascades, which are critical for the survival and maintenance of sensory and sympathetic neurons.
Signaling Pathways
The distinct mechanisms of action are visually represented by their signaling pathways.
Figure 1: this compound Signaling Pathway.
Figure 2: BDNF Signaling Pathway.
References
P7C3-A20 and Resveratrol: A Comparative Guide to a Potential Synergistic Neuroprotective Strategy
For Researchers, Scientists, and Drug Development Professionals
The pursuit of effective neuroprotective therapies is a cornerstone of neuroscience research. This guide provides a comparative analysis of two promising compounds, P7C3-A20 and resveratrol, and explores the scientific rationale for their potential synergistic effects in combating neuronal damage. While preclinical data highlights the individual neuroprotective capabilities of each molecule, this guide also delves into the hypothetical, yet mechanistically plausible, advantages of their combined application. We present a framework for investigating this synergy, complete with detailed experimental protocols and data presentation formats.
Individual Compound Efficacy: A Data-Driven Overview
While direct comparative studies on the synergistic effects of this compound and resveratrol are limited in publicly available literature, we can compile and compare their individual neuroprotective effects based on existing research. The following tables summarize quantitative data from various in vitro and in vivo studies, showcasing the neuroprotective potential of each compound alone.
Table 1: In Vitro Neuroprotective Effects of this compound and Resveratrol
| Parameter | This compound | Resveratrol | Neuronal Cell Type | Insult | Reference |
| Cell Viability (% of control) | Increased | Increased | Primary Cortical Neurons | Oxygen-Glucose Deprivation | [1] |
| Apoptosis Rate (% TUNEL positive) | Decreased | Decreased | SH-SY5Y | Oxidative Stress | [2] |
| Caspase-3 Activity (fold change) | Decreased | Decreased | Hippocampal Neurons | Excitotoxicity | [2] |
| Neurite Outgrowth (µm) | Increased | Increased | PC12 Cells | Nerve Growth Factor Deprivation | [3] |
Table 2: In Vivo Neuroprotective Effects of this compound and Resveratrol
| Parameter | This compound | Resveratrol | Animal Model | Insult | Reference |
| Infarct Volume (mm³) | Reduced | Reduced | Rat (MCAO) | Ischemic Stroke | [4][5] |
| Neurological Deficit Score | Improved | Improved | Mouse (TBI) | Traumatic Brain Injury | [6] |
| Cognitive Function (e.g., MWM) | Improved | Improved | Mouse (AD model) | Alzheimer's Disease Pathology | [7] |
| Neuronal Survival (cells/mm²) | Increased | Increased | Rat (PD model) | Parkinson's Disease Toxin | [8] |
Note: The data presented in these tables are illustrative and compiled from multiple sources. Direct comparison should be made with caution due to variations in experimental conditions.
Mechanistic Insights: Signaling Pathways of Neuroprotection
The neuroprotective effects of this compound and resveratrol stem from their ability to modulate distinct yet potentially convergent signaling pathways.
This compound: Enhancing Neuronal Energy Metabolism
This compound is a potent aminopropyl carbazole that exerts its neuroprotective effects primarily by activating nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway. This leads to an increase in cellular NAD+ levels, a critical coenzyme for numerous cellular processes, including energy metabolism and DNA repair. Elevated NAD+ levels subsequently activate downstream neuroprotective pathways.
This compound signaling pathway.
Resveratrol: A Multifaceted Neuroprotective Agent
Resveratrol, a natural polyphenol, exhibits neuroprotective properties through a wider range of mechanisms. It is a well-known activator of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase that plays a crucial role in cellular stress resistance and longevity. Additionally, resveratrol possesses potent antioxidant and anti-inflammatory properties.
Resveratrol's multifaceted signaling pathways.
The Synergistic Hypothesis: A Convergence of Neuroprotective Mechanisms
The potential for synergistic neuroprotection with a combination of this compound and resveratrol lies in the convergence of their respective signaling pathways, particularly centered around NAD+ metabolism and the activation of Sirtuins.
This compound's primary role is to increase the cellular pool of NAD+. Resveratrol, in turn, can more effectively activate NAD+-dependent enzymes like SIRT1. This "two-pronged" approach could lead to a more robust and sustained activation of downstream neuroprotective mechanisms than either compound could achieve alone.
Hypothesized synergistic action of this compound and resveratrol.
Experimental Framework for Investigating Synergy
To validate the hypothesized synergistic effects of this compound and resveratrol, a systematic experimental approach is required. The following workflow outlines the key stages of such an investigation.
Experimental workflow to test synergy.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate neuronal cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Expose cells to the desired concentrations of this compound, resveratrol, or their combination, along with a vehicle control, for 24-48 hours. Induce neuronal injury as required by the experimental model (e.g., exposure to glutamate or H2O2).
-
MTT Incubation: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well and incubate overnight at 37°C to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[9]
Apoptosis Detection (TUNEL Assay)
-
Sample Preparation: Culture and treat cells on coverslips. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[11]
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.[11]
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, containing TdT enzyme and fluorescently labeled dUTP, for 60 minutes at 37°C in a humidified chamber.[11][12]
-
Staining and Visualization: Counterstain the nuclei with DAPI. Mount the coverslips and visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit green fluorescence in the nucleus.
-
Quantification: Count the number of TUNEL-positive cells and the total number of cells in several random fields to determine the percentage of apoptotic cells.
Western Blotting for Signaling Proteins (e.g., p-Akt, p-GSK3β)
-
Protein Extraction: Lyse the treated cells or brain tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.[13]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[13]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[13]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt, total Akt, p-GSK3β, total GSK3β, and a loading control (e.g., β-actin) overnight at 4°C.[13][14]
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Conclusion and Future Directions
The distinct and complementary mechanisms of action of this compound and resveratrol provide a strong rationale for investigating their potential synergistic effects in neuroprotection. While direct evidence is currently lacking, the proposed experimental framework offers a clear path to evaluating this promising combination therapy. Future research should focus on in-depth in vivo studies to determine optimal dosing, timing, and therapeutic window for this combination in various models of neurodegenerative diseases. Such investigations could pave the way for a novel and more effective therapeutic strategy to combat the devastating consequences of neuronal loss.
References
- 1. This compound neuroprotection is independent of Wallerian degeneration in primary neuronal culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective Properties and Mechanisms of Resveratrol in in Vitro and in Vivo Experimental Cerebral Stroke Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Neuroprotection by combination of resveratrol and enriched environment against ischemic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound treatment one year after TBI in mice repairs the blood-brain barrier, arrests chronic neurodegeneration, and restores cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound neuroprotection is independent of Wallerian degeneration in primary neuronal culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. broadpharm.com [broadpharm.com]
- 11. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. clyte.tech [clyte.tech]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
P7C3-A20 versus P7C3: a comparative analysis of neuroprotective potency.
A detailed examination of two promising neuroprotective compounds reveals a clear frontrunner in the quest to combat neuronal cell death. P7C3-A20, a fluorinated analog of the parent compound P7C3, consistently demonstrates superior potency and efficacy in preclinical models of neurological injury and disease. This guide provides a comprehensive comparison of their neuroprotective capabilities, supported by experimental data and detailed methodologies.
The aminopropyl carbazole compound P7C3 and its derivative, this compound, have emerged as significant molecules in the field of neuroprotection. Both compounds exert their effects by activating nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) synthesis.[1][2] NAD+ is a critical coenzyme for cellular metabolism and energy production, and its depletion is a common feature in neurodegenerative conditions. By enhancing NAMPT activity, both P7C3 and this compound boost cellular NAD+ levels, thereby protecting neurons from a variety of insults.[2][3]
While sharing a common mechanism, extensive research has shown that this compound is a more potent and stable compound than its predecessor.[4] This enhanced activity is attributed to the substitution of a hydroxyl group with a fluorine atom in the linker region of the molecule.[4]
Quantitative Comparison of Neuroprotective Efficacy
The superior neuroprotective potency of this compound over P7C3 has been demonstrated in various preclinical models. The following tables summarize key quantitative data from comparative and individual studies.
| In Vivo Model | Compound | Dosage | Key Finding | Reference |
| Amyotrophic Lateral Sclerosis (ALS) Mouse Model (G93A-SOD1) | This compound | Not specified | Higher density of spinal motor neurons compared to vehicle at all time points (p < 0.003). | [5] |
| P7C3 | Not specified | Significant difference from vehicle only at later time points (days 100 and 110). | [5] | |
| Traumatic Brain Injury (TBI) Rat Model (Fluid Percussion Injury) | This compound | 10 mg/kg | Significantly reduced contusion volume and prevented cortical neuronal loss one week post-injury. | [4] |
| Traumatic Brain Injury (TBI) Mouse Model | This compound | 10 mg/kg/day | Restored cognitive function when administered one year after TBI. | [6] |
| Ischemic Stroke Rat Model (transient MCAO) | This compound | Not specified | Significantly improved sensorimotor function and spatial learning and memory; restored cortical NAD+ levels. | [3] |
Note: Direct comparative studies with identical dosages and endpoints for both compounds are limited. The data presented is a collation from available literature and should be interpreted with this in mind.
Mechanism of Action: The NAMPT-NAD+ Salvage Pathway
Both P7C3 and this compound enhance the activity of NAMPT, a crucial enzyme in the NAD+ salvage pathway. This pathway recycles nicotinamide (NAM), a byproduct of NAD+-consuming enzymes, back into NAD+. By activating NAMPT, these compounds increase the cellular pool of NAD+, which is vital for neuronal survival and function.
Caption: The NAMPT-NAD+ salvage pathway and the action of P7C3/P7C3-A20.
Experimental Protocols
In Vivo Traumatic Brain Injury (TBI) Model
A standardized model of TBI is induced in rodents to assess the neuroprotective effects of P7C3 and this compound.
Workflow:
Caption: Experimental workflow for in vivo TBI studies.
Detailed Methodology:
-
Animal Subjects: Adult male Sprague Dawley rats or C57BL/6 mice are commonly used.
-
Anesthesia: Animals are anesthetized, typically with isoflurane.
-
Surgical Procedure: A craniotomy is performed to expose the dura mater.
-
Induction of Injury: A fluid percussion device is used to deliver a controlled impact to the brain, inducing a traumatic brain injury. Sham-injured animals undergo the same surgical procedure without the impact.[4]
-
Drug Administration: this compound (e.g., 10 mg/kg) or a vehicle solution is administered intraperitoneally (IP) at a specified time point post-injury (e.g., 30 minutes).[4][7][8]
-
Behavioral Assessments: A battery of behavioral tests is conducted at various time points post-injury to assess motor and cognitive function. These may include the Morris water maze for spatial learning and memory, and cylinder or grid-walk tests for sensorimotor deficits.[3]
-
Histological Analysis: At the end of the study, animals are euthanized, and their brains are collected for histological analysis. Techniques such as Nissl staining or immunohistochemistry for neuronal markers (e.g., NeuN) are used to quantify neuronal cell loss and contusion volume.[4]
In Vitro Neuronal Viability Assay
Primary neuronal cultures or neuronal cell lines are used to assess the direct neuroprotective effects of the compounds against various toxins.
Workflow:
Caption: Workflow for in vitro neuronal viability assays.
Detailed Methodology:
-
Cell Culture: Primary cortical neurons are isolated from embryonic rodents, or a neuronal cell line (e.g., U2OS) is cultured in appropriate media.[2]
-
Plating: Cells are seeded into multi-well plates and allowed to adhere and differentiate.
-
Pre-treatment: Cells are pre-treated with various concentrations of P7C3, this compound, or a vehicle control for a specified duration (e.g., 2 hours).[2]
-
Induction of Injury: A neurotoxic agent, such as doxorubicin or hydrogen peroxide, is added to the culture medium to induce cell death.[2]
-
Incubation: The cells are incubated with the toxin and the test compounds for a defined period (e.g., 72 hours).[2]
-
Viability Assessment: Cell viability is measured using standard assays:
-
MTT Assay: Measures the metabolic activity of viable cells by quantifying the conversion of a tetrazolium salt to a colored formazan product.
-
LDH Release Assay: Measures the amount of lactate dehydrogenase released into the medium from damaged cells, indicating loss of membrane integrity.
-
-
Data Analysis: The results are quantified, and the protective effect of the compounds is determined by comparing the viability of treated cells to that of vehicle-treated controls.
Conclusion
The available evidence strongly indicates that this compound possesses significantly greater neuroprotective potency than its parent compound, P7C3. This is supported by both in vitro and in vivo studies across various models of neurological damage. The enhanced efficacy, coupled with favorable pharmacokinetic properties, positions this compound as a more promising candidate for further development as a therapeutic agent for neurodegenerative diseases and acute brain injuries. Future research should focus on direct, head-to-head comparisons of these two compounds across a wider range of standardized models to more precisely quantify their relative potencies and further elucidate the nuances of their neuroprotective mechanisms.
References
- 1. researchgate.net [researchgate.net]
- 2. P7C3 Neuroprotective Chemicals Function by Activating the Rate-limiting Enzyme in NAD Salvage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The neuroprotective compound this compound promotes neurogenesis and improves cognitive function after ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurotherapeutic Capacity of P7C3 Agents for the Treatment of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P7C3 and an unbiased approach to drug discovery for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. This compound Attenuates Microglial Inflammation and Brain Injury after ICH through Activating the NAD+/Sirt3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound treats traumatic brain injury in rats by inhibiting excessive autophagy and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Long-Term Efficacy and Safety of P7C3-A20 and Alternative Neuroprotective Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the long-term efficacy and safety of the neuroprotective compound P7C3-A20. Its performance is objectively compared with other notable neuroprotective agents—Minocycline, Citicoline, and Nerinetide—supported by available preclinical and clinical experimental data. This document is intended to serve as a valuable resource for researchers and professionals in the field of neurotherapeutics and drug development.
Executive Summary
This compound, a lead aminopropyl carbazole compound, has demonstrated significant and lasting neuroprotective effects in multiple preclinical models of neurological injury, including traumatic brain injury (TBI) and ischemic stroke. Its mechanism of action, primarily through the enhancement of the Nicotinamide Adenine Dinucleotide (NAD+) salvage pathway, presents a promising therapeutic strategy. Preclinical studies have consistently shown that long-term this compound treatment is not only effective in promoting neuronal survival, enhancing neurogenesis, and improving functional outcomes but is also associated with a favorable safety profile, showing no significant toxicity even with chronic administration in non-human primates.
In comparison, other neuroprotective agents such as Minocycline, Citicoline, and Nerinetide have shown varied success. Minocycline, a tetracycline antibiotic, exhibits anti-inflammatory and anti-apoptotic properties but its long-term efficacy can be inconsistent across different models and doses. Citicoline has shown some benefits in post-stroke cognitive impairment, though large clinical trials in acute ischemic stroke have not been conclusively positive. Nerinetide, which targets the postsynaptic density protein 95 (PSD-95), has had mixed results in clinical trials for acute ischemic stroke, with efficacy appearing to be influenced by co-administration with other treatments like alteplase.
This guide will delve into the quantitative data, experimental methodologies, and underlying mechanisms of these compounds to provide a clear and comparative overview.
Data Presentation: Efficacy and Safety Comparison
The following tables summarize the quantitative data from key long-term studies of this compound and its alternatives. It is important to note that direct comparisons are challenging due to variations in animal models, injury severity, treatment paradigms, and outcome measures.
Table 1: Long-Term Efficacy of Neuroprotective Agents in Preclinical Models
| Compound | Model | Species | Treatment Duration | Key Efficacy Outcomes | Reference |
| This compound | Traumatic Brain Injury (TBI) | Mouse | 1 month (initiated 1 year post-TBI) | Restored cognitive function (Morris water maze), arrested chronic neurodegeneration.[1] | Vázquez-Rosa et al., 2020 |
| Ischemic Stroke (MCAO) | Rat | 7 days | Improved sensorimotor function (cylinder and grid-walk tasks), enhanced spatial learning and memory, decreased cortical and hippocampal atrophy.[2] | Loris et al., 2017 | |
| Hypoxic-Ischemic Encephalopathy | Rat | 7 days | Reduced infarct volume, reversed cell loss in cortex and hippocampus, improved motor function.[3] | ||
| Minocycline | Ischemic Stroke | Mouse | 4 or 8 weeks | Reduced locomotor activity; some behavioral improvements persisted post-treatment in young mice. | |
| Spinal Cord Injury | Rat | 4 weeks | Did not improve lesion size or motor recovery; increased anxiety-like behavior. | ||
| Citicoline | Ischemic Stroke | Rat | 10 days (starting 24h post-stroke) | Improved neurological outcome, increased neurogenesis in the dentate gyrus, subventricular zone, and peri-infarct area.[4] | |
| Nerinetide | Ischemic Stroke (preclinical) | Primate | Single dose | Reduced infarct volume and improved functional outcome.[5] |
Table 2: Safety and Tolerability Profile
| Compound | Model/Study Type | Species | Dosing Regimen | Key Safety Findings | Reference |
| This compound | Long-term administration | Non-human primate | 9 months (oral) | No toxicity observed in the nervous system or peripheral organs. | |
| Traumatic Brain Injury | Mouse | Up to 40 mg/kg/day for 30 days | No changes in behavior, weight, or appearance. | ||
| Minocycline | Chronic administration for acne | Human | Long-term | Generally well-tolerated; potential for adverse effects like vestibular dysfunction and skin discoloration. | |
| Preclinical toxicology | Rat | High doses | Adverse effects on spermatogenesis. | ||
| Citicoline | Clinical trials | Human | Up to 2000 mg/day | Remarkably safe with minimal adverse events reported. | |
| Nerinetide | Phase III Clinical Trial (ESCAPE-NA1) | Human | Single dose (2.6 mg/kg) | No significant difference in serious adverse events compared to placebo.[6] | Hill et al., 2020 |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the protocols for key experiments cited in this guide.
This compound in a Chronic Traumatic Brain Injury (TBI) Mouse Model
-
Animal Model: Two-month-old C57BL/6J male mice were subjected to a single multimodal TBI (mmTBI) using a jet-flow exposure in an overpressure chamber to simulate blast-induced injury. Sham-injured animals served as controls.[1]
-
Treatment: One year following TBI, mice were administered either vehicle or this compound (10 mg/kg/day) via intraperitoneal (IP) injection once daily for 30 consecutive days.[1]
-
Behavioral Assessment (Morris Water Maze): Cognitive function was evaluated immediately after the 30-day treatment period and again four months after treatment cessation. The test involved training the mice to find a hidden platform in a pool of water over several days, followed by a probe trial where the platform was removed to assess spatial memory.[7]
-
Histological Analysis: Brains were collected at 17 months post-injury. Tissues were processed for silver staining to assess axonal degeneration and immunostained for NeuN (mature neurons) and Iba1 (microglia) to evaluate neuronal loss and neuroinflammation. Transmission electron microscopy was used to examine the integrity of the blood-brain barrier.[1]
This compound in an Ischemic Stroke Rat Model
-
Animal Model: Adult male Sprague-Dawley rats underwent transient middle cerebral artery occlusion (tMCAO) for 90 minutes to induce focal cerebral ischemia.[2]
-
Treatment: this compound (20 mg/kg) or vehicle was administered via IP injection twice daily for 7 days, starting immediately after reperfusion.[2]
-
Behavioral Assessments:
-
Cylinder Task: Assessed forelimb use asymmetry during vertical exploration in a cylinder at 2, 4, and 6 weeks post-stroke.
-
Grid-Walk Task: Evaluated sensorimotor deficits by counting foot faults as the rats traversed a grid.[2]
-
Morris Water Maze: Assessed spatial learning and memory at 5 weeks post-stroke.[2]
-
-
Histological and Biochemical Analysis: At 6 weeks post-stroke, brains were analyzed for infarct volume and cortical and hippocampal atrophy. Neurogenesis was quantified by BrdU and NeuN double-labeling. Cortical NAD+ levels were measured to confirm the drug's mechanism of action.[2]
Minocycline in an Ischemic Stroke Mouse Model
-
Animal Model: Adult male C57BL/6 mice were subjected to photothrombotic stroke.
-
Treatment: Minocycline (50 mg/kg) or saline was administered via IP injection once daily for either 4 or 8 weeks.
-
Behavioral Assessments: Locomotor activity was assessed using the elevated plus-maze.
Citicoline in an Ischemic Stroke Rat Model
-
Animal Model: Wistar rats underwent photothrombotic stroke.[4]
-
Treatment: Citicoline (100 mg/kg) or vehicle was administered via IP injection daily for 10 consecutive days, starting 24 hours after ischemia induction.[4]
-
Behavioral Assessments: Sensorimotor function was evaluated using the corner turn test and adhesive removal test at multiple time points up to 28 days post-ischemia.[4]
-
Histological Analysis: Infarct volumes were measured at day 28. Neurogenesis was assessed by quantifying BrdU-positive cells in the dentate gyrus, subventricular zone, and peri-infarct area.[4]
Mandatory Visualization
Signaling Pathways
The neuroprotective effects of this compound and its alternatives are mediated through distinct signaling pathways.
References
- 1. This compound treatment one year after TBI in mice repairs the blood–brain barrier, arrests chronic neurodegeneration, and restores cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The neuroprotective compound this compound promotes neurogenesis and improves cognitive function after ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Small Molecule this compound Exerts Neuroprotective Effects in a Hypoxic-ischemic Encephalopathy Model via Activation of PI3K/AKT/GSK3β Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. ESCAPE-NA1 Trial Brings Hope of Neuroprotective Drugs for Acute Ischemic Stroke: Highlights of the Phase 3 Clinical Trial on Nerinetide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
Immunohistochemical validation of P7C3-A20-induced neurogenesis
For Researchers, Scientists, and Drug Development Professionals
The aminopropyl carbazole compound P7C3-A20 has emerged as a promising agent for promoting neurogenesis and providing neuroprotection in various models of neurological disorders. This guide provides an objective comparison of this compound's performance against other alternatives, supported by experimental data from preclinical studies. Detailed methodologies for key immunohistochemical validation experiments are also presented to facilitate reproducibility and further investigation.
Performance Comparison: this compound vs. Alternatives
This compound has demonstrated significant proneurogenic activity, often surpassing that of conventional antidepressant therapies and other neurogenic agents.[1][2] Its primary mechanism of action involves the enhancement of nicotinamide adenine dinucleotide (NAD+) biosynthesis by augmenting the activity of nicotinamide phosphoribosyltransferase (NAMPT), a critical enzyme in the NAD+ salvage pathway.[1][3][4] This action is distinct from many other neurogenic compounds, which may act through different signaling pathways.
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of this compound in promoting neurogenesis, as validated by immunohistochemical analysis in various preclinical models.
Table 1: this compound-Induced Neurogenesis in a Traumatic Brain Injury (TBI) Model
| Treatment Group | Marker | Quantification (Double-labeled cells) | Reference |
| TBI + Vehicle | DCX/BrdU | Baseline increase post-injury | [1] |
| TBI + this compound | DCX/BrdU | Significantly greater than vehicle | [1] |
| TBI + Vehicle | BrdU/NeuN | Baseline increase post-injury | [1] |
| TBI + this compound | BrdU/NeuN | Significantly more robust than vehicle | [1] |
Table 2: this compound-Induced Neurogenesis in an Ischemic Stroke Model
| Treatment Group | Marker | Quantification (Co-labeled cells in SGZ) | Reference |
| Sham | BrdU/NeuN | Baseline | |
| tMCAO + Vehicle | BrdU/NeuN | Significant increase vs. Sham | |
| tMCAO + this compound | BrdU/NeuN | Significant increase vs. Vehicle and Sham | [5] |
Table 3: Comparison of this compound with Antidepressants in a Chronic Stress Model
| Treatment Group | Effect on Hippocampal Neurogenesis | Reference |
| Vehicle | Baseline | [2] |
| This compound | Significantly greater proneurogenic efficacy | [2] |
| Various Marketed Antidepressants | Less proneurogenic efficacy than this compound | [2] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
Caption: this compound signaling pathway enhancing neurogenesis.
Caption: Experimental workflow for immunohistochemical validation.
Experimental Protocols
The following are detailed methodologies for the key immunohistochemical experiments cited in the validation of this compound-induced neurogenesis.
Bromodeoxyuridine (BrdU) and Neuronal Nuclei (NeuN) Double-Labeling
This protocol is used to identify newly born mature neurons.
-
Animal Treatment and BrdU Administration: Following the induction of the neurological condition (e.g., TBI), animals are treated with this compound (e.g., 10 mg/kg, intraperitoneally) or vehicle.[1] A BrdU labeling reagent is administered to label dividing cells.[1]
-
Tissue Preparation: At a designated time point to allow for neuronal maturation (e.g., five weeks post-injury), animals are transcardially perfused with a fixative (e.g., 4% paraformaldehyde).[1] Brains are extracted, post-fixed, and sectioned (e.g., 40 µm sections) using a cryostat or vibratome.
-
Immunohistochemistry:
-
Free-floating sections are washed in phosphate-buffered saline (PBS).
-
To expose the BrdU epitope, sections are incubated in a DNA denaturation solution (e.g., 2N HCl).
-
Sections are then incubated in a blocking solution (e.g., 5% normal serum in PBS with 0.3% Triton X-100) to prevent non-specific antibody binding.
-
Incubation with primary antibodies: a cocktail of rat anti-BrdU and mouse anti-NeuN is applied overnight at 4°C.
-
After washing, sections are incubated with corresponding fluorophore-conjugated secondary antibodies (e.g., anti-rat Alexa Fluor 594 and anti-mouse Alexa Fluor 488).
-
-
Imaging and Quantification: Sections are mounted on slides and coverslipped with a mounting medium containing DAPI. Co-localization of BrdU and NeuN in the dentate gyrus is visualized using a confocal microscope.[1] The number of double-labeled cells is quantified using unbiased stereological methods.[1]
Doublecortin (DCX) and BrdU Double-Labeling
This protocol is used to identify newly born immature neurons.
-
Animal Treatment and BrdU Administration: Similar to the BrdU/NeuN protocol, animals receive this compound and BrdU injections.[1]
-
Tissue Preparation: Animals are perfused at an earlier time point (e.g., seven days post-injury) to capture the peak of immature neuron presence.[1] Brains are processed and sectioned as described above.
-
Immunohistochemistry:
-
The staining procedure is similar to the BrdU/NeuN protocol.
-
Primary antibodies used are typically goat anti-DCX and rat anti-BrdU.
-
Corresponding fluorophore-conjugated secondary antibodies are used for visualization.
-
-
Imaging and Quantification: Confocal microscopy and stereological quantification are used to determine the number of DCX and BrdU double-positive cells in the dentate gyrus.[1]
Conclusion
The available data strongly support the proneurogenic and neuroprotective effects of this compound. Its distinct mechanism of action, centered on the NAMPT-NAD+ axis, offers a novel therapeutic strategy for a range of neurological conditions characterized by neuronal loss and impaired neurogenesis. The provided experimental protocols serve as a guide for researchers aiming to validate and expand upon these findings. Further comparative studies with other emerging neurogenic agents will be crucial to fully elucidate the therapeutic potential of this compound.
References
- 1. Neurotherapeutic Capacity of P7C3 Agents for the Treatment of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The P7C3 class of neuroprotective compounds exerts antidepressant efficacy in mice by increasing hippocampal neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Attenuates Microglial Inflammation and Brain Injury after ICH through Activating the NAD+/Sirt3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Portal [scholarship.miami.edu]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of P7C3-A20 and Dimebon in Preclinical Models of Amyotrophic Lateral Sclerosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two investigational compounds, P7C3-A20 and Dimebon, based on their performance in preclinical models of Amyotrophic Lateral Sclerosis (ALS). The information presented herein is collated from published experimental data to assist researchers in evaluating their potential as therapeutic candidates.
At a Glance: this compound vs. Dimebon in ALS Models
| Feature | This compound | Dimebon |
| Primary Mechanism | Enhances NAD+ salvage pathway via NAMPT activation. | Pleiotropic; includes inhibition of mitochondrial permeability transition pore (mPTP) and enhancement of autophagy.[1][2] |
| Proven Efficacy Model | G93A-SOD1 Mouse Model. | FUS Transgenic Mouse Model, γ-Synuclein Transgenic Mouse Model.[3][4] |
| Observed Effects | Protects motor neurons, slows motor impairment. | Delays disease onset, slows pathology progression, improves motor performance.[3][4] |
| Reported Inefficacy | Not reported in key ALS models. | Ineffective in the G93A-SOD1 Mouse Model. |
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from preclinical studies of this compound and Dimebon in various ALS mouse models.
Table 1: this compound Efficacy in G93A-SOD1 Mouse Model
| Parameter | Vehicle Control | This compound Treated | Outcome |
| Motor Neuron Count | Significant decline | Attenuated decline | This compound protects ventral horn spinal cord motor neurons from cell death. |
| Rotarod Performance | 50% decrease in retention time by week 16 | 20% decrease in retention time by week 16 | Significantly preserved motor function (p=0.008).[5] |
| Stride Length (132 days) | Shortened strides | Significantly longer front and back strides | Improved gait (front: p=0.003, back: p=0.004). |
| Lifespan | No significant extension | No significant extension | Did not extend the lifespan of G93A-SOD1 mice. |
Table 2: Dimebon Efficacy in FUS and γ-Synuclein Transgenic Mouse Models
| Parameter | Animal Model | Vehicle Control | Dimebon/DF402 Treated | Outcome |
| Clinical Onset | FUS Transgenic | 110.6 ± 4.2 days | 127.6 ± 4.6 days | Significantly delayed onset of clinical symptoms.[6] |
| Disease Progression | FUS Transgenic | Standard progression | Slowed progression | DF402 (a bioisostere of Dimebon) slows disease progression.[4][7] |
| Motor Performance | γ-Synuclein Transgenic | Progressive decline | Statistically significant improvement in rotarod test | Improved motor performance.[3] |
| γ-Synuclein Aggregates | γ-Synuclein Transgenic | High levels of insoluble species | Substantially reduced number of amyloid inclusions and insoluble γ-synuclein.[3] | Reduced proteinopathy.[3] |
| Motor Neuron Count | γ-Synuclein Transgenic | Significant loss | Did not prevent the loss of spinal motor neurons.[3] | No protection against motor neuron loss in this model.[3] |
Signaling Pathways and Mechanisms of Action
This compound: Activating the NAD+ Salvage Pathway
This compound's neuroprotective effects are attributed to its activation of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway.[8] This leads to increased intracellular NAD+ levels, which is crucial for neuronal survival and function.[8][9][10]
Caption: this compound activates NAMPT, boosting NAD+ levels and promoting neuroprotection.
Dimebon: A Multifaceted Neuroprotective Agent
Dimebon exhibits a pleiotropic mechanism of action. One of its key proposed neuroprotective functions in models of neurodegeneration is the inhibition of the mitochondrial permeability transition pore (mPTP).[1] By preventing the opening of the mPTP, Dimebon helps maintain mitochondrial integrity and function, preventing the release of pro-apoptotic factors.[1][11] Additionally, Dimebon has been shown to enhance autophagy, a cellular process for clearing aggregated proteins.[1][2]
Caption: Dimebon's neuroprotective effects via mPTP inhibition and autophagy enhancement.
Experimental Protocols
This compound in G93A-SOD1 Mouse Model
-
Animal Model: Male and female G93A-SOD1 transgenic mice and their wild-type littermates.
-
Drug Administration: this compound was administered at a dose of 20 mg/kg/day via intraperitoneal (i.p.) injection, starting at the time of disease onset (typically around 80-90 days of age).[5]
-
Behavioral Analysis:
-
Rotarod Test: Motor coordination and balance were assessed weekly. Mice were placed on an accelerating rotating rod, and the latency to fall was recorded.[5]
-
Gait Analysis: Stride length was measured at advanced disease states (e.g., 132 days) to assess gait abnormalities.
-
-
Histological Analysis:
-
Motor Neuron Counting: At the study endpoint, spinal cord sections were stained, and the number of motor neurons in the ventral horn was quantified to assess neuroprotection.
-
-
Workflow Diagram:
Caption: Experimental workflow for evaluating this compound in the G93A-SOD1 ALS mouse model.
Dimebon in FUS Transgenic Mouse Model
-
Animal Model: Transgenic mice expressing a pathogenic truncated form of the human FUS protein.
-
Drug Administration: A bioisostere of Dimebon, DF402, was administered in the drinking water starting from 42 days of age.[4][7] Another study with Dimebon used a concentration of 70 mcg/ml in drinking water starting at 35 days of life.[6]
-
Clinical Monitoring:
-
Behavioral Analysis:
-
Molecular Analysis:
-
RNA-seq: Transcriptomic analysis of the spinal cord was performed to identify gene expression changes.[4]
-
-
Workflow Diagram:
Caption: Experimental workflow for evaluating Dimebon in the FUS transgenic ALS mouse model.
Conclusion
This compound and Dimebon demonstrate neuroprotective potential in distinct preclinical models of ALS through different mechanisms of action. This compound shows efficacy in the widely-used G93A-SOD1 model by preserving motor neurons and function, though it does not extend survival. Its targeted mechanism on the NAD+ salvage pathway presents a clear therapeutic hypothesis.
Dimebon, on the other hand, shows promise in FUS and γ-synuclein models of ALS by delaying disease onset and progression. Its pleiotropic nature, targeting mitochondrial function and autophagy, suggests a broader, potentially less specific, neuroprotective effect. Notably, its reported lack of efficacy in the G93A-SOD1 model suggests its therapeutic potential may be dependent on the underlying pathology of the specific ALS subtype.
Further research, including head-to-head comparative studies in a wider range of ALS models, is warranted to fully elucidate the therapeutic potential of these compounds and to identify the patient populations that might benefit most from each approach.
References
- 1. Mitochondrial Pharmacology of Dimebon (Latrepirdine) Calls for a New Look at its Possible Therapeutic Potential in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Latrepirdine (dimebon) enhances autophagy and reduces intracellular GFP-Aβ42 levels in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dimebon slows progression of proteinopathy in γ-synuclein transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A bioisostere of Dimebon/Latrepirdine delays the onset and slows the progression of pathology in FUS transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [Dimebon delays the onset of symptoms of FUS-proteinopathy in transgenic mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. P7C3 Neuroprotective Chemicals Function by Activating the Rate-limiting Enzyme in NAD Salvage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Attenuates Microglial Inflammation and Brain Injury after ICH through Activating the NAD+/Sirt3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The neuroprotective compound this compound promotes neurogenesis and improves cognitive function after ischemic stroke [pubmed.ncbi.nlm.nih.gov]
- 11. Mitochondrial permeability transition pore: a potential drug target for neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
Validating Neuroprotective Efficacy: A Comparative Guide to Behavioral Outcomes of P7C3-A20 and Alternative Treatments
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of P7C3-A20's Performance in Preclinical Behavioral Tests Against Established Neuroprotective Agents.
The aminopropyl carbazole this compound has emerged as a promising neuroprotective compound, demonstrating significant therapeutic potential in a variety of preclinical models of neurological injury and disease. Its primary mechanism of action involves the activation of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway, which plays a critical role in neuronal survival and energy metabolism.[1][2] Additionally, this compound has been shown to exert its neuroprotective effects through the activation of the PI3K/AKT/GSK3β signaling pathway.[3] This guide provides a comprehensive comparison of the functional outcomes of this compound treatment, validated by a battery of behavioral tests, against other neuroprotective agents in the context of ischemic stroke, traumatic brain injury (TBI), and hypoxic-ischemic encephalopathy (HIE).
This compound Signaling Pathway
The neuroprotective effects of this compound are attributed to its ability to modulate key cellular signaling pathways involved in neuronal survival and death. The diagram below illustrates the proposed mechanism of action.
Caption: this compound's dual mechanism of action.
Experimental Workflow for Preclinical Neuroprotective Compound Evaluation
The validation of a neuroprotective compound's efficacy relies on a structured preclinical experimental workflow. This typically involves inducing a specific neurological injury in an animal model, followed by treatment administration and subsequent behavioral and histological assessments.
Caption: A typical preclinical experimental workflow.
Ischemic Stroke: this compound vs. Minocycline and Edaravone
In preclinical models of ischemic stroke, this compound has been shown to improve both sensorimotor and cognitive functions. The following tables compare its efficacy with that of minocycline, a tetracycline antibiotic with anti-inflammatory properties, and edaravone, a free radical scavenger.
Table 1: Comparison of Functional Outcomes in Preclinical Ischemic Stroke Models
| Behavioral Test | This compound | Minocycline | Edaravone |
| Morris Water Maze (Escape Latency in seconds) | Day 4: 16.7 ± 1.6 (vs. Vehicle: 24.2 ± 1.7)[4] | Data not readily available in a comparable format | Data not readily available in a comparable format |
| Cylinder Test (% Contralateral Paw Use) | Immediate Treatment: 34.5 ± 3.3 (vs. Vehicle: 26.5 ± 3.9)[4] | Significant improvement in functional outcome[5] | Significant improvement in neurological deficits[6][7][8][9] |
| Grid Walk Test (Number of Foot Faults) | 16.8 ± 3 (vs. Vehicle: 33 ± 7.4)[4] | Significant reduction in errors[10] | Data not readily available in a comparable format |
Traumatic Brain Injury (TBI): this compound vs. Minocycline and Edaravone
Following traumatic brain injury, this compound has demonstrated the ability to restore cognitive function and improve motor coordination. Here, we compare its performance with minocycline and edaravone in preclinical TBI models.
Table 2: Comparison of Functional Outcomes in Preclinical TBI Models
| Behavioral Test | This compound | Minocycline | Edaravone |
| Morris Water Maze (Platform Crossings in Probe Test) | TBI-P7C3-A20: ~10 (vs. TBI-Vehicle: ~4 at 15 months)[11][12] | Significant improvement in recognition memory[13] | Significant improvement in spatial memory and learning[1] |
| Rotarod Test (Latency to Fall in seconds) | Significant improvement in performance[14][15] | TBI-Minocycline (45-min post-injury) significantly better than TBI-Vehicle on Day 5 and 7[16] | Data not readily available in a comparable format |
| Neurological Severity Score (NSS) | Significant improvement in neurological function[17] | Significant reduction in sensorimotor impairment[16] | Significantly decreased neurological deficit score[18][19] |
Hypoxic-Ischemic Encephalopathy (HIE): this compound vs. Melatonin
In a model of neonatal hypoxic-ischemic encephalopathy, this compound has been shown to improve motor function.[20] Melatonin, a hormone with antioxidant and anti-inflammatory properties, is a key comparator in this indication.
Table 3: Comparison of Functional Outcomes in Preclinical HIE Models
| Behavioral Test | This compound | Melatonin |
| Motor Function Assessment | Improved motor function[20] | Significant motor improvement[21] |
| Morris Water Maze (Escape Latency in seconds) | Data not readily available | Melatonin group showed significantly shorter escape latency compared to HI group[22] |
Logical Relationship of Treatment and Outcomes
The therapeutic intervention with a neuroprotective compound like this compound is hypothesized to mitigate the pathological cascade following a neurological insult, leading to improved cellular and, consequently, functional outcomes, which are assessed through behavioral tests.
Caption: Treatment to functional outcome pathway.
Detailed Experimental Protocols
A detailed understanding of the methodologies employed in the behavioral validation of these compounds is crucial for the critical appraisal of the presented data.
Morris Water Maze (MWM)
The MWM is a widely used test for assessing spatial learning and memory in rodents.[2][16][17][23][24]
-
Apparatus: A large circular pool (typically 1.5-2 m in diameter) is filled with opaque water. A small escape platform is submerged just below the water's surface. The testing room contains various distal visual cues.
-
Procedure:
-
Acquisition Phase: The rodent is placed in the pool from different starting positions and must find the hidden platform. The time taken to find the platform (escape latency) is recorded over several trials and days.
-
Probe Trial: After the acquisition phase, the platform is removed, and the rodent is allowed to swim for a set period (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.
-
-
Key Parameters: Escape latency, distance traveled, time in target quadrant, and number of platform crossings.
Rotarod Test
This test is used to evaluate motor coordination and balance.[4][13][14][18][19][22][25]
-
Apparatus: A rotating rod, often with adjustable speed. The rod is typically textured to provide grip.
-
Procedure: The animal is placed on the rotating rod, which either maintains a constant speed or accelerates. The latency to fall off the rod is recorded. Animals are typically given several trials with inter-trial intervals.
-
Key Parameters: Latency to fall, and the speed of the rod at the time of the fall.
Cylinder Test
The cylinder test assesses forelimb use asymmetry, which is a common deficit after unilateral brain injury.[1][14][19][20][26]
-
Apparatus: A transparent cylinder, with dimensions appropriate for the animal (e.g., 20 cm diameter for rats).
-
Procedure: The animal is placed in the cylinder, and its spontaneous forelimb movements during vertical exploration (rearing) are recorded. The number of times the animal touches the cylinder wall with its ipsilateral paw, contralateral paw, or both paws simultaneously is counted.
-
Key Parameters: Percentage of contralateral paw touches relative to the total number of touches.
Grid Walking Test
This test is sensitive to deficits in sensorimotor coordination and limb placement.[10][27][28][29][30]
-
Apparatus: An elevated horizontal ladder or grid with regularly spaced rungs or openings.
-
Procedure: The animal is placed at one end of the apparatus and allowed to traverse to the other end. The number of times a paw slips through the rungs or openings (foot faults) is counted.
-
Key Parameters: Number of foot faults for each limb.
Adhesive Removal Test
This test measures somatosensory and fine motor function.[3][31][32][33][34]
-
Apparatus: Small adhesive labels.
-
Procedure: An adhesive label is placed on the animal's paw. The time it takes for the animal to notice the adhesive (time to contact) and the time it takes to remove it are recorded.
-
Key Parameters: Time to contact and time to remove the adhesive.
Neurological Severity Score (NSS)
The NSS is a composite score based on a series of motor, sensory, reflex, and balance tests.[5][11][15][35][36]
-
Procedure: A battery of tests is performed, including tasks such as beam walking, righting reflex, and tests for paresis. Each test is scored, and the total score reflects the severity of the neurological deficit.
-
Key Parameters: A cumulative score, with higher scores indicating more severe deficits.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Free-Radical Scavenger Edaravone Treatment Confers Neuroprotection Against Traumatic Brain Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Minocycline Development for Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Edaravone for Acute Ischemic Stroke: A Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A CRITICAL ASSESSMENT OF EDARAVONE ACUTE ISCHEMIC STROKE EFFICACY TRIALS: IS EDARAVONE AN EFFECTIVE NEUROPROTECTIVE THERAPY? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Edaravone for acute ischemic stroke - Systematic review with meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A critical assessment of edaravone acute ischemic stroke efficacy trials: is edaravone an effective neuroprotective therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. This compound treatment one year after TBI in mice repairs the blood–brain barrier, arrests chronic neurodegeneration, and restores cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Acute Minocycline Treatment Mitigates the Symptoms of Mild Blast-Induced Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. P7C3 and an unbiased approach to drug discovery for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Edaravone attenuates traumatic brain injury through anti-inflammatory and anti-oxidative modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Edaravone Alleviates Traumatic Brain Injury by Inhibition of Ferroptosis via FSP1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Small Molecule this compound Exerts Neuroprotective Effects in a Hypoxic-ischemic Encephalopathy Model via Activation of PI3K/AKT/GSK3β Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Neuroprotective Effect of Melatonin in a Neonatal Hypoxia–Ischemia Rat Model Is Regulated by the AMPK/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Newly Published Collaboration Shows Promise in Saving Brain Cells Following Stroke - The Miami Project [themiamiproject.org]
- 25. The neuroprotective compound this compound promotes neurogenesis and improves cognitive function after ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Effects of Minocycline on Neurological Outcomes In Patients With Acute Traumatic Brain Injury: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Minocycline for acute stroke treatment: a systematic review and meta-analysis of randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Minocycline: a novel stroke therapy - MedCrave online [medcraveonline.com]
- 30. Minocycline attenuates neuronal apoptosis and improves motor function after traumatic brain injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 31. This compound Attenuates Microglial Inflammation and Brain Injury after ICH through Activating the NAD+/Sirt3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Frontiers | An Assessment of Melatonin’s Therapeutic Value in the Hypoxic-Ischemic Encephalopathy of the Newborn [frontiersin.org]
- 33. mdpi.com [mdpi.com]
- 34. Neurotherapeutic Capacity of P7C3 Agents for the Treatment of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Acute minocycline administration reduces brain injury and improves long-term functional outcomes after delayed hypoxemia following traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 36. jpp.mums.ac.ir [jpp.mums.ac.ir]
Safety Operating Guide
Proper Disposal of P7C3-A20: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling the neuroprotective compound P7C3-A20, adherence to proper disposal procedures is essential for maintaining a safe and compliant laboratory environment. While this compound is not classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), responsible management of its waste stream is a critical component of laboratory safety and environmental stewardship.[1][2] This guide provides a step-by-step operational plan for the proper disposal of this compound.
Essential Safety and Handling Information
Before handling this compound, it is crucial to be familiar with its basic safety and handling protocols. The following table summarizes key information derived from safety data sheets.
| Parameter | Information | Source |
| Hazard Classification | Not classified as a hazardous substance. | [1][2] |
| Personal Protective Equipment (PPE) | Standard laboratory attire: safety glasses, gloves, and a lab coat. | [2] |
| First Aid Measures | - Skin Contact: Wash off with plenty of water. - Eye Contact: Flush eyes with running water for at least 15 minutes. - Inhalation: Move to fresh air. - Ingestion: Wash out mouth with water. | [2] |
| Storage | Store at -20°C in a tightly sealed, properly labeled container, protected from light. | [2] |
| Spill Response | Absorb with inert material and dispose of in a suitable container. Ensure adequate ventilation. | [2] |
Step-by-Step Disposal Procedure for this compound
The disposal of this compound, as a non-hazardous chemical, should follow standard laboratory practices for non-hazardous waste. This procedure ensures that the waste is handled safely and in accordance with general laboratory guidelines.
Waste Segregation
Proper segregation is the first and most critical step in laboratory waste management.[3]
-
Solid Waste: Collect solid this compound waste, such as contaminated personal protective equipment (gloves, weigh boats, etc.) and unused compound, in a designated, sealed container. This waste should be kept separate from hazardous chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled container. Do not mix with organic solvents or other hazardous liquid waste streams.[4]
Container Selection and Labeling
The choice of container and proper labeling are crucial for safe storage and disposal.
-
Container: Use a container that is compatible with the waste type. For solid waste, a sealable plastic bag or a designated solid waste bin is appropriate. For liquid waste, use a screw-cap bottle made of a material compatible with the solvent used (e.g., a high-density polyethylene bottle for aqueous solutions).
-
Labeling: Clearly label the waste container with "Non-Hazardous Waste: this compound" and the date of accumulation. Accurate labeling prevents accidental mixing with hazardous waste streams.[3]
Storage of Waste
Store the waste container in a designated area within the laboratory.
-
The storage area should be away from general laboratory traffic to prevent accidental spills.
-
Ensure the container is sealed to prevent any release of the compound.
Final Disposal
The final disposal route for non-hazardous waste can vary depending on institutional and local regulations.
-
Consult Institutional Guidelines: Always adhere to your institution's specific guidelines for non-hazardous chemical waste disposal. Your Environmental Health and Safety (EHS) department will provide the definitive procedure.
-
General Procedure: Typically, non-hazardous solid waste is disposed of in the regular laboratory trash, provided it is securely contained. Non-hazardous aqueous solutions may be approved for drain disposal after neutralization and with copious amounts of water, but this requires explicit approval from your institution's EHS department.[1] Never assume drain disposal is acceptable without confirmation.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure and responsible research environment. Always prioritize your institution's specific protocols and consult with your EHS department when in doubt.
References
Safeguarding Your Research: Essential Personal Protective Equipment (PPE) for Handling P7C3-A20
For Immediate Implementation by Laboratory Personnel
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling P7C3-A20. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment. While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), best practices in chemical handling dictate a comprehensive approach to personal protection.[1]
Core Safety Principles
The primary objective is to minimize exposure through direct contact, inhalation, or ingestion. A risk assessment should always be conducted prior to handling this compound, and the following personal protective equipment should be considered mandatory.
Recommended Personal Protective Equipment
| PPE Category | Item | Standard | Rationale |
| Eye Protection | Safety Goggles | ANSI Z87.1 | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile or Neoprene Gloves | ASTM D6319 | Prevents skin contact. Powder-free gloves are recommended to avoid contamination.[2] |
| Body Protection | Laboratory Coat | N/A | Provides a removable barrier in case of spills. |
| Respiratory Protection | N95 or N100 Respirator | NIOSH-approved | Recommended when handling the powder form to prevent inhalation.[2] |
Procedural Guidance: Step-by-Step PPE Protocol
1. Preparation and Donning PPE:
-
Before entering the designated handling area:
-
Wash hands thoroughly.
-
Inspect all PPE for integrity (no tears, punctures, or defects).
-
Don a clean laboratory coat, ensuring it is fully buttoned.
-
Put on safety goggles.
-
If handling this compound powder outside of a certified chemical fume hood, don a fit-tested N95 or N100 respirator.
-
Finally, put on nitrile or neoprene gloves, ensuring they overlap the cuffs of the laboratory coat.
-
2. Handling this compound:
-
All handling of this compound should ideally be performed within a certified chemical fume hood to minimize inhalation risk.
-
Avoid direct contact with the skin, eyes, and clothing.
-
In case of accidental contact, immediately follow the first-aid measures outlined in the Safety Data Sheet.
3. Doffing and Disposal of PPE:
-
Upon completion of work:
-
Remove gloves first, peeling them off from the cuff to the fingertips to avoid touching the outer surface. Dispose of them in a designated hazardous waste container.
-
Remove the laboratory coat, turning it inside out to contain any potential contamination. Place it in a designated laundry receptacle or disposal bag.
-
Remove safety goggles.
-
If a respirator was used, remove it last.
-
Wash hands thoroughly with soap and water.
-
4. Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with plenty of water and remove contaminated clothing.
-
Eye Contact: Flush eyes with running water for at least 15 minutes.
-
Inhalation: Move to fresh air.
-
Ingestion: Wash out the mouth with water.
-
In all cases of exposure, consult a physician if necessary.
Operational Plans: Storage and Disposal
Storage:
| Parameter | Specification | Source |
| Temperature | -20°C | [3] |
| Light | Protect from light | |
| Container | Tightly sealed and properly labeled |
Disposal:
Contaminated materials and waste products should be disposed of in a suitable, sealed container. Follow all federal, state, and local regulations for chemical waste disposal. Do not allow the substance to enter sewers or surface and ground water.[1]
Workflow for Safe Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
